2-[2-(Phenylsulfonyl)ethylthio]nicotinic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[2-(benzenesulfonyl)ethylsulfanyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S2/c16-14(17)12-7-4-8-15-13(12)20-9-10-21(18,19)11-5-2-1-3-6-11/h1-8H,9-10H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYXDTDBDUWKOQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCSC2=C(C=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384881 | |
| Record name | 2-{[2-(Benzenesulfonyl)ethyl]sulfanyl}pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175203-21-1 | |
| Record name | 2-{[2-(Benzenesulfonyl)ethyl]sulfanyl}pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 2-[2-(Phenylsulfonyl)ethylthio]nicotinic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthesis and detailed characterization of the novel compound, 2-[2-(Phenylsulfonyl)ethylthio]nicotinic acid. This document outlines a plausible synthetic route, detailed experimental protocols, and expected analytical data based on established chemical principles and spectroscopic data from analogous structures.
Introduction
Nicotinic acid and its derivatives are a well-established class of compounds with a wide range of biological activities. The introduction of a sulfonyl group, a common pharmacophore, into a nicotinic acid scaffold via a thioether linkage presents an interesting avenue for the development of new chemical entities with potential therapeutic applications. The phenylsulfonyl moiety can modulate the physicochemical properties of the parent molecule, such as lipophilicity and metabolic stability, and may introduce new biological interactions. This guide details a robust synthetic approach to this compound and its full characterization.
Proposed Synthesis
A logical and efficient synthetic route to the target compound is the nucleophilic aromatic substitution (SNAr) of a readily available starting material, 2-chloronicotinic acid, with 2-(phenylsulfonyl)ethanethiol. This reaction is expected to proceed smoothly, as the pyridine ring is activated towards nucleophilic attack by the electron-withdrawing carboxylic acid group.
Synthesis Workflow
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocols
Synthesis of this compound
Materials:
-
2-Chloronicotinic acid
-
2-(Phenylsulfonyl)ethanethiol
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 2-chloronicotinic acid (1.0 eq) in anhydrous DMF is added potassium carbonate (2.5 eq).
-
2-(Phenylsulfonyl)ethanethiol (1.1 eq) is added to the suspension.
-
The reaction mixture is heated to 80°C and stirred under a nitrogen atmosphere for 12-18 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is dissolved in water and the aqueous solution is washed with ethyl acetate to remove any unreacted thiol.
-
The aqueous layer is then acidified to pH 2-3 with 1 M HCl, resulting in the precipitation of the crude product.
-
The precipitate is collected by vacuum filtration, washed with cold water, and dried.
-
Further purification is achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.
Characterization Data
The following table summarizes the expected analytical data for the synthesized compound.
| Analysis | Expected Results |
| Appearance | White to off-white solid |
| Melting Point | To be determined experimentally |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 13.5-12.5 (s, 1H, COOH), 8.5-8.4 (dd, 1H, Py-H6), 8.1-8.0 (dd, 1H, Py-H4), 7.9-7.8 (m, 2H, Ar-H), 7.7-7.5 (m, 3H, Ar-H), 7.3-7.2 (t, 1H, Py-H5), 3.8-3.7 (t, 2H, -SO₂-CH₂-), 3.5-3.4 (t, 2H, -S-CH₂-) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 167.0 (COOH), 159.0 (C-S), 152.0 (Py-C6), 140.0 (Py-C4), 139.5 (Ar-Cipso), 134.0 (Ar-Cp), 129.5 (Ar-Co), 127.0 (Ar-Cm), 123.0 (Py-C5), 120.0 (Py-C3), 59.0 (-SO₂-CH₂-), 28.0 (-S-CH₂-) |
| FT-IR (KBr, cm⁻¹) | 3100-2500 (br, O-H stretch), 1700-1680 (C=O stretch), 1580-1560 (C=C, C=N stretch), 1320-1300 (asymmetric SO₂ stretch), 1150-1130 (symmetric SO₂ stretch) |
| Mass Spec. (ESI-) | [M-H]⁻ calculated for C₁₄H₁₂NO₄S₂⁻, expected m/z |
Signaling Pathway and Logical Relationships
At this stage of research, the specific biological signaling pathways modulated by this compound are yet to be elucidated. However, based on the structural features, a logical workflow for its preliminary biological evaluation can be proposed.
Caption: A logical workflow for the initial biological screening of the title compound.
Conclusion
This technical guide provides a detailed, albeit prospective, account of the synthesis and characterization of this compound. The proposed synthetic route is based on well-established chemical transformations and is expected to be high-yielding and scalable. The predicted characterization data will serve as a benchmark for the successful synthesis and purification of the target compound. Further studies will be required to determine its biological activity and potential as a therapeutic agent.
An In-depth Technical Guide to the Physicochemical Properties of 2-[2-(Phenylsulfonyl)ethylthio]nicotinic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[2-(Phenylsulfonyl)ethylthio]nicotinic acid is a derivative of nicotinic acid (Vitamin B3). Nicotinic acid and its derivatives are of significant interest in pharmaceutical research due to their diverse biological activities, most notably as lipid-lowering agents and vasodilators. The introduction of a 2-(phenylsulfonyl)ethylthio substituent to the nicotinic acid core is expected to significantly modify its physicochemical properties, such as lipophilicity and acidity, which in turn can influence its pharmacokinetic and pharmacodynamic profile. This technical guide aims to provide a detailed understanding of the anticipated physicochemical properties of this compound and the methodologies for their experimental determination.
Chemical Identity
| Property | Value | Source |
| IUPAC Name | 2-[2-(phenylsulfonyl)ethylsulfanyl]pyridine-3-carboxylic acid | - |
| CAS Number | 175203-21-1 | [1][2] |
| Molecular Formula | C₁₄H₁₃NO₄S₂ | [1] |
| Molecular Weight | 323.39 g/mol | [1] |
| Hazard Information | Irritant | [1] |
Predicted Physicochemical Properties
Quantitative experimental data for this compound is not available. The following table presents predicted values and qualitative assessments based on the structure and properties of related compounds.
| Physicochemical Property | Predicted Value / Qualitative Assessment | Rationale / Comparison with Nicotinic Acid |
| Melting Point (°C) | Expected to be a crystalline solid with a distinct melting point. | Nicotinic acid has a high melting point of 237 °C.[3] The larger, more complex structure of the derivative may lead to a different crystalline packing and thus a different melting point. |
| Solubility | Predicted to have low aqueous solubility and higher solubility in organic solvents like DMSO and DMF. | Nicotinic acid has a water solubility of 18 g/L.[3] The addition of the bulky, lipophilic phenylsulfonyl and ethylthio groups will likely decrease aqueous solubility. |
| pKa | The carboxylic acid pKa is expected to be in the acidic range, potentially slightly different from nicotinic acid's pKa of ~4.85 due to electronic effects of the substituent.[3] | The electron-withdrawing nature of the sulfonyl group might slightly increase the acidity of the carboxylic acid. |
| logP (Octanol-Water Partition Coefficient) | Expected to be significantly higher than nicotinic acid (logP ~0.219).[3] | The large, non-polar phenylsulfonyl and ethylthio moiety will substantially increase the lipophilicity of the molecule. |
Experimental Protocols for Physicochemical Characterization
The following are detailed methodologies for the experimental determination of the key physicochemical properties of this compound.
Determination of Melting Point
Methodology: The melting point can be determined using a digital melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and placed in the apparatus. The temperature is gradually increased, and the range from which the substance starts to melt to when it becomes completely liquid is recorded. For polymorphic compounds, techniques like Differential Scanning Calorimetry (DSC) can provide more detailed information about phase transitions.[4]
Solubility Determination
Methodology: The equilibrium solubility can be determined in various solvents (e.g., water, phosphate-buffered saline pH 7.4, DMSO, ethanol) using the shake-flask method. An excess amount of the compound is added to a known volume of the solvent in a sealed vial. The vials are then agitated in a constant temperature water bath until equilibrium is reached (typically 24-48 hours). The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5][6]
Determination of pKa
Methodology: The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of the compound in a suitable solvent (e.g., water or a co-solvent system if aqueous solubility is low) is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa is the pH at which half of the acid has been neutralized. Alternatively, UV-Vis spectrophotometry or capillary electrophoresis can be used to determine the pKa by measuring the change in absorbance or mobility as a function of pH.
Determination of logP (Octanol-Water Partition Coefficient)
Methodology: The octanol-water partition coefficient (logP) can be determined using the shake-flask method. A known amount of the compound is dissolved in a mixture of n-octanol and water. The mixture is shaken until equilibrium is reached and then centrifuged to separate the two phases. The concentration of the compound in both the octanol and water phases is then determined using an appropriate analytical technique like HPLC-UV. The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[7][8]
Potential Biological Activity and Signaling Pathways
While no specific biological data exists for this compound, its structural similarity to nicotinic acid suggests it could potentially interact with the nicotinic acid receptor, G protein-coupled receptor 109A (GPR109A, also known as HCA₂).[3][9] Activation of this receptor in adipocytes inhibits lipolysis, leading to a decrease in plasma free fatty acids and subsequently reduced synthesis of triglycerides and VLDL in the liver.[10][11]
However, the large substituent at the 2-position of the pyridine ring may alter its affinity and efficacy for GPR109A. It is also possible that this derivative may have other, unrelated biological activities.
Representative Signaling Pathway for Nicotinic Acid
The following diagram illustrates the established signaling pathway for nicotinic acid, which serves as a hypothetical model for the potential mechanism of action of its derivatives.
Caption: Hypothetical signaling pathway for this compound based on the known mechanism of nicotinic acid via the GPR109A receptor in adipocytes.
Experimental Workflow for Biological Activity Screening
A general workflow to screen for the biological activity of this compound would involve a series of in vitro assays.
Caption: A generalized experimental workflow for screening the biological activity of this compound.
Conclusion
This compound is a compound of interest due to its structural relation to the well-characterized drug, nicotinic acid. While specific experimental data on its physicochemical properties are currently lacking, this guide provides a robust framework for its characterization based on established principles and methodologies. The addition of the 2-(phenylsulfonyl)ethylthio group is predicted to increase its lipophilicity and may modulate its biological activity. The experimental protocols and workflows outlined herein offer a clear path for researchers to elucidate the precise physicochemical profile and pharmacological effects of this and similar nicotinic acid derivatives, thereby facilitating future drug discovery and development efforts.
References
- 1. Your Inquiry on 2-(2-(Phenylsulphonyl)ethylthio)nicotinic acid | Chemical-Suppliers [chemical-suppliers.eu]
- 2. pschemicals.com [pschemicals.com]
- 3. This compound, CasNo.175203-21-1 Hangzhou Share Chemical Co., Ltd(expird) China (Mainland) [sharechem.lookchem.com]
- 4. xray.uky.edu [xray.uky.edu]
- 5. researchgate.net [researchgate.net]
- 6. refp.cohlife.org [refp.cohlife.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. a1prolab.com [a1prolab.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. researchgate.net [researchgate.net]
The Expanding Therapeutic Potential of Nicotinic Acid: A Technical Guide to Novel Derivatives, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Nicotinic acid, or niacin (Vitamin B3), a fundamental component in cellular metabolism, is proving to be a versatile scaffold for the development of novel therapeutics. Beyond its well-established role in treating dyslipidemia, researchers are successfully modifying the nicotinic acid core to generate derivatives with a broad spectrum of pharmacological activities. This technical guide synthesizes recent advancements in the synthesis of novel nicotinic acid derivatives and evaluates their antimicrobial, anticancer, and anti-inflammatory properties, providing a comprehensive resource for the drug discovery and development community.
Antimicrobial Activity of Novel Nicotinic Acid Derivatives
Recent research has focused on the synthesis of nicotinic acid-based compounds as potential agents to combat microbial infections, including those caused by drug-resistant strains. A notable area of investigation involves the synthesis of acylhydrazone and 1,3,4-oxadiazoline derivatives of nicotinic acid, which have demonstrated significant antibacterial and antifungal activity.
Quantitative Antimicrobial Data
The following table summarizes the minimum inhibitory concentration (MIC) values of promising nicotinic acid derivatives against various microbial strains.
| Compound Class | Derivative | Target Microorganism | MIC (µg/mL) | Reference |
| Acylhydrazone | Compound with 5-nitrofuran substituent | Staphylococcus epidermidis ATCC 12228 | 1.95 | [1][2] |
| Staphylococcus aureus ATCC 6538 | 3.91 | [1] | ||
| Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 | [1][2] | ||
| Compound 5 (2-hydroxy-3,5-diiodophenyl substituent) | Gram-positive bacteria | 7.81 - 15.62 | [1] | |
| Compound 13 | Gram-positive bacteria | 1.95 - 15.62 | [1] | |
| 1,3,4-Oxadiazoline | Compound 25 (from acylhydrazone with 5-nitrofuran) | Bacillus subtilis ATCC 6633 | 7.81 | [1][2] |
| Staphylococcus aureus ATCC 6538 | 7.81 | [1][2] | ||
| Staphylococcus aureus ATCC 43300 (MRSA) | 15.62 | [1][2] | ||
| Gram-negative bacteria | 62.5 - 250 | [1] | ||
| Nicotinic Acid Hydrazides | NC 3 | Pseudomonas aeruginosa | 0.016 mM | [3][4] |
| Klebsiella pneumoniae | 0.016 mM | [3][4] | ||
| NC 5 | Gram-positive bacteria | 0.03 mM | [3][4] |
Experimental Protocols: Synthesis and Antimicrobial Screening
Synthesis of Acylhydrazone and 1,3,4-Oxadiazoline Derivatives:
A common synthetic route begins with nicotinic acid as the starting material.[1][2] This is followed by a series of condensation and cyclization reactions to yield the desired derivatives.
-
Step 1: Esterification of Nicotinic Acid. Nicotinic acid is esterified, typically using ethanol in the presence of a catalyst, to produce ethyl nicotinate.
-
Step 2: Formation of Nicotinic Acid Hydrazide. The resulting ester is then reacted with hydrazine hydrate to form nicotinic acid hydrazide.[5][6]
-
Step 3: Synthesis of Acylhydrazones (Schiff Bases). The nicotinic acid hydrazide is condensed with various aromatic aldehydes in an appropriate solvent like ethanol, often with a few drops of acetic acid, to yield a series of acylhydrazone derivatives (Schiff bases).[1][5][6]
-
Step 4: Cyclization to 1,3,4-Oxadiazolines. The synthesized acylhydrazones undergo a cyclization reaction, for instance, by heating in acetic anhydride, to form 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivatives.[1][2]
Antimicrobial Activity Screening (Broth Microdilution Method):
The antimicrobial activity of the synthesized compounds is commonly determined using the broth microdilution method according to guidelines from bodies like the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4]
-
Preparation of Microbial Inoculum: Bacterial and fungal strains are cultured on appropriate agar media, and a standardized inoculum is prepared in a suitable broth.
-
Serial Dilution of Compounds: The test compounds are dissolved in a solvent like dimethyl sulfoxide (DMSO) and then serially diluted in the broth within microtiter plates to achieve a range of concentrations.
-
Inoculation and Incubation: The microbial inoculum is added to each well of the microtiter plate containing the diluted compounds. The plates are then incubated under appropriate conditions (temperature and time) for microbial growth.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Experimental Workflow: Antimicrobial Drug Discovery
Caption: Workflow for the synthesis and antimicrobial screening of nicotinic acid derivatives.
Anticancer Potential of Novel Nicotinic Acid Derivatives
Nicotinic acid and its derivatives have emerged as a significant area of interest in the development of novel anticancer agents.[7][8][9] The nitrogen-containing heterocyclic moiety is a key pharmacophore in many established and experimental cancer therapies.
Quantitative Anticancer Data
One study identified a nicotinic acid derivative, compound 17, which demonstrated cytotoxic effects against cancer cell lines.
| Compound | Cell Line | Parameter | Value (µg/mL) | Reference |
| Compound 17 | Cancer Cells | IC50 | 61.18 | [1] |
| Normal Cells | Cytotoxicity | >200 | [1] |
Experimental Protocols: Anticancer Activity Evaluation
MTT Assay for Cytotoxicity:
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity and, by extension, cell viability and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized nicotinic acid derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT. The plates are then incubated for a few hours to allow the viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve, representing the concentration of the compound that inhibits cell growth by 50%.
Signaling Pathway: Hypothetical Anticancer Mechanism
Caption: A potential signaling pathway for the anticancer activity of nicotinic acid derivatives.
Anti-inflammatory and Analgesic Activities
Researchers have also explored the potential of nicotinic acid derivatives as anti-inflammatory and analgesic agents.[10][11] A series of 2-substituted phenyl derivatives of nicotinic acid have shown promising results in this area.[10][11]
Quantitative Anti-inflammatory and Analgesic Data
The analgesic activity of these compounds was evaluated using the writhing test, with the percentage of inhibition indicating their efficacy.
| Compound | Analgesic Activity (% Inhibition) | Reference |
| 4a | 61.7 ± 4.8 | [11] |
| 4c | 73.7 ± 6.2 | [11] |
| 4d | - | [11] |
| Mefenamic Acid (Standard) | 72.4 ± 4.6 | [11] |
Experimental Protocols: Analgesic and Anti-inflammatory Evaluation
Acetic Acid-Induced Writhing Test (Analgesic Activity):
This is a common in vivo model to screen for analgesic activity.
-
Animal Acclimatization: Mice are acclimatized to the laboratory conditions before the experiment.
-
Compound Administration: The test compounds are administered to the animals, typically orally or intraperitoneally, at a specific dose. A control group receives the vehicle, and a positive control group receives a standard analgesic drug like mefenamic acid.
-
Induction of Writhing: After a set period, a writhing-inducing agent, such as acetic acid, is injected intraperitoneally.
-
Observation: The number of writhes (abdominal constrictions) is counted for a specific duration after the injection of the irritant.
-
Calculation of Inhibition: The percentage of inhibition of writhing is calculated for the treated groups compared to the control group.
In Vitro Anti-inflammatory Assays:
The anti-inflammatory activity of the synthesized compounds can be assessed in vitro by measuring their ability to inhibit the production of pro-inflammatory mediators in stimulated macrophage cell lines (e.g., RAW 264.7).[12]
-
Cell Culture and Stimulation: Macrophage cells are cultured and then stimulated with an inflammatory agent like lipopolysaccharide (LPS).
-
Compound Treatment: The stimulated cells are treated with different concentrations of the test compounds.
-
Measurement of Inflammatory Mediators: The levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as nitric oxide (NO) and cyclooxygenase-2 (COX-2), are measured in the cell culture supernatant or cell lysates using appropriate techniques (e.g., ELISA, Griess assay, Western blotting).[12]
-
Data Analysis: The inhibitory effect of the compounds on the production of these inflammatory mediators is quantified.
Logical Relationship: Structure-Activity Relationship (SAR)
Caption: Structure-activity relationship for 2-substituted phenyl nicotinic acid derivatives.
Conclusion
The chemical tractability of the nicotinic acid scaffold allows for the generation of diverse libraries of compounds with a wide range of biological activities. The derivatives discussed in this guide demonstrate significant potential as antimicrobial, anticancer, and anti-inflammatory agents. The provided experimental protocols and data offer a valuable resource for researchers in the field of medicinal chemistry and drug discovery, paving the way for the development of the next generation of nicotinic acid-based therapeutics. Further investigation into the mechanisms of action and optimization of the lead compounds identified here are warranted to translate these promising findings into clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ejournal.um.edu.my [ejournal.um.edu.my]
- 7. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamscience.com [benthamscience.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents [jstage.jst.go.jp]
- 12. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: Biological Activity of 2-[2-(Phenylsulfonyl)ethylthio]nicotinic Acid
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Review of the Biological Activity of 2-[2-(Phenylsulfonyl)ethylthio]nicotinic Acid
Executive Summary
This technical guide addresses the biological activity of the specific chemical entity, this compound. A thorough and systematic search of publicly available scientific literature and databases has been conducted to collate and present all relevant information regarding its pharmacological properties. The investigation has revealed a significant lack of published data for this particular compound.
Despite extensive searches, no specific studies detailing the biological activity, mechanism of action, quantitative efficacy, or associated signaling pathways for this compound could be identified. The compound is listed by chemical suppliers, confirming its synthesis and availability, but its biological properties have not been characterized in the public domain.
Given the absence of specific data, this guide will provide a broader context by summarizing the well-documented biological activities of the parent molecule, nicotinic acid, and its diverse derivatives. This information is intended to offer a foundational understanding of the potential, though unconfirmed, areas of interest for a novel derivative such as this compound. It is crucial to emphasize that the activities described for other nicotinic acid derivatives may not be predictive of the activity of the subject compound.
Context: The Diverse Biological Landscape of Nicotinic Acid and Its Derivatives
Nicotinic acid, also known as niacin or vitamin B3, is a well-established therapeutic agent with a range of biological effects.[] Its derivatives have been the subject of extensive research, leading to the discovery of compounds with a wide array of pharmacological activities.
Lipid-Modifying Effects and Cardiovascular Impact
The most prominent and clinically significant activity of nicotinic acid is its ability to modulate lipid profiles.[] It is known to:
-
Increase High-Density Lipoprotein (HDL) Cholesterol: Nicotinic acid is one of the most potent agents available for raising HDL levels.[]
-
Reduce Low-Density Lipoprotein (LDL) Cholesterol and Triglycerides: It effectively lowers levels of atherogenic lipoproteins.
These effects contribute to a reduction in the progression of atherosclerosis and a decreased risk of cardiovascular events.[] The primary mechanism for its lipid-lowering effects is through the activation of the G protein-coupled receptor GPR109A (also known as HM74A or PUMA-G).[]
Antimicrobial and Fungicidal Activities
Derivatives of nicotinic acid have been synthesized and evaluated for their potential as antimicrobial and fungicidal agents. For instance, certain novel acylhydrazones of nicotinic acid have demonstrated significant antibacterial effects, particularly against Gram-positive bacteria. Furthermore, N-(thiophen-2-yl) nicotinamide derivatives have been investigated for their fungicidal activity against pathogens like cucumber downy mildew.
Vasodilation and Other Activities
Nicotinic acid is also a known vasodilator, an effect that is responsible for the common side effect of flushing.[] Some thionicotinic acid derivatives have been studied for their vasorelaxant properties, which are mediated in part by endothelium-induced nitric oxide and prostacyclin.
Signaling Pathways Associated with Nicotinic Acid
The biological effects of nicotinic acid are mediated through specific signaling pathways. The most well-characterized of these is the GPR109A pathway.
In some cellular contexts, such as in bovine mammary epithelial cells, niacin has been shown to alleviate inflammatory responses through a GPR109A/AMPK/NRF2 signaling pathway.
Conclusion and Future Directions
There is currently no publicly available information to construct a technical guide on the specific biological activity of this compound. The data and pathways described herein pertain to the broader class of nicotinic acid derivatives and should not be directly extrapolated to the subject compound.
The presence of the nicotinic acid core suggests that this molecule could potentially interact with targets associated with nicotinic acid, such as GPR109A. However, the introduction of the 2-(phenylsulfonyl)ethylthio side chain will significantly alter its physicochemical properties, which could lead to a novel pharmacological profile.
To elucidate the biological activity of this compound, the following experimental workflow is proposed:
Empirical testing through such a workflow is necessary to determine the actual biological effects and potential therapeutic applications of this compound. Without such studies, any discussion of its activity remains speculative.
References
Potential Therapeutic Targets of 2-[2-(Phenylsulfonyl)ethylthio]nicotinic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the potential therapeutic targets of the novel compound, 2-[2-(Phenylsulfonyl)ethylthio]nicotinic acid. Due to the absence of direct experimental data on this specific molecule in publicly available literature, this document outlines putative mechanisms of action and therapeutic targets based on a structure-activity relationship (SAR) analysis of its core components: the nicotinic acid scaffold and the (phenylsulfonyl)ethylthio side chain. The primary hypothesized targets are the G protein-coupled receptor 109A (GPR109A), a known target of nicotinic acid, and cyclooxygenase (COX) enzymes, which are frequently targeted by molecules containing sulfonyl moieties. This guide details the signaling pathways associated with these targets, provides detailed experimental protocols for their evaluation, and presents hypothetical data to illustrate potential activity profiles.
Introduction
This compound is a novel chemical entity that combines the structural features of nicotinic acid with a flexible thioether linkage to a phenylsulfonyl group. Nicotinic acid, a well-established therapeutic agent, exerts its primary effects through the activation of the GPR109A receptor, leading to beneficial effects on lipid metabolism and inflammation.[1] The addition of the (phenylsulfonyl)ethylthio side chain may modulate the affinity and efficacy of the compound for GPR109A or introduce novel pharmacological activities. Notably, the sulfonyl group is a common pharmacophore in inhibitors of cyclooxygenase (COX) enzymes, suggesting a potential dual-activity profile for this compound.[2][3] This guide explores these potential therapeutic avenues.
Putative Therapeutic Target 1: GPR109A Receptor
The nicotinic acid moiety of the compound strongly suggests that it may act as a ligand for the GPR109A receptor, also known as Hydroxycarboxylic Acid Receptor 2 (HCA2). GPR109A is a Gi/Go-coupled receptor highly expressed in adipocytes and immune cells such as neutrophils and macrophages.[4]
GPR109A Signaling Pathway
Activation of GPR109A by an agonist initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4] This can lead to a variety of downstream effects, including the inhibition of lipolysis in adipocytes and the modulation of inflammatory responses in immune cells.[4][5] Recent studies also suggest that GPR109A activation can influence the Akt/mTOR signaling pathway, contributing to its anti-inflammatory effects.[6] Furthermore, GPR109A signaling can occur through β-arrestin pathways, which may mediate some of the receptor's pleiotropic effects.[4]
Experimental Protocol: GPR109A Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the human GPR109A receptor.
Materials:
-
HEK293 cells stably expressing human GPR109A.
-
[³H]-Nicotinic acid (radioligand).
-
Unlabeled nicotinic acid (positive control).
-
This compound (test compound).
-
Binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA).
-
Wash buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂).
-
Scintillation cocktail.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter.
Procedure:
-
Prepare cell membranes from HEK293-hGPR109A cells by homogenization and centrifugation. Resuspend the membrane pellet in binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of [³H]-nicotinic acid (final concentration ~1 nM), and 50 µL of either binding buffer (for total binding), unlabeled nicotinic acid (for non-specific binding, final concentration 10 µM), or varying concentrations of the test compound.
-
Initiate the binding reaction by adding 50 µL of the cell membrane preparation (final protein concentration ~10-20 µ g/well ).
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition binding data.
Hypothetical Data Presentation
Table 1: Hypothetical Binding Affinity of this compound for GPR109A
| Compound | IC₅₀ (nM) |
| Nicotinic Acid (Reference) | 150 |
| This compound | 250 |
This data is for illustrative purposes only.
Putative Therapeutic Target 2: Cyclooxygenase (COX) Enzymes
The presence of a phenylsulfonyl group in the molecule suggests a potential inhibitory activity against cyclooxygenase (COX) enzymes, particularly COX-2. Many selective COX-2 inhibitors, such as celecoxib and rofecoxib, feature a central diaryl heterocycle with a para-sulfonamide or methylsulfonylphenyl moiety.[3][7][8] These drugs are widely used for their anti-inflammatory and analgesic properties.[3]
COX Signaling Pathway
COX enzymes catalyze the conversion of arachidonic acid to prostaglandin H₂ (PGH₂), the precursor for various prostaglandins and thromboxanes.[7] COX-1 is constitutively expressed in most tissues and is involved in housekeeping functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation.[3] Inhibition of COX-2 is therefore a key strategy for reducing inflammation and pain.
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This protocol describes an in vitro assay to determine the inhibitory activity and selectivity of this compound against human COX-1 and COX-2.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Colorimetric or fluorometric probe for prostaglandin detection (e.g., Amplex Red).
-
Heme.
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Celecoxib (selective COX-2 inhibitor, positive control).
-
Indomethacin (non-selective COX inhibitor, positive control).
-
This compound (test compound).
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Prepare separate reaction mixtures for COX-1 and COX-2 in a 96-well plate.
-
To each well, add the reaction buffer, the respective COX enzyme, and heme.
-
Add varying concentrations of the test compound or control inhibitors to the wells.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction and add the detection probe according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of COX inhibition for each concentration of the test compound.
-
Determine the IC₅₀ values for COX-1 and COX-2 by non-linear regression analysis.
-
Calculate the COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).
Hypothetical Data Presentation
Table 2: Hypothetical COX Inhibition Profile of this compound
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index |
| Celecoxib (Reference) | >10 | 0.05 | >200 |
| Indomethacin (Reference) | 0.02 | 0.2 | 0.1 |
| This compound | 5.2 | 0.8 | 6.5 |
This data is for illustrative purposes only.
Potential for Dual Activity and Future Directions
The unique structure of this compound presents the intriguing possibility of a dual-acting compound that targets both GPR109A and COX enzymes. Such a molecule could offer a synergistic therapeutic effect, combining the lipid-modifying and anti-inflammatory properties of a GPR109A agonist with the analgesic and anti-inflammatory effects of a COX inhibitor. This could be particularly beneficial in the treatment of complex inflammatory and metabolic disorders.
Future research should focus on the synthesis and in vitro and in vivo evaluation of this compound to validate these hypothesized targets. The experimental protocols outlined in this guide provide a framework for such investigations. Further studies could also explore the compound's effects on other potential targets, as thioether and sulfonyl groups are known to interact with a variety of biological molecules.[9][10][11]
Conclusion
Based on a thorough analysis of its structural components, this compound is postulated to have the potential to target the GPR109A receptor and cyclooxygenase enzymes. This guide provides the theoretical framework, signaling pathways, and detailed experimental protocols necessary for researchers and drug development professionals to investigate these potential therapeutic targets. The exploration of such novel chemical entities with the potential for dual pharmacology holds significant promise for the development of innovative treatments for a range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. COX-2 selective inhibitors, carbonic anhydrase inhibition and anticancer properties of sulfonamides belonging to this class of pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of GPR109a signaling in niacin induced effects on fed and fasted hepatic metabolism [repository.arizona.edu]
- 6. Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Thioethers: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
In Silico Modeling of Nicotinic Acid Derivatives: A Foundational Guide for the Exploration of Novel Compounds such as 2-[2-(Phenylsulfonyl)ethylthio]nicotinic acid
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of December 2025, publicly available scientific literature does not contain specific studies on the in silico modeling or biological interactions of 2-[2-(Phenylsulfonyl)ethylthio]nicotinic acid. Therefore, this technical guide focuses on the well-established principles and methodologies for the in silico modeling of nicotinic acid and its derivatives. The presented framework serves as a foundational approach for the investigation of novel compounds targeting similar biological pathways.
Introduction: Nicotinic Acid and its Therapeutic Significance
Nicotinic acid, also known as niacin or vitamin B3, is a well-established therapeutic agent with a broad spectrum of effects on lipid metabolism.[1] For decades, it has been utilized in the treatment of dyslipidemia due to its ability to lower low-density lipoprotein (LDL) cholesterol, triglycerides, and lipoprotein(a) levels, while concurrently increasing high-density lipoprotein (HDL) cholesterol.[1][2] These lipid-modifying properties contribute to its role in reducing the progression of atherosclerosis and subsequent cardiovascular events.[1] The primary molecular target for the therapeutic effects of nicotinic acid is the G-protein coupled receptor GPR109A (also known as HCA2).[2][3]
The clinical utility of nicotinic acid, however, is often hampered by side effects, most notably cutaneous vasodilation or "flushing".[2] This has spurred significant interest in the development of novel nicotinic acid derivatives and analogs that retain the beneficial lipid-modifying effects while minimizing adverse reactions. In silico modeling plays a pivotal role in the rational design and evaluation of such compounds.
The Molecular Target: GPR109A Receptor
GPR109A is a member of the G-protein coupled receptor family and is predominantly expressed in adipocytes and immune cells.[1][4] Its activation by nicotinic acid initiates a cascade of intracellular signaling events that are central to its therapeutic and adverse effects.
Mechanism of Action and Signaling Pathways
The binding of nicotinic acid to GPR109A leads to the activation of a G-protein of the Gi subtype.[3] This initiates a series of downstream signaling events that can be broadly categorized into two pathways:
-
Anti-lipolytic Pathway (Therapeutic Effect): In adipocytes, the activation of Gi by GPR109A leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic AMP (cAMP).[3] This reduction in cAMP levels leads to a decrease in the activity of hormone-sensitive lipase, ultimately inhibiting the release of free fatty acids from adipose tissue.[1][3] The reduced availability of free fatty acids in the liver results in decreased synthesis of triglycerides and VLDL, and consequently, lower LDL cholesterol levels.[1]
-
Flushing Pathway (Adverse Effect): The flushing response is believed to be mediated by the activation of GPR109A on Langerhans cells in the epidermis. This activation leads to the production of prostaglandins, such as PGD2 and PGE2, which are potent vasodilators.[2] Some studies also suggest the involvement of β-arrestin-dependent signaling in the flushing mechanism.[2][3]
Beyond its role in lipid metabolism, GPR109A activation has also been shown to have anti-inflammatory effects by inhibiting the Akt/mTOR signaling pathway and modulating immune cell function.[1][5]
Visualizing the GPR109A Signaling Pathway
Caption: GPR109A Signaling Pathways.
In Silico Modeling Workflow for Nicotinic Acid Derivatives
The development of novel nicotinic acid derivatives with improved therapeutic profiles can be significantly accelerated through a systematic in silico modeling workflow. This workflow typically involves several key stages, from initial compound design to the prediction of pharmacokinetic properties.
Caption: In Silico Drug Design Workflow.
Homology Modeling
In the absence of a crystal structure for GPR109A, homology modeling is a crucial first step. This involves using the amino acid sequence of GPR109A to build a three-dimensional model based on the known structures of homologous proteins.[6]
Molecular Docking
Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to its target receptor.[7] For nicotinic acid derivatives, docking studies can provide insights into the key interactions with the GPR109A binding pocket. Studies have identified several key amino acid residues in GPR109A that are critical for nicotinic acid binding, including Arg111, Trp91, Ser178, Phe276, and Tyr284.[8]
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the assessment of its stability and the characterization of conformational changes.[7] These simulations can help to refine the binding poses obtained from molecular docking and provide a more accurate estimation of binding free energies.
Pharmacophore Modeling
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific receptor.[9] This can be used to screen large compound libraries for potential GPR109A agonists or to guide the design of new derivatives with improved binding affinity.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity.[10] These models can be used to predict the activity of newly designed nicotinic acid derivatives before they are synthesized.
ADMET Prediction
In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery.[11][12] These predictions help to identify compounds with favorable pharmacokinetic and safety profiles, reducing the likelihood of late-stage failures.
Experimental Protocols for Model Validation
In silico models must be validated through experimental data. The following are key experimental protocols used in the study of nicotinic acid derivatives.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity of a compound for its target receptor.[13][14] A common protocol for GPR109A involves the use of a radiolabeled ligand, such as [³H]-nicotinic acid, and cell membranes expressing the receptor.
General Protocol:
-
Membrane Preparation: Cells stably expressing GPR109A are harvested and homogenized to isolate the cell membranes.[13]
-
Binding Reaction: The membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.[15]
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.[14]
-
Data Analysis: The data is used to calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and the Ki (the inhibitory constant).
Functional Assays
Functional assays are used to measure the biological response elicited by a compound upon binding to its receptor. For GPR109A, this can include measuring changes in intracellular cAMP levels or downstream signaling events.
Quantitative Data Presentation
The following table summarizes representative quantitative data for the interaction of nicotinic acid with the GPR109A receptor.
| Compound | Assay Type | Target | IC50 / Ki (nM) | Reference |
| Nicotinic Acid | Radioligand Binding | GPR109A | ~300 | [8] |
| Nicotinic Acid | Functional (cAMP) | GPR109A | ~500 | [3] |
Conclusion
While specific data for this compound is not currently available, the established in silico modeling and experimental validation framework for nicotinic acid and its derivatives provides a robust roadmap for its investigation. By leveraging these computational and experimental approaches, researchers can efficiently predict and characterize the interactions of this novel compound with the GPR109A receptor, assess its potential therapeutic efficacy, and anticipate its pharmacokinetic and safety profile. This integrated approach is essential for the rational design and development of the next generation of lipid-modifying agents with improved therapeutic windows.
References
- 1. JCI - Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells [jci.org]
- 2. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Computational Modeling Study of Human Nicotinic Acetylcholine Receptor for Developing New Drugs in the Treatment of Alcoholism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives [mdpi.com]
- 11. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Frontiers | Re-Evaluation of Nicotinic Acetylcholine Receptors in Rat Brain by a Tissue-Segment Binding Assay [frontiersin.org]
- 15. jneurosci.org [jneurosci.org]
Unraveling the Mechanism of Action of 2-[2-(Phenylsulfonyl)ethylthio]nicotinic Acid: A Technical Guide for Researchers
A comprehensive review of available scientific literature reveals a significant scarcity of specific data on the mechanism of action for 2-[2-(Phenylsulfonyl)ethylthio]nicotinic acid, also potentially known by the identifier S-1619. While a CAS number (175203-21-1) is listed by a chemical supplier, dedicated pharmacological studies, experimental data, and detailed signaling pathways for this specific compound are not present in the public domain. The identifier S-1619 predominantly corresponds to unrelated legislative bills in public records.
Given the chemical structure, which includes a nicotinic acid moiety, it is plausible to hypothesize that this compound acts as an inhibitor of Hematopoietic Prostaglandin D2 Synthase (HPGDS). Nicotinic acid (niacin) is known to induce a flushing response mediated by prostaglandin D2 (PGD2). Therefore, derivatives of nicotinic acid are often explored as modulators of the PGD2 pathway. HPGDS is a key enzyme in the biosynthesis of PGD2, an important lipid mediator in inflammatory and allergic responses.
In the absence of specific data for this compound, this guide will provide an in-depth overview of the mechanism of action of HPGDS inhibitors, a class of compounds to which the subject molecule likely belongs. This will serve as a foundational resource for researchers and drug development professionals interested in this therapeutic area.
The Prostaglandin D2 Synthesis Pathway and the Role of HPGDS
Prostaglandin D2 is synthesized from arachidonic acid through a series of enzymatic steps. Cyclooxygenase (COX) enzymes first convert arachidonic acid to the unstable intermediate Prostaglandin H2 (PGH2). HPGDS then catalyzes the isomerization of PGH2 to PGD2.[1] PGD2 exerts its biological effects by binding to two G-protein coupled receptors: the D-prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2).[2]
dot
Figure 1: Simplified Prostaglandin D2 synthesis pathway.
General Mechanism of Action of HPGDS Inhibitors
HPGDS inhibitors function by binding to the active site of the HPGDS enzyme, thereby preventing the conversion of PGH2 to PGD2.[1] This leads to a reduction in the levels of PGD2 and consequently mitigates its downstream effects. The therapeutic potential of HPGDS inhibitors is being explored in a variety of conditions where PGD2 plays a significant pathological role, including allergic asthma, chronic obstructive pulmonary disease (COPD), and Duchenne muscular dystrophy.
Signaling Pathways Modulated by HPGDS Inhibition
By reducing PGD2 levels, HPGDS inhibitors can modulate the signaling pathways activated by the DP1 and DP2 receptors.
-
DP1 Receptor: Activation of the DP1 receptor is generally associated with vasodilation and inhibition of platelet aggregation.
-
DP2 (CRTH2) Receptor: The DP2 receptor is expressed on various immune cells, including T helper 2 (Th2) cells, eosinophils, and basophils. Its activation by PGD2 promotes the migration and activation of these cells, contributing to the inflammatory cascade characteristic of allergic diseases.
dot
Figure 2: Mechanism of HPGDS inhibition.
Experimental Protocols for Evaluating HPGDS Inhibitors
The evaluation of HPGDS inhibitors typically involves a series of in vitro and in vivo assays. The following are representative experimental protocols.
In Vitro HPGDS Enzyme Inhibition Assay
Objective: To determine the potency of a compound in inhibiting the enzymatic activity of HPGDS.
Methodology:
-
Recombinant human HPGDS is incubated with the test compound at various concentrations.
-
The substrate, PGH2, is added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is terminated, and the amount of PGD2 produced is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
The concentration of the compound that causes 50% inhibition of HPGDS activity (IC50) is calculated.
Cellular Assays for PGD2 Production
Objective: To assess the ability of a compound to inhibit PGD2 production in a cellular context.
Methodology:
-
A suitable cell line that expresses HPGDS (e.g., mast cells or Th2 cells) is cultured.
-
The cells are pre-incubated with the test compound at various concentrations.
-
The cells are stimulated to produce PGD2 (e.g., with an allergen or calcium ionophore).
-
After a defined incubation period, the cell supernatant is collected.
-
The concentration of PGD2 in the supernatant is measured using ELISA or LC-MS.
-
The IC50 value for the inhibition of cellular PGD2 production is determined.
dot
Figure 3: General experimental workflow for HPGDS inhibitors.
Quantitative Data for Representative HPGDS Inhibitors
While specific data for this compound is unavailable, the following table presents data for other known HPGDS inhibitors to provide a comparative context.
| Compound | HPGDS IC50 (nM) | Cellular IC50 (nM) | Animal Model Efficacy | Reference |
| Compound 8 (from a Pfizer study) | 10 | 300-1300 | Reduction of antigen-induced response in allergic sheep | [1] |
| TFC-007 | 2.9 | 140 | Attenuation of airway inflammation in a mouse model of asthma | (Fictional example for illustrative purposes) |
| CAY10471 | 12 | N/A | N/A | (Fictional example for illustrative purposes) |
N/A: Not Available
Conclusion
Although direct experimental evidence for the mechanism of action of this compound is currently lacking in published literature, its chemical structure strongly suggests its potential as an inhibitor of HPGDS. By targeting this key enzyme in the prostaglandin D2 synthesis pathway, such a compound would be expected to reduce PGD2 levels and thereby ameliorate PGD2-mediated inflammatory and allergic responses. The technical information and experimental frameworks provided in this guide for the broader class of HPGDS inhibitors offer a valuable starting point for researchers and drug developers to investigate the pharmacological properties of this compound and similar molecules. Further research is imperative to elucidate the specific mechanism, potency, and therapeutic potential of this particular compound.
References
The Ascending Trajectory of Thionicotinic Acid Analogs: A Technical Guide to Synthesis and Biological Frontiers
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper delves into the burgeoning field of thionicotinic acid analogs, offering an in-depth exploration of their discovery, synthesis, and multifaceted biological activities. As the quest for novel therapeutic agents intensifies, these sulfur-containing nicotinic acid derivatives have emerged as a promising class of compounds with significant potential in antimicrobial and anticancer applications. This document provides a core technical guide, presenting detailed experimental protocols, quantitative biological data, and a visual exploration of the intricate signaling pathways they modulate.
I. The Dawn of Thionicotinic Acid Analogs: A New Therapeutic Frontier
Nicotinic acid, a well-established vitamin B3, has long been a cornerstone in medicinal chemistry. The strategic incorporation of a sulfur atom into nicotinic acid derivatives, creating "thionicotinic acid analogs," has unlocked a new dimension of biological activity. This chemical modification can significantly alter the molecule's physicochemical properties, leading to enhanced potency, novel mechanisms of action, and improved pharmacokinetic profiles. This guide will focus on several key classes of thionicotinic acid analogs that have demonstrated significant therapeutic promise.
II. Synthesis of Novel Thionicotinic Acid Analogs: A Practical Workflow
The synthesis of thionicotinic acid analogs often commences with nicotinic acid itself, which is then subjected to a series of chemical transformations to introduce the desired sulfur-containing moieties. A common strategy involves the initial conversion of nicotinic acid to a more reactive intermediate, such as nicotinoyl chloride.
The Intricate Dance of Structure and Activity: A Technical Guide to Nicotinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Nicotinic acid, also known as niacin or vitamin B3, is a fundamental molecule in various physiological processes. Beyond its role as a vitamin, its derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities. This technical guide delves into the core principles of the structure-activity relationship (SAR) of nicotinic acid derivatives, providing a comprehensive overview of their therapeutic potential, underlying mechanisms of action, and the experimental methodologies used in their evaluation.
The Core Scaffold: Nicotinic Acid
The foundational structure of these derivatives is the pyridine-3-carboxylic acid molecule. The inherent chemical properties of the pyridine ring and the carboxylic acid group offer multiple avenues for chemical modification. These modifications, ranging from simple esterification or amidation of the carboxylic acid to substitutions on the pyridine ring, profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties. The key to unlocking the therapeutic potential of these derivatives lies in understanding how specific structural changes modulate their biological activity.
Therapeutic Landscapes of Nicotinic Acid Derivatives
The versatility of the nicotinic acid scaffold has led to the development of derivatives with a wide array of therapeutic applications, including anti-inflammatory, lipid-lowering, vasodilatory, anticancer, and antimicrobial effects.
Anti-inflammatory Activity
Nicotinic acid derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.
The anti-inflammatory effects are often linked to the inhibition of cyclooxygenase (COX) enzymes and the modulation of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
-
Modification of the Carboxylic Acid Group: Conversion of the carboxylic acid to esters, amides, or hydrazones can enhance anti-inflammatory potency. For instance, the synthesis of nicotinic acid hydrazide derivatives has yielded compounds with notable activity.[1]
-
Substitution on the Pyridine Ring: The introduction of various substituents on the pyridine ring can significantly impact activity. For example, 2-substituted phenyl derivatives of nicotinic acid have shown promising analgesic and anti-inflammatory profiles.
-
Introduction of Heterocyclic Moieties: The incorporation of other heterocyclic rings, such as 1,3,4-oxadiazoles or thiazolidinones, can lead to potent anti-inflammatory agents.[2]
Table 1: Quantitative SAR Data for Anti-inflammatory Nicotinic Acid Derivatives
| Compound ID | Modification | Target | IC50 / Activity | Reference |
| 4c | 2-(4-Bromophenyl) substitution | COX-2 | Comparable to Celecoxib | [3] |
| 4f | 2-(4-Fluorophenyl) substitution | COX-2 | Comparable to Celecoxib | [3] |
| 4h | - | Nitrite Inhibition | 86.109 ± 0.51 MTT result | [2] |
| 5b | - | Nitrite Inhibition | 119.084 ± 0.09 MTT result | [2] |
The anti-inflammatory effects of nicotinic acid derivatives are often mediated by the inhibition of the NF-κB signaling pathway, a crucial regulator of inflammatory responses.[4] Activation of nicotinic acetylcholine receptors (nAChRs) by some derivatives can also lead to the suppression of inflammatory cytokine production through the JAK2/STAT3 pathway.[5]
Figure 1: Simplified signaling pathway for the anti-inflammatory action of nicotinic acid derivatives.
Lipid-Lowering and Vasodilatory Effects
Nicotinic acid is a well-established lipid-lowering agent, and its derivatives are being explored for improved efficacy and reduced side effects, such as flushing.[6][7][8]
The primary mechanism for these effects is the activation of the G-protein coupled receptor 109A (GPR109A).[6]
-
Carboxylic Acid Moiety: The free carboxylic acid is crucial for binding to the GPR109A receptor. Esterification or amidation generally reduces or abolishes this activity.
-
Pyridine Ring: The pyridine nitrogen is also important for receptor interaction.
-
Thio-derivatives: Introduction of a thioether linkage, as seen in 2-(1-adamantylthio)nicotinic acid, can result in potent vasorelaxant activity.[9][10]
Table 2: Quantitative Data for Vasodilatory Nicotinic Acid Derivatives
| Compound | Experimental Model | Vasoconstrictor | Potency (ED50) | Efficacy (% Relaxation) | Reference |
| 2-(1-adamantylthio)nicotinic acid | Isolated rat thoracic aorta | Phenylephrine | 21.3 nM | 78.7% | [11] |
| 2-(1-adamantylthio)nicotinamide | Isolated rat thoracic aorta | Phenylephrine | Not Reported | 77.7% | [11] |
| 2-(1-adamantylthio)nicotinonitrile | Isolated rat thoracic aorta | Phenylephrine | Not Reported | 71.6% | [11] |
Activation of GPR109A in adipocytes inhibits lipolysis, reducing the release of free fatty acids into the bloodstream and subsequently lowering triglyceride and VLDL production in the liver. In Langerhans cells in the skin, GPR109A activation leads to the production of prostaglandins, causing vasodilation and the characteristic flushing side effect.[12][13][14]
Figure 2: GPR109A signaling pathways in different cell types.
Anticancer Activity
Several nicotinic acid derivatives have been investigated as potential anticancer agents, demonstrating cytotoxic effects against various cancer cell lines.[15][16]
-
Hydrazide-Hydrazone Derivatives: The incorporation of a hydrazide-hydrazone moiety has been a successful strategy in designing potent anticancer agents.
-
Heterocyclic Substituents: The attachment of various heterocyclic rings, such as oxadiazole and thiadiazole, to the nicotinic acid scaffold has shown to enhance anticancer activity.[15]
-
Amide and Ester Derivatives: Simple modifications of the carboxylic acid group into amides and esters have also yielded compounds with anticancer properties.[15]
Table 3: Anticancer Activity of Nicotinic Acid Derivatives
| Compound ID | Cancer Cell Line | Activity (IC50) | Reference |
| 5b | HCT-15 | - | [17] |
| 5c | HCT-15, PC-3 | - | [17] |
| 10 | HCT-116 | 15.4 µM | [17] |
| 10 | HepG2 | 9.8 µM | [17] |
| 7 | HCT-116 | 15.7 µM | [17] |
| 7 | HepG2 | 15.5 µM | [17] |
Antimicrobial Activity
Nicotinic acid derivatives have also shown promise as antibacterial and antifungal agents.[18]
-
Acylhydrazones: Acylhydrazone derivatives of nicotinic acid have exhibited significant activity against Gram-positive bacteria.[18]
-
1,3,4-Oxadiazoline Derivatives: Cyclization of acylhydrazones into 1,3,4-oxadiazoline derivatives can modulate the antimicrobial spectrum and potency.[18]
-
Substituents on the Phenyl Ring: The nature and position of substituents on an attached phenyl ring can greatly influence the minimum inhibitory concentration (MIC). For instance, a 5-nitrofuran substituent has been shown to be favorable for activity.[18]
Table 4: Minimum Inhibitory Concentration (MIC) of Antimicrobial Nicotinic Acid Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 13 (acylhydrazone) | Staphylococcus epidermidis ATCC 12228 | 1.95 | [18] |
| 13 (acylhydrazone) | Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 | [18] |
| 25 (1,3,4-oxadiazoline) | Bacillus subtilis ATCC 6633 | 7.81 | [18] |
| 25 (1,3,4-oxadiazoline) | Staphylococcus aureus ATCC 6538 | 7.81 | [18] |
| 25 (1,3,4-oxadiazoline) | Staphylococcus aureus ATCC 43300 (MRSA) | 15.62 | [18] |
| 3a | Pseudomonas aeruginosa | 0.220 | [19] |
| 3e | Pseudomonas aeruginosa | 0.195 | [19] |
Experimental Protocols
Detailed and reproducible experimental protocols are paramount in drug discovery and development. Below are generalized methodologies for the synthesis and biological evaluation of nicotinic acid derivatives based on published literature.
General Synthesis of Nicotinic Acid Hydrazide Derivatives
Figure 3: General synthetic workflow for nicotinic acid hydrazide derivatives.
Protocol: Synthesis of Nicotinic Acid Hydrazide [1][20]
-
Esterification: A solution of nicotinic acid in methanol is cooled to 0°C. Thionyl chloride is added dropwise with stirring. The reaction mixture is then refluxed for 4-6 hours. The solvent is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution. The resulting methyl nicotinate is extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated.
-
Hydrazinolysis: To a solution of methyl nicotinate in ethanol, hydrazine hydrate (80-99%) is added. The mixture is refluxed for 8-12 hours. Upon cooling, the nicotinic acid hydrazide precipitates out of the solution. The solid is collected by filtration, washed with cold ethanol, and dried.
Protocol: Synthesis of Nicotinic Acid Hydrazones [21]
-
A solution of nicotinic acid hydrazide in a suitable solvent (e.g., ethanol) is prepared.
-
A catalytic amount of an acid (e.g., glacial acetic acid or lemon juice) is added.
-
The appropriate aldehyde or ketone (1 equivalent) is added to the solution.
-
The reaction mixture is stirred at room temperature or refluxed for a specified time (typically 1-4 hours), with reaction progress monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed, and recrystallized.
In Vitro COX-2 Inhibition Assay
Protocol: Colorimetric COX-2 Inhibition Assay [22][23]
-
A solution of the test compound (nicotinic acid derivative) is prepared in a suitable solvent (e.g., DMSO).
-
The human recombinant COX-2 enzyme, along with a cofactor solution, is pre-incubated with the test compound for a specified time (e.g., 10 minutes) at 37°C in a 96-well plate.
-
The reaction is initiated by the addition of arachidonic acid as the substrate.
-
The peroxidase activity of COX-2 is measured by monitoring the appearance of an oxidized chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD) at a specific wavelength (e.g., 590 nm) using a microplate reader.
-
The percentage of inhibition is calculated by comparing the absorbance of the wells containing the test compound to the control wells (without inhibitor). IC50 values are determined from the dose-response curves.
Antimicrobial Susceptibility Testing (Broth Microdilution)
Protocol: Determination of Minimum Inhibitory Concentration (MIC) [24][25]
-
Serial twofold dilutions of the nicotinic acid derivatives are prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
A standardized inoculum of the test microorganism is added to each well.
-
The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Perspectives
The nicotinic acid scaffold has proven to be a remarkably fruitful starting point for the development of a diverse range of therapeutic agents. The structure-activity relationships discussed herein highlight the critical role of specific chemical modifications in dictating the biological activity of these derivatives. The anti-inflammatory, lipid-lowering, anticancer, and antimicrobial properties of these compounds underscore their potential in addressing a multitude of diseases.
Future research in this area should focus on:
-
Rational Drug Design: Utilizing computational modeling and a deeper understanding of the target-ligand interactions to design more potent and selective derivatives.
-
Exploring Novel Therapeutic Areas: Investigating the potential of nicotinic acid derivatives in other disease contexts.
-
Optimizing Pharmacokinetic Properties: Fine-tuning the structures to improve absorption, distribution, metabolism, and excretion (ADME) profiles, leading to more effective and safer drugs.
-
Combination Therapies: Evaluating the synergistic effects of nicotinic acid derivatives with existing drugs to enhance therapeutic outcomes.
The continued exploration of the structure-activity relationships of nicotinic acid derivatives holds immense promise for the discovery of novel and effective therapies for a wide range of human diseases. This technical guide serves as a foundational resource for researchers dedicated to advancing this exciting field of medicinal chemistry.
References
- 1. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nicotine inhibits tumor necrosis factor-α induced IL-6 and IL-8 secretion in fibroblast-like synoviocytes from patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of Nicotinic Receptors Inhibits TNF-α-Induced Production of Pro-inflammatory Mediators Through the JAK2/STAT3 Signaling Pathway in Fibroblast-Like Synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agent...: Ingenta Connect [ingentaconnect.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antibacterial activities of novel nicotinic acid hydrazides and their conversion into N-acetyl-1,3,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. pharmascholars.com [pharmascholars.com]
- 22. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 23. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Pharmacokinetics of 2-[2-(Phenylsulfonyl)ethylthio]nicotinic acid
Disclaimer: Specific pharmacokinetic data for 2-[2-(Phenylsulfonyl)ethylthio]nicotinic acid are not available in the public domain. This guide provides a comprehensive overview of the pharmacokinetics of the parent compound, nicotinic acid (niacin), and extrapolates the potential influence of the 2-(phenylsulfonyl)ethylthio substituent. The information presented is intended for researchers, scientists, and drug development professionals.
Introduction
Nicotinic acid, a vitamer of vitamin B3, is a well-established therapeutic agent for treating dyslipidemia.[1] It favorably modulates plasma lipid profiles by reducing low-density lipoprotein (LDL), very-low-density lipoprotein (VLDL), and triglycerides, while increasing high-density lipoprotein (HDL).[1] The compound this compound is a derivative of nicotinic acid. Understanding its pharmacokinetic profile—encompassing absorption, distribution, metabolism, and excretion (ADME)—is crucial for its potential development as a therapeutic agent. This guide synthesizes the known pharmacokinetics of nicotinic acid and discusses the putative pharmacokinetic properties of its phenylsulfonyl ethylthio derivative.
Pharmacokinetics of Nicotinic Acid
The pharmacokinetics of nicotinic acid are well-characterized and serve as a foundational reference.
Absorption
Following oral administration, nicotinic acid is rapidly absorbed, with peak plasma concentrations achieved within 30 to 60 minutes.[1] The absorption is dose-dependent and can be influenced by the formulation, such as immediate-release (IR), sustained-release (SR), or extended-release (ER) preparations.[2]
Distribution
Nicotinic acid is distributed to various tissues, with the liver being a primary site of action and metabolism.[3] It is converted to nicotinamide adenine dinucleotide (NAD) within cells.[4]
Metabolism
Nicotinic acid undergoes extensive first-pass metabolism in the liver via two main pathways[5]:
-
Conjugation Pathway: A low-affinity, high-capacity pathway where nicotinic acid is conjugated with glycine to form nicotinuric acid (NUA). This pathway is predominant at higher doses.[6]
-
Amidation Pathway: A high-affinity, low-capacity pathway where nicotinic acid is converted to nicotinamide and subsequently to other metabolites, including N-methyl-nicotinamide and its 2-pyridone and 4-pyridone derivatives.[1][2]
The metabolic fate of nicotinic acid is dependent on the dose and the rate of absorption.[2]
Excretion
Approximately 88% of an oral pharmacological dose of nicotinic acid is eliminated by the kidneys, either as the unchanged drug or as its primary metabolite, nicotinuric acid.[4] The plasma elimination half-life of nicotinic acid is relatively short, ranging from 20 to 45 minutes.[4]
Quantitative Pharmacokinetic Data for Nicotinic Acid
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 30 - 60 minutes | [1] |
| Plasma Elimination Half-life (t½) | 20 - 45 minutes | [4] |
| Renal Excretion (as unchanged drug or NUA) | ~88% | [4] |
Putative Pharmacokinetics of this compound
The addition of the 2-(phenylsulfonyl)ethylthio group to the nicotinic acid core is expected to significantly alter its pharmacokinetic profile.
Predicted Physicochemical Properties
The substituent introduces a thioether and a sulfone group, which will likely increase the molecule's lipophilicity and molecular weight compared to nicotinic acid. These changes can influence its absorption, distribution, and metabolic stability.
Predicted Absorption
The increased lipophilicity may enhance passive diffusion across the gastrointestinal tract, potentially leading to improved oral absorption. However, the larger molecular size could also hinder absorption.
Predicted Distribution
The modified structure may alter the volume of distribution and tissue penetration. The presence of the sulfone group, a polar moiety, could influence its interaction with transporters and its distribution into specific compartments.
Predicted Metabolism
The 2-(phenylsulfonyl)ethylthio side chain introduces new sites for metabolic transformation.
-
Thioether Oxidation: The thioether linkage is susceptible to oxidation by cytochrome P450 (CYP) enzymes, leading to the formation of sulfoxide and subsequently sulfone metabolites.[7]
-
Sulfone Group: The sulfone group itself is generally metabolically stable.[8]
-
Nicotinic Acid Core Metabolism: The core nicotinic acid structure may still undergo conjugation and amidation, although the bulky side chain could sterically hinder these reactions.
Predicted Excretion
The route and rate of excretion will depend on the polarity of the parent compound and its metabolites. Metabolites formed through oxidation of the thioether will be more polar and more readily excreted by the kidneys.
Experimental Protocols
To elucidate the pharmacokinetics of this compound, the following experimental protocols, adapted from studies on nicotinic acid, are recommended.
In Vitro Metabolic Stability Assay
-
Objective: To determine the rate of metabolism of the compound in liver microsomes.
-
Methodology:
-
Incubate the test compound (e.g., at 1 µM) with human or animal liver microsomes (e.g., 0.5 mg/mL protein).
-
Initiate the reaction by adding NADPH.
-
Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction with a suitable organic solvent (e.g., acetonitrile).
-
Analyze the disappearance of the parent compound over time using LC-MS/MS to determine the in vitro half-life.
-
In Vivo Pharmacokinetic Study in Rodents
-
Objective: To determine the pharmacokinetic profile after oral and intravenous administration.
-
Methodology:
-
Administer the test compound to a cohort of rats or mice via oral gavage and another cohort via intravenous injection.
-
Collect blood samples at predetermined time points (e.g., pre-dose, and 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Process the blood samples to obtain plasma.
-
Extract the drug and any potential metabolites from the plasma.
-
Quantify the concentrations of the parent drug and metabolites using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, clearance, and bioavailability using appropriate software.
-
Visualizations
Signaling Pathway of Nicotinic Acid
Caption: Signaling pathway of nicotinic acid in adipocytes.
Experimental Workflow for In Vivo Pharmacokinetic Study
Caption: Workflow for an in vivo pharmacokinetic study.
Putative Metabolic Pathway of this compound
Caption: A putative metabolic pathway for the title compound.
References
- 1. Nicotinic acid: an old drug with a promising future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical pharmacology and pharmacokinetics of nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics of nicotinic acid-salicylic acid interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Drug-Drug Interaction Potential of Sulfoxide and/or Sulfone Metabolites of Albendazole, Triclabendazole, Aldicarb, Methiocarb, Montelukast and Ziprasidone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulfone - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for In Vitro Characterization of 2-[2-(Phenylsulfonyl)ethylthio]nicotinic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive set of experimental protocols for the in vitro characterization of 2-[2-(Phenylsulfonyl)ethylthio]nicotinic acid, a nicotinic acid derivative. While specific experimental data for this compound is not publicly available, the following protocols are based on established methodologies for analogous nicotinic acid derivatives and putative GPR109A agonists. The primary mechanism of action for nicotinic acid and its derivatives involves the activation of the G-protein coupled receptor 109A (GPR109A), which is implicated in lipid metabolism and inflammatory responses.[1][2][3] The provided protocols detail methods for assessing GPR109A activation and evaluating potential anti-inflammatory effects in cell-based assays.
GPR109A Activation: cAMP Measurement
A primary signaling event upon GPR109A activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][4] This assay quantifies the ability of this compound to elicit this response.
Experimental Protocol: cAMP Assay
-
Cell Culture:
-
Culture HEK293 cells stably expressing human GPR109A in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).
-
Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
-
Assay Procedure:
-
Seed the GPR109A-expressing HEK293 cells into a 96-well plate at a density of 50,000 cells per well and incubate for 24 hours.
-
On the day of the assay, aspirate the culture medium and replace it with 100 µL of stimulation buffer (e.g., Hanks' Balanced Salt Solution with 500 µM IBMX, a phosphodiesterase inhibitor).
-
Prepare serial dilutions of this compound in stimulation buffer. Add 50 µL of the compound dilutions to the respective wells.
-
Add 50 µL of 10 µM forskolin (an adenylyl cyclase activator) to all wells except the negative control.
-
Incubate the plate at 37°C for 30 minutes.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., a competitive immunoassay based on HTRF or ELISA).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation: GPR109A Activation
| Compound | IC50 (nM) [Hypothetical] |
| This compound | 150 |
| Nicotinic Acid (Reference) | 500 |
Anti-Inflammatory Activity Assessment
Nicotinic acid derivatives have been shown to possess anti-inflammatory properties.[5][6][7] The following protocols describe the evaluation of the anti-inflammatory potential of this compound in a macrophage cell line.
Experimental Protocol: Nitric Oxide (NO) Production Assay
-
Cell Culture:
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
-
Assay Procedure:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10^5 cells per well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL lipopolysaccharide (LPS) for 24 hours to induce nitric oxide production.
-
After incubation, collect 50 µL of the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent system, which is an indicator of NO production.[5]
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples and express the results as a percentage of the LPS-stimulated control.
-
Determine the IC50 value for the inhibition of nitrite production.
-
Experimental Protocol: Pro-Inflammatory Cytokine Measurement (TNF-α and IL-6)
-
Cell Culture and Treatment:
-
Follow the same cell culture and treatment procedure as described in the Nitric Oxide Production Assay.
-
-
Assay Procedure:
-
Data Analysis:
-
Calculate the cytokine concentrations based on the standard curves.
-
Express the results as a percentage of the LPS-stimulated control and determine the IC50 values for the inhibition of TNF-α and IL-6 production.
-
Experimental Protocol: Cell Viability (MTT Assay)
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate and treat with various concentrations of this compound for 24 hours, as in the anti-inflammatory assays.
-
-
Assay Procedure:
-
After the treatment period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[5]
-
Aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Express the results as a percentage of the vehicle-treated control cells.
-
Data Presentation: Anti-Inflammatory and Cytotoxicity Data
| Compound | NO Inhibition IC50 (µM) [Hypothetical] | TNF-α Inhibition IC50 (µM) [Hypothetical] | IL-6 Inhibition IC50 (µM) [Hypothetical] | Cytotoxicity CC50 (µM) [Hypothetical] |
| This compound | 15 | 25 | 30 | > 100 |
| Dexamethasone (Reference) | 0.1 | 0.05 | 0.08 | > 100 |
Visualizations
Signaling Pathway of GPR109A Activation
Caption: GPR109A signaling cascade upon agonist binding.
Experimental Workflow for Anti-Inflammatory Assays
Caption: Workflow for in vitro anti-inflammatory evaluation.
Disclaimer: The protocols and data presented herein are generalized based on the literature for nicotinic acid derivatives and should be considered as a starting point. Optimization may be required for the specific compound this compound. All experiments should be conducted with appropriate controls. This information is for Research Use Only.
References
- 1. benchchem.com [benchchem.com]
- 2. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes and Protocols for Cell-Based Assays to Evaluate 2-[2-(Phenylsulfonyl)ethylthio]nicotinic acid Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[2-(Phenylsulfonyl)ethylthio]nicotinic acid is a derivative of nicotinic acid. Nicotinic acid and its analogues are known to exert biological effects through the activation of G protein-coupled receptors (GPCRs), such as GPR109A and GPR35.[1][2] These receptors are implicated in various physiological processes, including lipid metabolism and immune responses.[3][4] Therefore, evaluating the activity of novel nicotinic acid derivatives like this compound is crucial for drug discovery and development.[5]
These application notes provide detailed protocols for key cell-based assays to characterize the pharmacological activity of this compound. The described assays are designed to determine the compound's potency and efficacy in activating GPCR-mediated signaling pathways. The primary assays detailed are the β-arrestin recruitment assay, the cyclic AMP (cAMP) assay, and the inositol monophosphate (IP1) accumulation assay. These assays are widely used to study GPCR agonism and downstream signaling.[6][7]
Key Signaling Pathways
GPCRs, upon activation by a ligand, trigger intracellular signaling cascades. The two primary pathways relevant to the assays described herein are the Gq and Gi pathways.
-
Gq Pathway: Activation of a Gq-coupled receptor leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, and DAG activates protein kinase C. The accumulation of inositol phosphates is a hallmark of Gq activation.
-
Gi Pathway: Activation of a Gi-coupled receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
β-Arrestin Recruitment: Independently of G protein coupling, agonist binding to a GPCR can promote the recruitment of β-arrestin proteins. This interaction can lead to receptor desensitization and internalization, as well as initiate G protein-independent signaling.[7]
Below are diagrams illustrating these signaling pathways and a general experimental workflow.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound in the described cell-based assays. This data is for illustrative purposes to demonstrate how results can be presented.
Table 1: β-Arrestin Recruitment Assay
| Cell Line | Receptor | Parameter | Value |
| CHO-K1 | Human GPR35 | EC50 | 1.2 µM |
| HEK293 | Human GPR109A | EC50 | 3.5 µM |
Table 2: cAMP Assay (Gi Signaling)
| Cell Line | Receptor | Parameter | Value |
| HEK293 | Human GPR109A | EC50 | 2.8 µM |
| HT-29 | Endogenous | EC50 | 5.1 µM |
Table 3: IP1 Accumulation Assay (Gq Signaling)
| Cell Line | Receptor | Parameter | Value |
| HEK293T | Human GPR35 | EC50 | 0.9 µM |
| CHO-K1 | Human GPR35 | EC50 | 1.5 µM |
Experimental Protocols
Protocol 1: PathHunter® β-Arrestin Recruitment Assay
This assay measures the interaction of β-arrestin with an activated GPCR.[6][7]
Materials:
-
CHO-K1 cells stably co-expressing the target GPCR (e.g., human GPR35) fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) tag (DiscoverX).
-
Opti-MEM® I Reduced Serum Medium.
-
Fetal Bovine Serum (FBS).
-
Penicillin/Streptomycin.
-
Trypsin-EDTA.
-
White, solid-bottom 96-well or 384-well microplates.
-
This compound.
-
PathHunter® Detection Reagents.
-
Luminometer.
Procedure:
-
Cell Culture: Culture the PathHunter® cells in Opti-MEM supplemented with 10% FBS and 1% Penicillin/Streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding:
-
Harvest cells using Trypsin-EDTA and resuspend in fresh culture medium.
-
Seed the cells into white, solid-bottom microplates at a density of 5,000-10,000 cells per well.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in assay buffer to create a dose-response curve.
-
-
Compound Treatment:
-
Remove the culture medium from the cell plates.
-
Add the diluted compound to the wells. Include wells with vehicle control (DMSO) and a known agonist as a positive control.
-
Incubate the plates for 90 minutes at 37°C.
-
-
Signal Detection:
-
Prepare the PathHunter® detection reagent mixture according to the manufacturer's instructions.
-
Add the detection reagent to each well.
-
Incubate the plates at room temperature for 60 minutes in the dark.
-
-
Data Acquisition: Measure the luminescence signal using a luminometer.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Protocol 2: cAMP Hunter™ Assay
This assay measures the inhibition of cAMP production in response to the activation of a Gi-coupled GPCR.[8]
Materials:
-
cAMP Hunter™ cell line (e.g., HEK293 expressing GPR109A).
-
Culture medium (e.g., DMEM with 10% FBS).
-
Forskolin.
-
This compound.
-
HitHunter® cAMP Assay Detection Kit.
-
White, solid-bottom 96-well or 384-well microplates.
-
Luminometer.
Procedure:
-
Cell Culture: Maintain the cAMP Hunter™ cell line in the recommended culture medium at 37°C in a 5% CO2 incubator.
-
Cell Seeding:
-
Harvest and seed the cells into white, solid-bottom microplates at an appropriate density.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound.
-
Add the diluted compound to the cells and incubate for 30 minutes at 37°C.
-
Add forskolin (to stimulate cAMP production) to all wells except the negative control.
-
Incubate for an additional 30 minutes at 37°C.
-
-
Signal Detection:
-
Add the HitHunter® cAMP detection reagents as per the manufacturer's protocol. This typically involves a two-step addition of antibody and lysis/detection reagents.
-
Incubate for the recommended time at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: The signal is inversely proportional to the cAMP concentration. Calculate the percent inhibition of the forskolin response for each compound concentration and determine the EC50 value.
Protocol 3: IP-One HTRF® Assay
This assay measures the accumulation of inositol monophosphate (IP1), a downstream product of Gq pathway activation.[6]
Materials:
-
HEK293T cells transiently or stably expressing the target GPCR (e.g., human GPR35).
-
Culture medium (e.g., DMEM with 10% FBS).
-
IP-One HTRF® Assay Kit (Cisbio).
-
This compound.
-
White, solid-bottom 96-well or 384-well microplates.
-
HTRF®-compatible plate reader.
Procedure:
-
Cell Culture and Seeding:
-
Culture and seed the cells into white microplates as described in the previous protocols.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Remove the culture medium.
-
Add the stimulation buffer provided in the kit, containing serial dilutions of this compound.
-
Incubate for 60 minutes at 37°C.
-
-
Cell Lysis and Detection:
-
Add the IP1-d2 conjugate to the wells.
-
Add the anti-IP1 cryptate conjugate to the wells.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Read the fluorescence at 620 nm and 665 nm on an HTRF®-compatible plate reader.
-
-
Data Analysis:
-
Calculate the HTRF® ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF® ratio against the compound concentration and determine the EC50 value using a sigmoidal dose-response curve fit.
-
References
- 1. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nuvisan.com [nuvisan.com]
- 6. High-Throughput Identification and Characterization of Novel, Species-selective GPR35 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
Application Notes and Protocols: Animal Models for Studying the Effects of 2-[2-(Phenylsulfonyl)ethylthio]nicotinic Acid
Introduction
Given the absence of specific literature on 2-[2-(Phenylsulfonyl)ethylthio]nicotinic acid, this document provides a detailed guide on the use of established animal models for studying the effects of nicotinic acid (niacin) and its derivatives. The protocols and data presented are based on the well-documented actions of nicotinic acid, a compound with significant effects on lipid metabolism and vascular physiology. These models serve as a robust starting point for investigating the pharmacological profile of novel nicotinic acid analogs such as this compound. The primary effects of nicotinic acid that are amenable to study in animal models are its lipid-modifying properties and the characteristic cutaneous vasodilation, commonly known as flushing.
I. Animal Models for Lipid-Lowering Effects
Nicotinic acid is well-known for its ability to modulate plasma lipid profiles, specifically by reducing low-density lipoprotein (LDL) cholesterol and triglycerides, while increasing high-density lipoprotein (HDL) cholesterol.[1] Animal models are crucial for evaluating the efficacy and mechanism of action of nicotinic acid derivatives in dyslipidemia.
A. Rodent Models of Diet-Induced Dyslipidemia
Rats and mice are the most commonly used animals for inducing dyslipidemia due to their cost-effectiveness and the availability of transgenic strains.[2]
1. Mouse Models:
-
APOE*3Leiden.CETP Mice: This is a well-established model with human-like lipoprotein metabolism that responds to the lipid-lowering effects of niacin.[1]
-
Ldlr-/- Mice: These mice lack the LDL receptor and are prone to developing hypercholesterolemia, especially when fed a high-fat diet.[3]
2. Rat Models:
-
Wistar and Sprague-Dawley Rats: These strains are commonly used to induce hypercholesterolemia through dietary manipulation.[4][5]
Experimental Protocol: Induction of Dyslipidemia and Treatment
This protocol describes the induction of hyperlipidemia in mice using a high-fat, high-cholesterol diet and subsequent treatment with a test compound.[3]
Materials:
-
Male or female Ldlr-/- mice (8-10 weeks old)
-
High-fat, high-cholesterol diet (e.g., 42% kcal from fat, 0.2% cholesterol)[3]
-
Test compound (e.g., this compound)
-
Vehicle control (e.g., 1% Hydroxyethylcellulose in sterile water)[3]
-
Oral gavage needles
-
Blood collection tubes (EDTA-coated)
-
Centrifuge
-
Plasma storage vials
Procedure:
-
Acclimatization: Acclimate mice to the animal facility for at least one week.
-
Diet Induction: Switch mice to a high-fat, high-cholesterol diet to induce hyperlipidemia.[3] This diet is typically maintained throughout the study.
-
Grouping and Treatment: After 2-4 weeks of diet induction, randomize the mice into treatment and control groups (n=8-10 per group).
-
Drug Administration: Administer the test compound or vehicle daily via oral gavage. Doses for nicotinic acid in mice can range from 300 to 6000 mg/kg of diet.[6]
-
Monitoring: Monitor body weight and food intake weekly.
-
Blood and Tissue Collection: At the end of the treatment period (e.g., 12 weeks), fast the mice overnight and collect blood via cardiac puncture under anesthesia. Perfuse with saline and collect liver and aorta for further analysis.[3]
-
Biochemical Analysis: Centrifuge the blood to separate plasma and store at -80°C. Analyze plasma for total cholesterol, LDL-C, HDL-C, and triglycerides using commercially available kits.[3][7]
B. Rabbit Model of Diet-Induced Hypercholesterolemia
Rabbits, particularly New Zealand White rabbits, are also used to model diet-induced hypercholesterolemia and atherosclerosis.[8]
Experimental Protocol: Induction of Hypercholesterolemia in Rabbits
Materials:
-
Male New Zealand White rabbits
-
High-cholesterol diet (standard rabbit chow supplemented with 1-2% cholesterol)[8]
-
Test compound
-
Vehicle control
Procedure:
-
Induction of Dyslipidemia: Feed rabbits a high-cholesterol diet for 4 to 12 weeks to induce hypercholesterolemia.[8]
-
Drug Administration: Administer the test compound or vehicle orally, either mixed with the diet or via gavage.[8]
Quantitative Data Summary
The following table summarizes the effects of nicotinic acid on plasma lipid levels in APOE*3Leiden.CETP mice fed a western-type diet for 18 weeks.[1]
| Treatment Group | Total Cholesterol (mmol/L) | Triglycerides (mmol/L) | HDL-C (mmol/L) |
| Control | 13.4 ± 1.7 | 4.3 ± 1.4 | 0.65 ± 0.13 |
| Niacin (120 mg/kg/day) | 8.17 (-39%) | 2.15 (-50%) | 0.83 (+28%) |
| Simvastatin (36 mg/kg/day) | 9.38 (-30%) | 3.48 (-19%) | - |
| Niacin + Simvastatin | 6.03 (-55%) | 2.06 (-52%) | - |
Data are presented as mean ± SD. Percentage change from control is shown in parentheses.
II. Animal Models for Niacin-Induced Flushing
The most common side effect of nicotinic acid is cutaneous flushing, characterized by redness and warmth of the skin. This effect is primarily mediated by the G protein-coupled receptor 109A (GPR109A).[9] Mice and rats are the most common animal models for studying this phenomenon.[9]
A. Mouse Models
-
Wild-type C57BL/6 mice: Commonly used to assess the flushing response.[9]
-
Genetically modified strains: GPR109A knockout mice are instrumental in confirming the role of this receptor in the flushing response.[9][10]
Experimental Protocol: Assessment of Niacin-Induced Flushing in Mice
This protocol describes the procedure for assessing the flushing response in mice.[9][11]
Materials:
-
Wild-type C57BL/6 mice
-
Test compound (e.g., this compound) or nicotinic acid (30 mg/kg)[11]
-
Vehicle control
-
Mitigating agents (optional, e.g., aspirin, laropiprant)[9]
Procedure:
-
Acclimatization: House mice under standard conditions for at least one week.
-
Administration of Mitigating Agents (Optional): If testing the efficacy of a mitigating agent, administer it at a suitable time before the test compound (e.g., aspirin 30 minutes prior).[9]
-
Drug Administration: Administer the test compound or nicotinic acid via intraperitoneal (IP) injection.
-
Flushing Assessment: Visually score the redness of the ears at various time points post-injection (e.g., 15, 30, 60, 90, and 120 minutes).[9] A scoring system can be devised (e.g., 0 = no change, 1 = slight redness, 2 = moderate redness, 3 = intense redness).
B. Rat Models
Rats are also utilized to assess changes in skin temperature and vascular permeability as indicators of the flushing response.[12]
III. Signaling Pathways and Workflows
Signaling Pathway of Niacin-Induced Flushing
Nicotinic acid-induced flushing is initiated by the activation of the GPR109A receptor on Langerhans cells and keratinocytes in the skin.[9][13] This leads to the release of arachidonic acid and the subsequent synthesis of vasodilatory prostaglandins, primarily PGD2 and PGE2, through the action of cyclooxygenase (COX) enzymes.[9][14] These prostaglandins then act on their respective receptors on cutaneous blood vessels, causing vasodilation.[9]
Experimental Workflow for Lipid-Lowering Studies
The following diagram illustrates a typical workflow for evaluating the lipid-lowering effects of a test compound in a diet-induced dyslipidemia model.
Experimental Workflow for Flushing Studies
The following diagram illustrates a typical workflow for assessing the flushing response to a test compound.
References
- 1. Niacin Reduces Atherosclerosis Development in APOE*3Leiden.CETP Mice Mainly by Reducing NonHDL-Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Modelling hypercholesterolaemia in rats using high cholesterol diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TRPV1 Channels Are Involved in Niacin-induced Cutaneous Vasodilation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Niacin-induced "flush" involves release of prostaglandin D2 from mast cells and serotonin from platelets: evidence from human cells in vitro and an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Seeing red: flushing out instigators of niacin-associated skin toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. JCI - Seeing red: flushing out instigators of niacin-associated skin toxicity [jci.org]
Application Notes and Protocols for the Analysis of 2-[2-(Phenylsulfonyl)ethylthio]nicotinic acid in Biological Samples
Introduction
2-[2-(Phenylsulfonyl)ethylthio]nicotinic acid is a compound of interest in drug development, necessitating robust and reliable analytical methods for its quantification in biological matrices. This document provides a comprehensive overview of the application of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the determination of this compound in plasma and urine. The protocols described herein are based on established principles of bioanalytical method development and validation for small molecules. While specific methods for this exact analyte are not widely published, the methodologies presented are adapted from proven techniques for similar compounds, such as nicotinic acid and its metabolites.[1][2][3][4]
Target Audience: This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, pharmacodynamic, and toxicological studies.
I. Analytical Methodologies
The most suitable technique for the sensitive and selective quantification of this compound in complex biological samples is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4] This method offers high specificity by separating the analyte from matrix components chromatographically and then detecting it based on its unique mass-to-charge ratio (m/z) and fragmentation pattern.
Key Steps in Method Development:
-
Sample Preparation: The primary goal is to extract the analyte from the biological matrix and remove interfering substances such as proteins and phospholipids.[5] Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[5]
-
Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate the analyte from other components before it enters the mass spectrometer. Reversed-phase chromatography is a common choice for compounds of this nature.[6][7]
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer is typically used for quantitative bioanalysis, operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[3]
II. Experimental Protocols
The following protocols provide a starting point for the analysis of this compound in plasma and urine. Optimization and validation of these methods are crucial for each specific application.
Protocol 1: Quantification in Human Plasma
1. Sample Preparation: Protein Precipitation (PPT)
-
To 100 µL of plasma sample, add 300 µL of a precipitation solvent (e.g., acetonitrile or methanol) containing a suitable internal standard (IS).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[5]
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.[5]
2. LC-MS/MS Conditions (Hypothetical)
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., Gemini C18, 100 x 4.6 mm, 3 µm) is a good starting point.[6]
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A gradient from low to high organic phase (B) over several minutes to elute the analyte.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode is likely suitable for a nicotinic acid derivative.
-
MRM Transitions: These would need to be determined by infusing a standard solution of this compound and its internal standard into the mass spectrometer to identify the precursor and product ions.
Protocol 2: Quantification in Human Urine
1. Sample Preparation: Dilute-and-Shoot
-
For urine samples, a simple dilution may be sufficient due to a generally cleaner matrix compared to plasma.[8]
-
Centrifuge the urine sample to remove any particulate matter.
-
Dilute the supernatant (e.g., 1:10) with the initial mobile phase (e.g., 95% Mobile Phase A) containing the internal standard.
-
Vortex and inject directly into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
The LC-MS/MS conditions would likely be similar to those used for plasma analysis, with potential minor adjustments to the gradient to account for any differences in matrix effects.
III. Data Presentation
The performance of a validated bioanalytical method is typically summarized in tables. The following tables present hypothetical but realistic quantitative data for the described methods.
Table 1: Method Performance Characteristics for this compound in Human Plasma
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy at LLOQ | 85 - 115% |
| Precision at LLOQ | < 20% |
| Intra-day Accuracy | 90 - 110% |
| Intra-day Precision | < 15% |
| Inter-day Accuracy | 90 - 110% |
| Inter-day Precision | < 15% |
| Recovery | > 80% |
| Matrix Effect | < 15% |
Table 2: Method Performance Characteristics for this compound in Human Urine
| Parameter | Result |
| Linearity Range | 10 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Accuracy at LLOQ | 85 - 115% |
| Precision at LLOQ | < 20% |
| Intra-day Accuracy | 90 - 110% |
| Intra-day Precision | < 15% |
| Inter-day Accuracy | 90 - 110% |
| Inter-day Precision | < 15% |
| Recovery | Not applicable for dilute-and-shoot |
| Matrix Effect | < 15% |
IV. Visualizations
Diagram 1: General Experimental Workflow
Caption: General workflow for the bioanalysis of the target analyte.
Diagram 2: Sample Preparation Logic
Caption: Decision logic for selecting a sample preparation method.
V. Conclusion
The protocols and data presented in this application note provide a solid foundation for developing and validating a robust LC-MS/MS method for the quantification of this compound in biological samples. The key to a successful bioanalytical assay lies in meticulous optimization of sample preparation, chromatographic separation, and mass spectrometric detection, followed by a comprehensive validation to ensure accuracy, precision, and reliability of the data.
References
- 1. WO2011139930A1 - A method for clinically monitoring niacin and niacin metabolites in serum or plasma - Google Patents [patents.google.com]
- 2. The determination of nicotinic acid in plasma by mixed-mode liquid chromatography-tandem mass spectrometry following ion exchange solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Niacin and its metabolites: role of LC-MS/MS bioanalytical methods and update on clinical pharmacology. An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Nicotinic Acid in Plasma by LC-MS/MS | Phenomenex [phenomenex.com]
- 7. Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative estimation of nicotinic acid in urine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays of 2-[2-(Phenylsulfonyl)ethylthio]nicotinic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[2-(Phenylsulfonyl)ethylthio]nicotinic acid and its analogs are a class of compounds with potential therapeutic applications, likely targeting G protein-coupled receptors (GPCRs) due to their structural similarity to nicotinic acid (niacin). Nicotinic acid is a well-known agonist of the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2). Activation of GPR109A is associated with beneficial effects on lipid metabolism but also with undesirable side effects like flushing.[1][2] High-throughput screening (HTS) assays are crucial for identifying and characterizing novel analogs with improved therapeutic profiles, such as biased agonism or enhanced potency.
These application notes provide detailed protocols for key HTS assays to evaluate the pharmacological activity of this compound analogs at the GPR109A receptor. The described assays are designed to be performed in 384- or 1536-well formats, enabling the rapid screening of large compound libraries.
GPR109A Signaling Pathways
Upon agonist binding, GPR109A primarily couples to the Gi/o family of G proteins. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3][4] This Gi-mediated pathway is believed to be responsible for the anti-lipolytic effects of GPR109A agonists.
In addition to G protein coupling, GPR109A activation can also trigger the recruitment of β-arrestin proteins.[1][4] The β-arrestin pathway is involved in receptor desensitization and internalization, and can also initiate distinct downstream signaling cascades, which may be associated with the flushing side effect.[5] Characterizing the activity of novel analogs in both pathways is essential for identifying compounds with a desired biased signaling profile.
References
- 1. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-[2-(Phenylsulfonyl)ethylthio]nicotinic acid in Drug Discovery Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[2-(Phenylsulfonyl)ethylthio]nicotinic acid is a derivative of nicotinic acid (Niacin or Vitamin B3). Nicotinic acid itself is a well-established, broad-spectrum lipid-lowering drug used in the treatment of dyslipidemia.[1][2] It is known to decrease levels of low-density lipoprotein (LDL), very-low-density lipoprotein (VLDL), and triglycerides, while increasing high-density lipoprotein (HDL) cholesterol.[1][2] The molecular structure of this compound, featuring a phenylsulfonyl ethylthio side chain at the 2-position of the pyridine ring, suggests potential for novel pharmacological activities.
These application notes provide a comprehensive guide for researchers interested in exploring the therapeutic potential of this compound. The protocols and assays detailed below are based on the known biological activities of nicotinic acid and its various derivatives, offering a strategic framework for the investigation of this specific compound.
Chemical Structure:
-
IUPAC Name: 2-{[2-(phenylsulfonyl)ethyl]sulfanyl}pyridine-3-carboxylic acid
-
Molecular Formula: C₁₄H₁₃NO₄S₂
-
Molecular Weight: 323.39 g/mol
-
CAS Number: 175203-21-1[3]
Potential Therapeutic Applications and Mechanisms of Action
Based on the known activities of nicotinic acid and its derivatives, this compound could be investigated for the following applications:
-
Dyslipidemia: As a nicotinic acid derivative, its primary potential application lies in the management of lipid disorders.[1][4]
-
Cardiovascular Diseases: By potentially improving lipid profiles, it could reduce the risk of atherosclerosis and other cardiovascular events.[4]
-
Vasodilation: Some thionicotinic acid derivatives exhibit vasorelaxant properties, suggesting a potential role in managing hypertension.[5][6]
-
Antioxidant Activity: The sulfur-containing side chain may confer antioxidant properties.[5][6]
-
Antimicrobial and Antifungal Activity: Various nicotinic acid derivatives have been synthesized and tested for their efficacy against bacterial and fungal pathogens.[7][8]
-
Anti-inflammatory Effects: Nicotinic acid has known anti-inflammatory properties that could be explored.
The primary molecular target for nicotinic acid's effects on lipids has been identified as the G protein-coupled receptor GPR109A (also known as HM74A or PUMA-G).[4] Activation of GPR109A in adipocytes inhibits lipolysis, reducing the release of free fatty acids into the bloodstream.[1] However, recent research suggests that the lipid-modifying effects of niacin may be independent of GPR109A activation and free fatty acid suppression, indicating that other mechanisms are also involved.[9] The flushing side-effect of nicotinic acid is mediated by GPR109A activation in Langerhans cells, leading to the release of prostaglandin D2 (PGD2).[2]
Hypothesized Signaling Pathway for this compound:
Caption: Hypothesized GPR109A signaling pathway for this compound.
Experimental Protocols
The following protocols provide a starting point for evaluating the biological activities of this compound.
In Vitro Assays
3.1.1 GPR109A Receptor Activation Assay
This assay determines if the compound can activate the GPR109A receptor.
-
Principle: A cell line stably expressing human GPR109A is used. Receptor activation leads to a measurable downstream signal, such as changes in intracellular cAMP levels or calcium mobilization.
-
Methodology:
-
Cell Culture: Culture CHO-K1 or HEK293 cells stably expressing human GPR109A in appropriate media.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound to obtain a range of concentrations.
-
Assay:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Load the cells with a fluorescent calcium indicator dye (e.g., Fluo-4 AM) or use a cAMP detection kit.
-
Add the diluted compound to the wells.
-
Measure the fluorescence or luminescence signal using a plate reader.
-
-
Data Analysis: Plot the signal intensity against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.
-
3.1.2 Lipolysis Assay in Adipocytes
This assay measures the compound's ability to inhibit fat breakdown in fat cells.
-
Principle: The inhibition of lipolysis is quantified by measuring the amount of glycerol released from primary adipocytes or a differentiated adipocyte cell line (e.g., 3T3-L1).
-
Methodology:
-
Adipocyte Culture/Isolation: Differentiate 3T3-L1 preadipocytes into mature adipocytes or isolate primary adipocytes from rodent adipose tissue.
-
Lipolysis Stimulation: Treat the adipocytes with a lipolytic agent such as isoproterenol to stimulate triglyceride breakdown.
-
Compound Treatment: Concurrently treat the cells with varying concentrations of this compound.
-
Glycerol Measurement: After incubation, collect the cell culture medium and measure the glycerol concentration using a commercial glycerol assay kit.
-
Data Analysis: Calculate the percentage inhibition of glycerol release for each compound concentration and determine the IC₅₀ value.
-
3.1.3 Vasorelaxation Assay
This assay assesses the compound's ability to relax blood vessels.
-
Principle: The compound's effect on the contractility of isolated aortic rings from rats is measured in an organ bath setup.
-
Methodology:
-
Aortic Ring Preparation: Isolate the thoracic aorta from a rat and cut it into rings.
-
Organ Bath Setup: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, aerated with 95% O₂ and 5% CO₂, and maintained at 37°C.
-
Contraction Induction: Induce contraction of the aortic rings with phenylephrine or potassium chloride.
-
Compound Addition: Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath.
-
Measurement: Record the changes in tension using an isometric force transducer.
-
Data Analysis: Express the relaxation as a percentage of the pre-induced contraction and calculate the EC₅₀ value.
-
3.1.4 Antioxidant Assays (DPPH and SOD)
These assays evaluate the compound's ability to scavenge free radicals.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:
-
Prepare different concentrations of the compound in methanol.
-
Add a methanolic solution of DPPH to each concentration.
-
Incubate in the dark at room temperature.
-
Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
-
Superoxide Dismutase (SOD) Assay:
-
Use a commercial SOD assay kit.
-
The assay typically involves the generation of superoxide radicals and their detection by a colorimetric reagent.
-
The ability of the compound to inhibit the colorimetric reaction is measured, indicating its SOD-like activity.
-
Experimental Workflow for In Vitro Screening:
Caption: General workflow for in vitro screening of this compound.
In Vivo Animal Models
3.2.1 Dyslipidemia Model
-
Model: High-fat diet-induced dyslipidemia in rodents (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
Methodology:
-
Induction: Feed animals a high-fat diet for 8-12 weeks to induce obesity and dyslipidemia.
-
Treatment: Administer this compound orally once daily for 4-6 weeks. Include a vehicle control group and a positive control group (e.g., nicotinic acid or a statin).
-
Monitoring: Monitor body weight and food intake regularly.
-
Blood Collection: Collect blood samples at baseline and at the end of the study.
-
Lipid Profile Analysis: Measure plasma levels of total cholesterol, LDL-C, HDL-C, and triglycerides using commercial assay kits.
-
Tissue Analysis: Harvest liver and adipose tissue for histological analysis and gene expression studies.
-
3.2.2 Acute Flushing Model
-
Model: Measurement of ear flushing in mice.
-
Methodology:
-
Administration: Administer the compound to mice via oral gavage.
-
Observation: Visually score ear flushing at various time points post-administration.
-
Temperature Measurement: Measure ear temperature using an infrared thermometer as a quantitative measure of flushing.
-
Comparison: Compare the flushing response to that induced by nicotinic acid.
-
Data Presentation
Quantitative data from the proposed experiments should be summarized in clear and concise tables.
Table 1: In Vitro Activity Profile of this compound
| Assay | Endpoint | Result (Mean ± SD) |
| GPR109A Activation | EC₅₀ | [Enter Value] µM |
| Lipolysis Inhibition | IC₅₀ | [Enter Value] µM |
| Vasorelaxation | EC₅₀ | [Enter Value] nM |
| DPPH Scavenging | IC₅₀ | [Enter Value] µg/mL |
| SOD-like Activity | % Inhibition @ [X] µM | [Enter Value] % |
Table 2: Effect of this compound on Plasma Lipids in a High-Fat Diet-Induced Dyslipidemia Model in Mice
| Treatment Group | Dose (mg/kg) | Total Cholesterol (mg/dL) | LDL-C (mg/dL) | HDL-C (mg/dL) | Triglycerides (mg/dL) |
| Vehicle Control | - | [Enter Value] | [Enter Value] | [Enter Value] | [Enter Value] |
| Compound X | 10 | [Enter Value] | [Enter Value] | [Enter Value] | [Enter Value] |
| Compound X | 30 | [Enter Value] | [Enter Value] | [Enter Value] | [Enter Value] |
| Nicotinic Acid | 100 | [Enter Value] | [Enter Value] | [Enter Value] | [Enter Value] |
Conclusion
These application notes provide a comprehensive framework for the preclinical evaluation of this compound. By systematically applying the described protocols, researchers can elucidate the compound's mechanism of action, assess its therapeutic potential in various disease models, and generate the necessary data to support its further development as a novel therapeutic agent. The structural modifications to the nicotinic acid scaffold may offer an improved efficacy and safety profile, making it a promising candidate for drug discovery research.
References
- 1. Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotinic acid: an old drug with a promising future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pschemicals.com [pschemicals.com]
- 4. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Niacin lipid efficacy is independent of both the niacin receptor GPR109A and free fatty acid suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nicotinic Acid and its Derivatives in Metabolic Research
Disclaimer: No specific experimental data was found for 2-[2-(Phenylsulfonyl)ethylthio]nicotinic acid. The following information is based on the well-researched compound, nicotinic acid (niacin), and is intended to serve as a guide for researchers investigating novel nicotinic acid derivatives.
Introduction
Nicotinic acid, a B-group vitamin, is a well-established therapeutic agent for treating dyslipidemia.[1][2] At pharmacological doses, it favorably modulates plasma lipid profiles by lowering total cholesterol, triglycerides, very-low-density lipoprotein (VLDL), and low-density lipoprotein (LDL) cholesterol, while being the most potent agent for increasing high-density lipoprotein (HDL) cholesterol.[1][3] These effects are primarily mediated through the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[4][5] The activation of GPR109A in adipocytes leads to the inhibition of lipolysis, reducing the flux of free fatty acids (FFAs) to the liver.[2][4] This subsequently decreases the hepatic synthesis of triglycerides and VLDL.[1][2][4] Nicotinic acid and its derivatives are valuable tools in metabolic research for investigating lipid metabolism, insulin resistance, and atherosclerosis.
Mechanism of Action
Nicotinic acid exerts its primary metabolic effects through the activation of the GPR109A receptor, which is predominantly expressed in adipocytes and immune cells such as macrophages.[4][6]
-
In Adipocytes: Activation of GPR109A, a Gi-coupled receptor, inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[5] This reduction in cAMP attenuates the activity of hormone-sensitive lipase, thereby inhibiting the breakdown of triglycerides and the release of free fatty acids (FFAs) from adipose tissue.[1][5]
-
In the Liver: The reduced FFA supply from adipose tissue limits the substrate available for hepatic triglyceride synthesis, resulting in decreased production and secretion of VLDL particles.[1][2][4] Nicotinic acid also directly inhibits the hepatic enzyme diacylglycerol acyltransferase-2 (DGAT2), further reducing triglyceride synthesis.[1]
-
On HDL Metabolism: Nicotinic acid increases HDL-C levels, not by increasing its synthesis, but by inhibiting the hepatic uptake and degradation of its primary protein component, apolipoprotein A-I.[1]
-
Anti-inflammatory Effects: In immune cells like macrophages, GPR109A activation can have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.[4][7]
Quantitative Data on the Effects of Nicotinic Acid
The following tables summarize the quantitative effects of nicotinic acid on various metabolic parameters as reported in preclinical and clinical studies.
Table 1: Effects of Nicotinic Acid on Plasma Lipid Profile in Diabetic and Non-Diabetic Rats [1]
| Parameter | Group | Baseline (mg/dl) | After 42 Days of Nicotinic Acid (mg/dl) | % Change |
| Total Cholesterol | Non-Diabetic | 213 ± 3.02 | 149 ± 3.86 | -29.9% |
| Diabetic | 217 ± 3.33 | 161 ± 1.63 | -25.8% | |
| Triglycerides | Non-Diabetic | 225 ± 1.9 | 131 ± 1.62 | -41.8% |
| Diabetic | 229 ± 5.6 | 128 ± 1.95 | -44.1% | |
| HDL-Cholesterol | Non-Diabetic | 29.4 ± 1.5 | 57.5 ± 1.36 | +95.6% |
| Diabetic | 21.6 ± 2.7 | 56.5 ± 1.9 | +161.6% | |
| LDL-Cholesterol | Non-Diabetic | 135 ± 1.8 | 67 ± 5.2 | -50.4% |
| Diabetic | 147 ± 5.72 | 78 ± 4.02 | -46.9% | |
| Total Lipids | Non-Diabetic | 982 ± 22.7 | 449 ± 34 | -54.3% |
| Diabetic | 997 ± 10.4 | 548 ± 48.4 | -45.0% |
Table 2: Effects of Nicotinic Acid on VLDL-Triglyceride (TG) Production in Humans [8][9]
| Parameter | Treatment | Value | % Change from Control/Baseline |
| VLDL-TG Production Rate | Chronic Niaspan® (2 g/day for 8 weeks) | - | -68% |
| Plasma Triglycerides | Chronic Niaspan® (2 g/day for 8 weeks) | - | -28% |
| HDL-Cholesterol | Chronic Niaspan® (2 g/day for 8 weeks) | - | +17% |
Experimental Protocols
In Vivo Study: Evaluation of Lipid-Lowering Effects in a Rat Model
This protocol is adapted from a study investigating the effects of nicotinic acid on the lipid profile of diabetic and non-diabetic rats.[1]
a. Animal Model:
-
Use male albino rats.
-
Induce diabetes by a single intraperitoneal injection of alloxan. Confirm diabetes by measuring blood glucose levels.
-
Induce hypercholesterolemia by feeding a high-fat diet.
b. Experimental Groups:
-
Control (Normal diet)
-
Hypercholesterolemic (High-fat diet)
-
Hypercholesterolemic + Diabetic (High-fat diet + Alloxan-induced diabetes)
-
Hypercholesterolemic + Nicotinic Acid
-
Hypercholesterolemic + Diabetic + Nicotinic Acid
c. Dosing:
-
Administer nicotinic acid orally at a relevant dose (e.g., 50 mg/kg body weight) daily for a period of 42 days.
d. Sample Collection and Analysis:
-
Collect blood samples at baseline (day 0), day 21, and day 42.
-
Separate serum and store at -20°C until analysis.
-
Analyze serum for total cholesterol, triglycerides, HDL-cholesterol, LDL-cholesterol, and total lipids using standard enzymatic colorimetric methods.
e. Statistical Analysis:
-
Use Analysis of Variance (ANOVA) to compare the means between groups. A p-value of <0.05 is considered statistically significant.
In Vitro Adipocyte Lipolysis Assay
This protocol is based on methods used to assess the anti-lipolytic effects of nicotinic acid in isolated adipocytes.[10][11]
a. Isolation of Adipocytes:
-
Euthanize mice or rats and dissect gonadal or epididymal adipose tissue.
-
Mince the tissue and digest with collagenase type I in a buffer (e.g., HEPES buffer with BSA) for 1 hour at 37°C.
-
Filter the cell suspension through a nylon mesh to remove undigested tissue.
-
Collect the mature adipocytes, which float to the surface, and wash them several times.
b. Lipolysis Assay:
-
Incubate isolated adipocytes (e.g., ~10,000 cells/ml) in a suitable medium (e.g., DMEM/F12 with BSA) in a 96-well plate.
-
Treat the cells with various concentrations of the test compound (e.g., nicotinic acid derivative) or vehicle control for 2 hours at 37°C.
-
To stimulate lipolysis, co-incubate with an agent like isoproterenol or 8Br-cAMP.
-
After incubation, collect the medium and freeze at -20°C.
-
Measure the glycerol or free fatty acid concentration in the medium using a commercially available kit as an index of lipolysis.
c. Data Analysis:
-
Calculate the percentage inhibition of stimulated lipolysis by the test compound compared to the vehicle control.
-
Determine the IC50 value of the compound.
Visualizations
Signaling Pathways
Caption: GPR109A signaling pathway in adipocytes.
Experimental Workflow
Caption: Workflow for in vivo lipid-lowering study.
References
- 1. Effect of Nicotinic Acid (Vitamin B3 or Niacin) on the lipid profile of diabetic and non – diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Nicotinic acid as a lipid-modifying drug--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JCI - Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells [jci.org]
- 5. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of nicotinic acid administration on hepatic very low density lipoprotein-triglyceride production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nicotinic acid effects on insulin sensitivity and hepatic lipid metabolism: an in vivo to in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prolonged niacin treatment leads to increased adipose tissue PUFA synthesis and anti-inflammatory lipid and oxylipin plasma profile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
Investigating the Anti-inflammatory Potential of Nicotinic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Note: Direct experimental data on the specific compound 2-[2-(Phenylsulfonyl)ethylthio]nicotinic acid is not available in the current scientific literature. This document provides a comprehensive overview of the well-established anti-inflammatory effects of its parent molecule, nicotinic acid (niacin), and related thio-derivatives. The protocols and data presented herein can serve as a foundational guide for investigating the potential anti-inflammatory properties of novel nicotinic acid analogs, including this compound.
Introduction
Nicotinic acid, a B-vitamin, is a well-known therapeutic agent for dyslipidemia. Beyond its lipid-modifying capabilities, a growing body of evidence demonstrates its significant anti-inflammatory properties. These effects are primarily mediated through the activation of the G protein-coupled receptor 109A (GPR109A), which is expressed on various immune cells, including monocytes and macrophages, as well as on adipocytes. Activation of GPR109A initiates a signaling cascade that ultimately suppresses the transcription of pro-inflammatory mediators. The structural backbone of nicotinic acid presents a versatile scaffold for the synthesis of novel derivatives with potentially enhanced potency and modified pharmacokinetic profiles. This document outlines key in vitro and in vivo assays to characterize the anti-inflammatory effects of such derivatives.
Mechanism of Action: The GPR109A Signaling Pathway
The anti-inflammatory effects of nicotinic acid in immune cells are largely dependent on the GPR109A-mediated inhibition of the NF-κB signaling pathway. Upon binding of nicotinic acid or its analogs, GPR109A activation leads to a decrease in intracellular cyclic AMP (cAMP) levels. This subsequently interferes with the phosphorylation and degradation of IκBα, the inhibitory subunit of NF-κB. As a result, the translocation of the active p65 subunit of NF-κB into the nucleus is inhibited, leading to a downregulation in the expression of pro-inflammatory genes, including cytokines like TNF-α and IL-6, and enzymes such as iNOS and COX-2.
Application Notes and Protocols for Assaying the Enzymatic Inhibition of 2-[2-(Phenylsulfonyl)ethylthio]nicotinic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for assaying the enzymatic inhibition of the novel compound, 2-[2-(Phenylsulfonyl)ethylthio]nicotinic acid. Nicotinic acid and its derivatives have garnered significant interest in drug discovery due to their diverse biological activities. Notably, derivatives of nicotinic acid have been investigated for their anti-inflammatory properties, with evidence suggesting cyclooxygenase (COX) enzymes as a potential target.[1][2] The structural features of this compound, particularly the presence of a phenylsulfonyl group, are found in several known selective COX-2 inhibitors.[2]
Furthermore, nicotinic acid is a well-known inhibitor of lipolysis, and its derivatives have been shown to inhibit human cytochrome P450 (CYP450) enzymes.[3][4][5][6][7][8][9] Therefore, this guide will primarily focus on the evaluation of this compound as a potential inhibitor of COX-1 and COX-2. Additionally, protocols for assessing its inhibitory activity against lipases and CYP450 enzymes are included to provide a comprehensive profiling of its enzymatic inhibition spectrum.
Potential Enzyme Targets and Signaling Pathways
Based on the chemical structure of this compound and the known biological activities of related compounds, the primary potential enzyme targets are Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2).
Cyclooxygenase (COX) Pathway:
COX enzymes are central to the inflammatory response, catalyzing the conversion of arachidonic acid to prostaglandins and other pro-inflammatory mediators.[10][11] Inhibition of COX enzymes, particularly the inducible isoform COX-2, is a key mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs).[2][10]
Caption: Cyclooxygenase signaling pathway and potential inhibition by the test compound.
Experimental Protocols
The following section details the protocols for assaying the enzymatic inhibition of this compound against its primary and secondary potential targets.
Protocol 1: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available COX inhibitor screening assay kits and provides a high-throughput method to determine the inhibitory activity of the test compound.[3][12]
Workflow Diagram:
Caption: Experimental workflow for the fluorometric COX inhibition assay.
Materials:
-
COX-1 (ovine or human) and COX-2 (human recombinant) enzymes
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
COX Probe (e.g., a fluorogenic substrate)
-
COX Cofactor (e.g., hematin)
-
Arachidonic Acid (substrate)
-
NaOH
-
Known COX-1 inhibitor (e.g., SC-560) and COX-2 inhibitor (e.g., Celecoxib) for positive controls
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of the test compound in a suitable solvent (e.g., DMSO) at various concentrations.
-
Prepare the reaction master mix containing COX Assay Buffer, COX Probe, diluted COX Cofactor, and either COX-1 or COX-2 enzyme.
-
-
Assay Protocol:
-
To the wells of the 96-well plate, add the appropriate volumes of the test compound, positive controls, or vehicle (for 100% activity).
-
Add the reaction master mix to all wells.
-
Pre-incubate the plate at 25°C for 10 minutes, protected from light.
-
Initiate the reaction by adding the arachidonic acid solution to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity (Excitation/Emission = 535/587 nm) at 25°C for 5-10 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Slope of Vehicle Control - Slope of Test Compound) / Slope of Vehicle Control] * 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.
Data Presentation:
| Compound | Target Enzyme | IC50 (µM) [Predicted] |
| This compound | COX-1 | [Experimental Value] |
| This compound | COX-2 | [Experimental Value] |
| SC-560 (Control) | COX-1 | [Literature Value] |
| Celecoxib (Control) | COX-2 | [Literature Value] |
Protocol 2: Lipase Inhibition Assay (Spectrophotometric)
This protocol is based on the hydrolysis of a chromogenic substrate, p-nitrophenyl butyrate (pNPB), by lipase.[1]
Materials:
-
Porcine pancreatic lipase
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
p-Nitrophenyl butyrate (pNPB) substrate solution in isopropanol
-
96-well clear microplate
-
Spectrophotometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare working dilutions of the lipase enzyme in Tris-HCl buffer.
-
-
Assay Protocol:
-
Add Tris-HCl buffer, test compound at various concentrations, and the lipase solution to the wells of the microplate.
-
Pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding the pNPB substrate solution.
-
Measure the absorbance at 405 nm every minute for 10 minutes.
-
Data Analysis:
-
Calculate the rate of p-nitrophenol formation (change in absorbance per minute).
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Calculate the IC50 value as described in the COX assay protocol.
Data Presentation:
| Compound | Enzyme | IC50 (µM) [Predicted] |
| This compound | Lipase | [Experimental Value] |
| Orlistat (Control) | Lipase | [Literature Value] |
Protocol 3: Cytochrome P450 (CYP450) Inhibition Assay (Fluorometric)
This protocol utilizes commercially available kits with specific fluorogenic substrates for different CYP450 isoforms (e.g., CYP3A4, CYP2D6, CYP2C9).[13][14]
Materials:
-
Recombinant human CYP450 enzymes (e.g., CYP3A4, CYP2D6, CYP2C9)
-
CYP450 assay buffer
-
Specific fluorogenic substrate for each isoform
-
NADPH regenerating system
-
Known inhibitors for each isoform (e.g., Ketoconazole for CYP3A4)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of the test compound and known inhibitors.
-
Prepare a reaction mixture containing the CYP450 enzyme and assay buffer.
-
-
Assay Protocol:
-
Add the reaction mixture and the test compound/inhibitor to the wells.
-
Pre-incubate at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system and the specific substrate.
-
Incubate at 37°C for the recommended time.
-
Stop the reaction and measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value as described previously.
Data Presentation:
| Compound | CYP450 Isoform | IC50 (µM) [Predicted] |
| This compound | CYP3A4 | [Experimental Value] |
| This compound | CYP2D6 | [Experimental Value] |
| This compound | CYP2C9 | [Experimental Value] |
| Ketoconazole (Control) | CYP3A4 | [Literature Value] |
| Quinidine (Control) | CYP2D6 | [Literature Value] |
| Sulfaphenazole (Control) | CYP2C9 | [Literature Value] |
Conclusion
These detailed protocols and application notes provide a robust framework for the comprehensive enzymatic inhibition profiling of this compound. The primary focus on COX-1 and COX-2 is justified by the structural features of the compound and the known activities of related nicotinic acid derivatives. The inclusion of assays for lipase and CYP450 enzymes will further elucidate the compound's specificity and potential for off-target effects. The provided diagrams and data tables are intended to facilitate experimental design, execution, and interpretation of the results for researchers in the field of drug discovery and development.
References
- 1. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 2. NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. bioscience.co.uk [bioscience.co.uk]
- 6. Nicotinic acid and inhibition of fat mobilizing lipolysis. Present status of effects on lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nocturnal inhibition of lipolysis in man by nicotinic acid and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of lipolysis by nicotinic acid and by acipimox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemopreventive effects of NSAIDs as inhibitors of cyclooxygenase-2 and inducers of apoptosis in experimental lung carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of COX-2 and induction of apoptosis: two determinants of nonsteroidal anti-inflammatory drugs' chemopreventive efficacies in mouse lung tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Cytochrome P450 inhibition activities of non-standardized botanical products - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the solubility of 2-[2-(Phenylsulfonyl)ethylthio]nicotinic acid for experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-[2-(Phenylsulfonyl)ethylthio]nicotinic acid. The focus is on addressing challenges related to its solubility for in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: What are the initial recommended solvents for preparing a stock solution?
A2: For initial stock solution preparation, polar aprotic solvents are recommended. Based on solubility data for structurally related compounds like nicotinic acid derivatives and sulfones, the following solvents are good starting points.[1][2][3][4]
| Solvent | Recommended Use | Considerations |
| Dimethyl Sulfoxide (DMSO) | Primary choice for high-concentration stock solutions. | Can be toxic to cells at higher concentrations. Ensure the final concentration in your assay is low (typically <0.5%). |
| Dimethylformamide (DMF) | Alternative to DMSO for stock solutions. | Also carries cellular toxicity risks. Use with appropriate safety precautions. |
| Dichloromethane (DCM) | An option for dissolving the compound for certain chemical modifications. | Not suitable for most biological assays due to its immiscibility with aqueous solutions and high volatility. |
Q3: How can I improve the aqueous solubility of this compound for my experiments?
A3: Several strategies can be employed to improve the aqueous solubility of poorly soluble drugs like this compound.[5][6][7][8][9] The choice of method depends on the specific requirements of your experiment.
-
pH Adjustment: As a nicotinic acid derivative, the carboxylic acid moiety can be deprotonated to form a more soluble salt at higher pH.[8]
-
Co-solvency: The use of a water-miscible organic solvent in the aqueous buffer can increase solubility.[8][9]
-
Formulation with Excipients: Utilizing agents like cyclodextrins or surfactants can help to solubilize the compound.
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can enhance its dissolution rate.[10]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
Issue 1: Compound precipitates when diluting the stock solution into an aqueous buffer.
This is a common issue when a drug is highly soluble in an organic solvent but poorly soluble in an aqueous medium.
Workflow for Troubleshooting Precipitation:
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. researchgate.net [researchgate.net]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. ijmsdr.org [ijmsdr.org]
- 10. mdpi.com [mdpi.com]
Overcoming challenges in the synthesis of 2-[2-(Phenylsulfonyl)ethylthio]nicotinic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the synthesis of 2-[2-(Phenylsulfonyl)ethylthio]nicotinic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, categorized by common problems.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Poor quality of starting materials | Verify the purity of 2-chloronicotinic acid, 2-(phenylsulfonyl)ethanethiol, and other reagents by NMR or other appropriate analytical methods.Ensure starting materials are dry, as moisture can interfere with many organic reactions. |
| Inefficient Thioether Formation | Base Selection: The choice of base is critical. If using a weak base like K2CO3, consider switching to a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide to ensure complete deprotonation of the thiol.Solvent: Aprotic polar solvents like DMF or DMSO are generally effective for SNAr reactions. Ensure the solvent is anhydrous.Temperature: The reaction may require heating. Monitor the reaction progress by TLC to determine the optimal temperature and reaction time. Prolonged heating at high temperatures might lead to decomposition.[1] |
| Incomplete Hydrolysis of Ester Precursor | Reaction Time/Temperature: Saponification of the corresponding ester may require extended reaction times or heating. Monitor the reaction by TLC until the starting ester is fully consumed.Hydrolysis Conditions: If using standard LiOH or NaOH, consider alternative hydrolysis methods if you suspect product degradation under strongly basic conditions. |
| Product Loss During Work-up and Purification | Precipitation: Ensure complete precipitation of the product upon acidification. The pH should be carefully adjusted to the isoelectric point of the product to maximize precipitation and minimize loss in the aqueous phase.[1]Extraction: Use an appropriate organic solvent for extraction. Multiple extractions with smaller volumes of solvent are more efficient than a single extraction with a large volume.Purification: Column chromatography may be necessary. Select an appropriate solvent system to ensure good separation from impurities. Recrystallization from a suitable solvent can also be employed for purification.[2] |
Issue 2: Presence of Impurities and Side Products
| Potential Side Reaction | Mitigation Strategies |
| Oxidation of the Thioether | The thioether is susceptible to oxidation to the corresponding sulfoxide and sulfone, especially if oxidizing agents are present or if the reaction is exposed to air at high temperatures for extended periods.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Use degassed solvents to minimize dissolved oxygen. |
| Formation of Disulfide | The thiol starting material can be oxidized to form a disulfide.Ensure the reaction is carried out under an inert atmosphere.Add the thiol slowly to the reaction mixture containing the base and the 2-chloronicotinic acid derivative. |
| Incomplete Reaction | If starting materials are observed in the final product, the reaction has not gone to completion.Increase the reaction time or temperature.Consider adding a slight excess of one of the reagents to drive the reaction to completion.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the best method to monitor the progress of the reaction?
A1: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting materials, intermediates, and the final product. Staining with potassium permanganate can be useful for visualizing sulfur-containing compounds.
Q2: How can I confirm the identity and purity of the final product?
A2: The structure and purity of this compound should be confirmed by a combination of analytical techniques, including:
-
1H NMR and 13C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity.
Q3: What are the key safety precautions to take during this synthesis?
A3:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle strong bases like sodium hydride with extreme care, as they are highly reactive and flammable.
-
Be cautious when working with organic solvents, as they are often flammable and can be harmful if inhaled or absorbed through the skin.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-[2-(Phenylsulfonyl)ethylthio]nicotinate
-
To a solution of 2-(phenylsulfonyl)ethanethiol (1.1 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of ethyl 2-chloronicotinate (1.0 eq) in anhydrous DMF dropwise.
-
Heat the reaction mixture to 80 °C and monitor the progress by TLC.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Hydrolysis to this compound
-
Dissolve the ethyl 2-[2-(phenylsulfonyl)ethylthio]nicotinate (1.0 eq) in a mixture of THF and water.
-
Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until all the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 3-4 with 1M HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford the final product.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
References
Technical Support Center: Optimizing In Vivo Studies of 2-[2-(Phenylsulfonyl)ethylthio]nicotinic acid and Related Compounds
Disclaimer: The following information is primarily based on in vivo studies of nicotinic acid (niacin), a structurally related compound. Currently, there is limited publicly available in vivo data specifically for 2-[2-(Phenylsulfonyl)ethylthio]nicotinic acid. Researchers should use the following guidelines as a starting point and adapt them cautiously for their specific experimental needs.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for nicotinic acid and its derivatives?
Nicotinic acid primarily acts as a ligand for the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[1][2] Activation of this receptor in adipocytes inhibits adenylate cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This reduction in cAMP inhibits hormone-sensitive lipase, resulting in decreased lipolysis and a subsequent reduction in the release of free fatty acids into the circulation.[3] Additionally, nicotinic acid has been shown to modulate the expression of genes involved in lipid metabolism.[4]
Q2: What are the common routes of administration for nicotinic acid in animal models?
In preclinical studies, nicotinic acid is commonly administered orally (PO), intravenously (IV), or intraperitoneally (IP).[5][6] The choice of administration route depends on the experimental objective, such as studying first-pass metabolism (oral) or achieving rapid systemic exposure (intravenous).
Q3: What are typical dosage ranges for nicotinic acid in rodent models?
Dosage can vary significantly based on the animal model and the intended biological effect. For instance, in rats, doses have ranged from dietary supplementation of 15-30 mg/kg to acute injections of up to 4 g/kg to study metabolic effects.[7][8] In mouse models of Alzheimer's disease, a supplementary diet of nicotinic acid was administered over six months.[9] It is crucial to perform dose-response studies to determine the optimal dose for your specific research question.
Q4: What are the known pharmacokinetic properties of nicotinic acid?
Nicotinic acid is rapidly absorbed after oral administration, with peak plasma concentrations typically reached within 30 to 60 minutes in humans.[1] It has a relatively short plasma half-life of 20 to 45 minutes.[1] The primary metabolite is nicotinuric acid.[1] Pharmacokinetics can be dose-dependent and show high inter-individual variability.[10]
Troubleshooting Guides
Issue 1: High variability in plasma drug levels.
-
Potential Cause: Rapid metabolism and saturable first-pass effect.[10]
-
Troubleshooting Steps:
-
Standardize the fasting period for all animals before dosing.
-
Consider using an extended-release formulation if sustained exposure is desired.[11]
-
For oral administration, ensure consistent formulation and vehicle across all experiments.
-
Increase the number of animals per group to improve statistical power.
-
Issue 2: Flushing (cutaneous vasodilation) observed in animals.
-
Potential Cause: Activation of GPR109A on Langerhans cells in the skin, leading to the release of prostaglandins. It may also involve the activation of the capsaicin receptor TRPV1.[12]
-
Troubleshooting Steps:
-
Administer a small dose of aspirin 30 minutes prior to the compound to inhibit prostaglandin synthesis.
-
Start with a lower dose and gradually escalate to allow for the development of tolerance.
-
Avoid co-administration with alcohol, hot liquids, or spicy foods if applicable to the study design.[13]
-
Issue 3: Signs of hepatotoxicity (e.g., elevated liver enzymes).
-
Potential Cause: High doses or sustained-release formulations can be associated with liver stress.[11]
-
Troubleshooting Steps:
-
Monitor liver function markers (e.g., ALT, AST) regularly throughout the study.
-
Consider using an immediate-release formulation or adjusting the dosing interval.
-
Perform histological analysis of liver tissue at the end of the study to assess for any pathological changes.
-
Data Presentation
Table 1: Summary of In Vivo Dosages of Nicotinic Acid in Rodent Models
| Animal Model | Route of Administration | Dosage Range | Study Focus | Reference |
| Rat | Dietary | 15-30 mg/kg | Growth and Retinol Homeostasis | [8] |
| Rat | Injection | 0.5, 2, 4 g/kg | Glucose Metabolism | [7] |
| Rat | Oral/Intravenous | Not specified | Metabolite Analysis | [14] |
| Mouse | Dietary Supplement | Not specified | Alzheimer's Disease | [9] |
| Mouse | Intraperitoneal | 50 mg/kg | Flushing Response | [15] |
Table 2: Pharmacokinetic Parameters of Nicotinic Acid (Human Data)
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 30-60 minutes | [1] |
| Plasma Half-life (t1/2) | 20-45 minutes | [1] |
| Primary Metabolite | Nicotinuric Acid | [1] |
Experimental Protocols
Protocol 1: Assessment of Flushing Response in Mice
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Acclimatization: Acclimate mice to the experimental room for at least one week.
-
Baseline Measurement: Gently restrain the mouse and measure the baseline ear skin temperature or blood flow using a laser Doppler flowmeter.
-
Compound Administration: Administer the test compound (e.g., 50 mg/kg, intraperitoneally) or vehicle to the control group.
-
Post-Dose Measurements: Measure ear skin temperature or blood flow at regular intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes) after administration.
-
Data Analysis: Calculate the change in temperature or blood flow from baseline for each time point and plot the time-course of the response.[15]
Protocol 2: Oral Glucose Tolerance Test (OGTT) in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Treatment: Administer the test compound or vehicle for the desired duration (e.g., daily for 2 weeks).
-
Fasting: Fast the rats overnight (approximately 12-16 hours) with free access to water.
-
Baseline Glucose: Collect a baseline blood sample from the tail vein and measure blood glucose using a glucometer.
-
Glucose Challenge: Administer a glucose solution (e.g., 2 g/kg) via oral gavage.
-
Blood Sampling: Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.
Mandatory Visualizations
Caption: Nicotinic Acid Signaling Pathway.
Caption: In Vivo Experimental Workflow.
References
- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 2. Niacin Activates the PI3K/Akt Cascade via PKC- and EGFR-Transactivation-Dependent Pathways through Hydroxyl-Carboxylic Acid Receptor 2 | PLOS One [journals.plos.org]
- 3. Niacin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 4. Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Niacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Excessive nicotinic acid increases methyl consumption and hydrogen peroxide generation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inadequate Niacin Intake Disrupts Growth and Retinol Homeostasis Resulting in Higher Liver and Lower Serum Retinol Concentrations in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nicotinic acid supplementation contributes to the amelioration of Alzheimer's disease in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biorelevant In Vitro Release Testing and In Vivo Study of Extended-Release Niacin Hydrophilic Matrix Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ahajournals.org [ahajournals.org]
- 13. Clinical pharmacology and pharmacokinetics of nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Troubleshooting unexpected results in 2-[2-(Phenylsulfonyl)ethylthio]nicotinic acid assays
Welcome to the technical support center for 2-[2-(Phenylsulfonyl)ethylthio]nicotinic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues that may be encountered during the analysis and handling of this compound.
Category 1: High-Performance Liquid Chromatography (HPLC) Analysis
Q1: I am not seeing any peak, or a very small peak, for my compound in the HPLC chromatogram. What are the possible causes?
A1: This issue can arise from several factors related to your sample, mobile phase, or HPLC system:
-
Injection Problems: There might be an issue with the autosampler not drawing the sample correctly, or the injection loop may be only partially filled. Air bubbles in the sample vial can also lead to failed injections.[1]
-
Detector Issues: Ensure the detector lamp is on and has not exceeded its operational lifetime. Verify that the correct wavelength is set. For a compound containing a pyridine ring and a phenylsulfonyl group, a UV wavelength in the range of 260-270 nm would be a suitable starting point.[1]
-
Sample Degradation: The compound may be unstable in your sample solvent. It is advisable to prepare fresh samples and analyze them promptly.
-
Poor Solubility: The compound may have precipitated out of the sample solvent. Visually inspect your sample for any particulates.
-
Incorrect Mobile Phase: The mobile phase may be too strong, causing the compound to elute with the solvent front. Try a weaker mobile phase composition (e.g., a higher percentage of the aqueous component).
Q2: My chromatographic peak for this compound is broad or tailing. How can I improve the peak shape?
A2: Poor peak shape is often related to secondary interactions on the column, column degradation, or issues with the mobile phase.
-
Mobile Phase pH: The carboxylic acid and pyridine nitrogen in the molecule are ionizable. The pH of the mobile phase can significantly impact peak shape. Try adjusting the mobile phase pH with a suitable buffer (e.g., phosphate or acetate buffer) to be at least 2 pH units away from the pKa of the carboxylic acid and the pyridine nitrogen to ensure a single ionic form.
-
Column Choice: The phenylsulfonyl group can engage in π-π interactions.[2] If you are using a standard C18 column, consider trying a column with a different stationary phase, such as a biphenyl phase, which can provide alternative selectivity for aromatic and sulfur-containing compounds.[2]
-
Column Contamination: The column inlet frit might be partially blocked. Back-flushing the column (if permitted by the manufacturer) or replacing the frit may help. The use of a guard column is highly recommended to protect the analytical column.[1]
-
Low Sample Concentration: If the sample concentration is too low, the peak may appear broad. Try injecting a more concentrated sample.
Q3: I am observing shifting retention times between injections. What could be the cause?
A3: Fluctuating retention times suggest a lack of stability in the HPLC system or changing column conditions.
-
Pump and Mobile Phase: Check for leaks in the pump or flow path. Ensure the mobile phase is thoroughly degassed, as air bubbles can cause inconsistent flow rates.[1] If you are using a gradient, verify that the proportioning valves are functioning correctly.[1]
-
Temperature Fluctuations: Column temperature significantly affects retention time. Using a column oven to maintain a consistent temperature is crucial for reproducible results.[1]
-
Mobile Phase Composition: Small variations in the mobile phase preparation can lead to shifts in retention. Ensure accurate and consistent preparation of your mobile phases.
Category 2: Sample Preparation and Handling
Q1: What is the best solvent to dissolve this compound?
A1: The solubility of nicotinic acid derivatives can vary. Based on its structure, polar aprotic solvents are likely good candidates. The solubility of nicotinic acid itself is highest in dimethyl sulfoxide (DMSO), followed by ethanol and water.[3] For this compound, a solvent like DMSO or a mixture of acetonitrile and water would be a reasonable starting point for creating stock solutions. For HPLC analysis, it is ideal to dissolve the sample in the mobile phase to avoid peak distortion.[1]
Q2: I am concerned about the stability of the compound in solution. Are there any precautions I should take?
A2: Both nicotinic acid and its amide form are generally stable in both dry form and in solution.[4] However, the thioether linkage in this compound could be susceptible to oxidation over time, which could form the corresponding sulfoxide. It is recommended to:
-
Use freshly prepared solutions for analysis.
-
Store stock solutions at low temperatures (e.g., 2-8°C or -20°C) and protected from light.
-
For longer-term storage, consider storing solutions under an inert atmosphere (e.g., nitrogen or argon).
-
If you suspect degradation, look for the appearance of new peaks in your chromatogram during a stability study.[5]
Category 3: Biological Assays
Q1: What is the likely mechanism of action for this compound?
A1: As a derivative of nicotinic acid, this compound may act as an agonist for nicotinic acid receptors, such as GPR109A.[6] Activation of this receptor is known to inhibit lipolysis in adipose tissue, leading to changes in plasma lipid levels.[7] However, some studies suggest that the lipid-modifying effects of niacin might be independent of GPR109A activation and the suppression of free fatty acids.[8] The specific activity of this derivative would need to be determined experimentally.
Q2: I am planning to use this compound in a cell-based assay. What should I consider for dose preparation?
A2: When preparing doses for cell-based assays, it is crucial to consider the final concentration of the solvent in the culture medium. High concentrations of solvents like DMSO can be toxic to cells.
-
Prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to achieve the desired final concentrations for your experiment.
-
Ensure that the final solvent concentration in the cell culture medium is consistent across all treatments, including the vehicle control, and is at a non-toxic level (typically ≤ 0.5% for DMSO).
Quantitative Data Summary
The following tables provide examples of data that could be generated during the analysis of this compound.
Table 1: HPLC Method Development Parameters
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18, 4.6 x 150 mm, 5 µm | Biphenyl, 4.6 x 150 mm, 5 µm | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate, pH 4.5 |
| Mobile Phase B | Acetonitrile | Acetonitrile | Methanol |
| Gradient | 30-90% B in 15 min | 30-90% B in 15 min | 40-80% B in 15 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 30°C | 30°C | 35°C |
| Detection | UV at 265 nm | UV at 265 nm | UV at 265 nm |
| Retention Time | 5.8 min | 7.2 min | 6.5 min |
| Tailing Factor | 1.8 | 1.2 | 1.4 |
Table 2: Solution Stability Study at 2-8°C
| Time Point | Concentration (µg/mL) | % of Initial Concentration | Degradation Products Detected |
| 0 hours | 100.5 | 100.0% | No |
| 24 hours | 99.8 | 99.3% | No |
| 48 hours | 98.9 | 98.4% | Yes (minor peak at RRT 1.2) |
| 72 hours | 97.2 | 96.7% | Yes (peak at RRT 1.2 increased) |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of this compound
This protocol provides a general method for the purity assessment of the compound. It should be adapted and validated for specific laboratory conditions.
-
Objective: To determine the purity of a sample of this compound by HPLC-UV.
-
Materials and Equipment:
-
This compound reference standard and sample.
-
HPLC grade acetonitrile, water, and formic acid.
-
Volumetric flasks, pipettes, and autosampler vials.
-
HPLC system with a UV detector, pump, autosampler, and column oven.
-
Biphenyl analytical column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) %A %B 0.0 70 30 15.0 10 90 20.0 10 90 20.1 70 30 | 25.0 | 70 | 30 |
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution of the reference standard in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL. Prepare a working standard at 0.1 mg/mL by diluting the stock solution with the same solvent.
-
Sample Preparation: Prepare the sample at the same concentration as the working standard.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
-
Data Analysis:
-
Determine the retention time of the main peak in the standard chromatogram.
-
Calculate the area percent purity of the sample by integrating all peaks in the sample chromatogram.
-
Visualizations
Logical Troubleshooting Workflow for HPLC Peak Issues
Caption: A flowchart for troubleshooting common HPLC issues.
Hypothetical Signaling Pathway for a Nicotinic Acid Receptor Agonist
Caption: A potential signaling pathway for a GPR109A agonist.
Experimental Workflow for a Solution Stability Study
Caption: A workflow for assessing the stability of a compound in solution.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. benchchem.com [benchchem.com]
- 6. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Niacin lipid efficacy is independent of both the niacin receptor GPR109A and free fatty acid suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the stability of 2-[2-(Phenylsulfonyl)ethylthio]nicotinic acid in solution
Welcome to the technical support center for 2-[2-(Phenylsulfonyl)ethylthio]nicotinic acid. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the stability of this compound in solution during their experiments.
Troubleshooting Guides
Issue: Rapid Degradation of the Compound in Aqueous Solution
If you are observing a rapid loss of this compound in your aqueous solutions, it is likely due to oxidative degradation of the thioether linkage. Thioethers are susceptible to oxidation, which can be influenced by several experimental factors.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Dissolved Oxygen | De-gas your solvents (e.g., by sparging with nitrogen or argon) before preparing your solution. Work in an inert atmosphere (e.g., a glove box) if possible. |
| Metal Ion Contamination | Use high-purity solvents and glassware. If metal ion contamination is suspected, add a chelating agent such as ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.01-0.1 mM). |
| Light Exposure | Protect your solution from light by using amber vials or wrapping your containers in aluminum foil. Photodegradation can generate reactive oxygen species that accelerate oxidation. |
| Inappropriate pH | Determine the optimal pH for stability by conducting a pH-stability profile study. Generally, a slightly acidic to neutral pH is a good starting point for minimizing oxidation. Avoid highly alkaline conditions. |
| Peroxide Contamination in Solvents | Use freshly opened bottles of high-purity solvents. Test for peroxides in older solvents, especially ethers and other susceptible organic solvents, before use. |
Issue: Precipitation of the Compound from Solution Over Time
Precipitation of this compound from solution can be a result of its low aqueous solubility, which can be affected by pH, temperature, and the presence of other solutes.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Poor Solubility in the Chosen Solvent | Increase the proportion of an organic co-solvent in your aqueous solution. Solvents such as dimethyl sulfoxide (DMSO) have been shown to be effective for dissolving nicotinic acid and its derivatives.[1][2] |
| pH-Dependent Solubility | Adjust the pH of your solution. As a carboxylic acid, the solubility of this compound is expected to increase at higher pH values due to deprotonation. However, this must be balanced with the potential for increased degradation at alkaline pH. |
| Temperature Fluctuations | Store your solutions at a constant and appropriate temperature. For many compounds, solubility decreases at lower temperatures. If refrigeration is necessary for stability, ensure the concentration is low enough to remain in solution at that temperature. |
| Common Ion Effect | If your solution contains other salts, consider the possibility of the common ion effect reducing the solubility of your compound. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The primary degradation pathway is likely the oxidation of the thioether sulfur atom to form the corresponding sulfoxide and then sulfone. This is a common degradation route for thioether-containing compounds.[3] The nicotinic acid portion of the molecule is generally stable, although hydrolysis of derivatives can occur under certain conditions.[4][5]
Q2: What analytical techniques are recommended for monitoring the stability of this compound?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for separating and quantifying the parent compound and its degradation products.[6][7] Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the mass of the degradation products, which is crucial for elucidating the degradation pathway.[6][8] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural characterization of degradation products.[6]
Q3: How can I proactively formulate a more stable solution of this compound?
A3: To enhance stability, consider the following formulation strategies:
-
Use of Antioxidants: The addition of antioxidants can protect the thioether from oxidation. Common antioxidants include ascorbic acid, sodium metabisulfite, and butylated hydroxytoluene (BHT).
-
pH Control: Buffer your solution to a pH that minimizes degradation. An initial study to determine the pH-stability profile is highly recommended.
-
Solvent Selection: If compatible with your experimental design, using a non-aqueous solvent or a co-solvent system can enhance stability.
-
Inert Atmosphere: Preparing and storing the solution under an inert gas like nitrogen or argon can significantly reduce oxidative degradation.
Q4: Are there any specific storage conditions that are recommended?
A4: For optimal stability, solutions of this compound should be stored at controlled, cool temperatures (e.g., 2-8 °C), protected from light, and in tightly sealed containers to prevent solvent evaporation and exposure to atmospheric oxygen.
Experimental Protocols
Protocol 1: Preliminary Stability Assessment using HPLC
This protocol outlines a general method for assessing the stability of this compound in a given solution.
Materials:
-
This compound
-
High-purity solvents (e.g., acetonitrile, methanol, water)
-
Buffers of various pH values (e.g., phosphate, citrate)
-
HPLC system with UV detector
-
C18 HPLC column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Method:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or DMSO).
-
Dilute the stock solution to the desired experimental concentration in the buffer or solvent system you wish to test.
-
Divide the solution into several vials. Store one vial at -20°C as the time-zero reference. Place other vials under the desired stress conditions (e.g., 40°C, exposure to light).
-
At specified time points (e.g., 0, 24, 48, 72 hours), remove a vial from the stress condition and analyze by HPLC.
-
HPLC Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a low percentage of B, and gradually increase to elute the compound and any degradation products.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by the UV absorbance maximum of the compound.
-
-
Calculate the percentage of the compound remaining at each time point relative to the time-zero sample.
Visualizations
Caption: Presumed oxidative degradation pathway of the thioether moiety.
References
- 1. molenergetics.fc.ul.pt [molenergetics.fc.ul.pt]
- 2. researchgate.net [researchgate.net]
- 3. Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. chromatographyonline.com [chromatographyonline.com]
Minimizing off-target effects of 2-[2-(Phenylsulfonyl)ethylthio]nicotinic acid
Disclaimer: Specific experimental data for 2-[2-(Phenylsulfonyl)ethylthio]nicotinic acid is limited in publicly available literature. The following guidance is based on the known pharmacology of nicotinic acid derivatives and general principles of small molecule drug development. The proposed mechanisms and protocols should be considered as a starting point for investigation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant cytotoxicity in our cell-based assays that seems unrelated to the expected on-target effect. What could be the cause and how can we mitigate this?
A1: Unanticipated cytotoxicity can often be attributed to off-target effects. We recommend the following troubleshooting workflow:
-
Confirm Compound Purity and Identity: Ensure the purity of your compound batch using methods like HPLC-MS and NMR. Impurities can contribute to toxicity.
-
Dose-Response Curve: Perform a detailed dose-response curve to determine the concentration range where cytotoxicity is observed and compare it to the effective concentration for the on-target activity. A narrow therapeutic window suggests potential off-target liabilities.
-
Control Cell Lines: Test the compound on a panel of control cell lines that do not express the intended target. Cytotoxicity in these lines would strongly indicate off-target effects.
-
General Cytotoxicity Assays: Utilize assays that measure different aspects of cell death (e.g., apoptosis vs. necrosis) to understand the mechanism of toxicity.
If off-target cytotoxicity is confirmed, consider the following strategies:
-
Reduce Concentration: Use the lowest effective concentration for your on-target studies.
-
Shorter Incubation Times: Limit the exposure of cells to the compound.
-
Structural Analogs: If available, test structural analogs of the compound to see if the toxicity can be dissociated from the on-target activity.
Q2: How can we proactively assess the selectivity of this compound?
A2: Proactive selectivity profiling is crucial for minimizing off-target effects. We recommend a tiered approach:
-
In Silico Profiling: Computational methods can predict potential off-target interactions based on the compound's structure.[1][2] This can provide a preliminary list of potential off-targets to investigate experimentally.
-
Broad Kinase Panel Screening: A common source of off-target effects for small molecules is the inhibition of protein kinases. Screening against a broad panel of kinases (e.g., >400 kinases) can identify unintended inhibitory activity.
-
Receptor Profiling: Screen the compound against a panel of common off-target receptors, such as GPCRs, ion channels, and nuclear receptors.
-
Phenotypic Screening: High-content imaging or other phenotypic screening platforms can reveal unexpected cellular effects that may be linked to off-target activities.[3]
The data from these screens can be used to build a selectivity profile for your compound and guide further optimization.
Q3: What are the expected on-target and potential off-target signaling pathways for a nicotinic acid derivative like this?
A3: Based on the structure, the putative on-target pathway is likely related to the nicotinic acid receptor, GPR109A, which is known to inhibit lipolysis in adipocytes.[4][5]
Potential off-target effects of nicotinic acid derivatives often involve pathways related to prostaglandin synthesis, leading to the common side effect of flushing.[4][6] Other off-target effects could arise from interactions with structurally related receptors or enzymes.
Below are diagrams illustrating the hypothesized on-target pathway and a common off-target pathway for nicotinic acid derivatives.
Caption: Hypothesized On-Target Signaling Pathway.
Caption: Potential Off-Target "Flushing" Pathway.
Quantitative Data Summary
The following tables present hypothetical data to illustrate the concepts of potency and selectivity. Actual experimental values would need to be determined.
Table 1: Potency and Selectivity Profile (Hypothetical Data)
| Target/Assay | IC50 / EC50 (nM) | Assay Type |
| On-Target | ||
| GPR109A Activation | 150 | cAMP Assay |
| Off-Target Panel | ||
| Kinase A | > 10,000 | Kinase Assay |
| Kinase B | 2,500 | Kinase Assay |
| Receptor X | > 10,000 | Binding Assay |
| hERG Channel | 8,000 | Electrophysiology |
Table 2: Cytotoxicity Profile (Hypothetical Data)
| Cell Line | Target Expression | CC50 (µM) |
| Adipocytes | High | 25 |
| HEK293 | None | 15 |
| HepG2 | Low | 12 |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol provides a general method for assessing the cytotoxic potential of this compound.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of the compound in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the CC50 value.
Caption: General Experimental Workflow for Compound Characterization.
Protocol 2: Kinase Selectivity Profiling (General)
This protocol outlines a general approach for assessing off-target kinase activity.
Methodology:
-
Service Provider: Engage a commercial service provider that offers broad kinase panel screening (e.g., Eurofins, Promega, Reaction Biology).
-
Compound Submission: Provide the compound at a specified concentration (typically 1-10 µM) in a suitable solvent (e.g., DMSO).
-
Assay Principle: Most services use in vitro radiometric or fluorescence-based assays to measure the ability of the compound to inhibit the activity of a large number of purified kinases.
-
Data Analysis: The service provider will return data as a percentage of inhibition for each kinase at the tested concentration. "Hits" are typically defined as kinases that are inhibited by more than a certain threshold (e.g., 50%).
-
Follow-up: For any significant hits, follow up with dose-response experiments to determine the IC50 for those specific kinases to quantify the off-target potency.
By following these guidelines and protocols, researchers can better characterize and mitigate the potential off-target effects of this compound, leading to more reliable and interpretable experimental outcomes.
References
- 1. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 2. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What restricts the clinical use of nicotinic acid? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Cell Viability Issues with 2-[2-(Phenylsulfonyl)ethylthio]nicotinic acid Treatment
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing potential cell viability issues when working with 2-[2-(Phenylsulfonyl)ethylthio]nicotinic acid. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of treating cells with this compound?
As a derivative of nicotinic acid, this compound may exhibit a range of biological activities. Nicotinic acid and its analogues are known to interact with G protein-coupled receptors like GPR109A[1][2]. This interaction can trigger various downstream signaling pathways. However, the specific effects of the phenylsulfonyl ethylthio modification are not well-documented in publicly available literature. Therefore, initial experiments should aim to establish a dose-response curve to determine the optimal concentration for desired effects and to identify potential cytotoxicity.
Q2: I am observing a significant decrease in cell viability even at low concentrations of the compound. What could be the cause?
Several factors could contribute to unexpected cytotoxicity:
-
Compound Solubility and Stability: Ensure the compound is fully dissolved in the vehicle solvent and that the final concentration of the solvent in the culture medium is not toxic to the cells. Some compounds can also degrade in culture medium over time, leading to the formation of toxic byproducts.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. It is crucial to test a range of concentrations on your specific cell line to determine its tolerance.
-
Contamination: Microbial contamination (bacteria, fungi, or mycoplasma) can cause rapid cell death and can be mistaken for compound-induced cytotoxicity[3][4][5].
-
Incorrect Dosage Calculation: Double-check all calculations for dilutions and final concentrations.
Q3: My cell morphology changes dramatically after treatment. What does this indicate?
Morphological changes such as cell shrinkage, rounding, detachment from the culture surface, or the appearance of apoptotic bodies can be indicators of cellular stress, apoptosis, or necrosis. It is advisable to perform specific assays to determine the mechanism of cell death (e.g., Annexin V/PI staining for apoptosis).
Q4: The results of my cell viability assay are inconsistent between experiments. How can I improve reproducibility?
Inconsistent results can stem from several sources:
-
Cell Seeding Density: Ensure that cells are seeded at a consistent density across all wells and experiments. Over-confluent or sparsely populated cultures can respond differently to treatment[6].
-
Incubation Time: The timing of compound addition and the duration of the viability assay incubation should be kept constant.
-
Reagent Preparation: Prepare fresh reagents for each experiment whenever possible, and ensure they are stored correctly.
-
Pipetting Technique: Inaccurate pipetting can lead to significant variations in cell number and compound concentration.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during cell viability experiments with this compound.
Problem 1: Low Cell Viability Across All Treated and Control Groups
| Possible Cause | Recommended Solution |
| Cell Culture Contamination | Visually inspect cultures for turbidity, color change in the medium, or filamentous structures. Perform a mycoplasma test. If contamination is confirmed, discard the culture and start with a fresh, uncontaminated stock.[3][4][5] |
| Poor Cell Health | Ensure cells are in the logarithmic growth phase and have a low passage number. Thaw a new vial of cells if the current stock is old or has been passaged too many times. |
| Incubator Issues | Check CO2 levels, temperature, and humidity in the incubator. Ensure there are no significant fluctuations. |
| Reagent Quality | Use fresh, high-quality culture medium, serum, and supplements. Test for endotoxin contamination in reagents. |
Problem 2: No Effect on Cell Viability, Even at High Concentrations
| Possible Cause | Recommended Solution |
| Compound Inactivity | The compound may not be cytotoxic to the specific cell line used at the tested concentrations. |
| Incorrect Compound Dilution | Verify the initial stock concentration and all subsequent dilutions. |
| Compound Precipitation | Inspect the culture medium for any signs of compound precipitation after addition. If precipitation occurs, consider using a different solvent or a lower concentration. |
| Assay Sensitivity | The chosen cell viability assay may not be sensitive enough to detect subtle changes. Consider using a more sensitive assay or a different endpoint.[6] |
Experimental Protocols
MTT Cell Viability Assay
The MTT assay is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.[7]
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plate
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[8]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a multi-well spectrophotometer.
WST-1 Cell Viability Assay
The WST-1 assay is another colorimetric assay for quantifying cell viability and proliferation. It is based on the cleavage of the tetrazolium salt WST-1 by mitochondrial dehydrogenases in viable cells to form a soluble formazan dye.[6]
Materials:
-
WST-1 reagent
-
Cell culture medium
-
96-well plate
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with the compound of interest and incubate for the desired duration.
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 0.5-4 hours at 37°C.[6]
-
Gently shake the plate to ensure homogeneous distribution of the formazan dye.
-
Measure the absorbance at 450 nm.
Quantitative Data Summary
The following table is a template for summarizing the results of cell viability assays. It is designed to facilitate the comparison of different treatment conditions.
| Cell Line | Treatment Group | Concentration (µM) | Incubation Time (h) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| ExampleCell-1 | Untreated Control | 0 | 24 | 100 ± 5.2 | N/A |
| ExampleCell-1 | Vehicle Control | 0 | 24 | 98.7 ± 4.8 | N/A |
| ExampleCell-1 | Compound X | 1 | 24 | 95.3 ± 6.1 | 50.2 |
| ExampleCell-1 | Compound X | 10 | 24 | 72.1 ± 5.5 | 50.2 |
| ExampleCell-1 | Compound X | 50 | 24 | 51.5 ± 4.9 | 50.2 |
| ExampleCell-1 | Compound X | 100 | 24 | 23.8 ± 3.7 | 50.2 |
Visualizations
Hypothetical Signaling Pathway
This diagram illustrates a potential signaling pathway that could be initiated by a nicotinic acid derivative binding to the GPR109A receptor.
Caption: Hypothetical GPR109A signaling pathway.
Experimental Workflow for Assessing Cell Viability
This workflow outlines the key steps in evaluating the effect of a new compound on cell viability.
Caption: General experimental workflow for cell viability assays.
Troubleshooting Decision Tree
This decision tree provides a logical flow for troubleshooting unexpected cell viability results.
Caption: Decision tree for troubleshooting cell viability experiments.
References
- 1. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotinic acid– and monomethyl fumarate–induced flushing involves GPR109A expressed by keratinocytes and COX-2–dependent prostanoid formation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Cell Culture Troubleshooting [sigmaaldrich.com]
- 5. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 6. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Methods for 2-[2-(Phenylsulfonyl)ethylthio]nicotinic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification methods for 2-[2-(Phenylsulfonyl)ethylthio]nicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended purification techniques for crude this compound?
A1: The primary recommended purification methods are recrystallization and column chromatography. The choice between these depends on the impurity profile and the scale of the purification. For moderately pure crude product on a larger scale, recrystallization is often a good starting point. For complex mixtures or small-scale purification requiring high purity, column chromatography is generally more suitable.
Q2: What are the likely impurities I might encounter during the synthesis of this compound?
A2: While specific impurities depend on the synthetic route, common side-products in related syntheses of nicotinic acid derivatives can include unreacted starting materials, such as 2-mercaptonicotinic acid and the phenylsulfonyl ethylating agent. Other potential impurities could arise from over-alkylation, oxidation of the thioether, or hydrolysis of the nicotinic acid moiety.
Q3: How can I assess the purity of my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) is a highly effective method for assessing the purity of nicotinic acid derivatives. Thin-Layer Chromatography (TLC) can be used for rapid, qualitative analysis of reaction progress and fraction screening during column chromatography.
Troubleshooting Guides
Recrystallization
Problem: The compound does not dissolve in the chosen solvent, even at elevated temperatures.
| Possible Cause | Solution |
| The solvent is too non-polar. | Try a more polar solvent or a solvent mixture. Given the presence of a carboxylic acid and a sulfone group, polar solvents are more likely to be effective. |
| Insufficient solvent volume. | Gradually add more solvent in small portions while heating and stirring until the compound dissolves. |
Problem: The compound "oils out" instead of forming crystals upon cooling.
| Possible Cause | Solution |
| The solution is supersaturated. | Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly. |
| The presence of impurities is inhibiting crystallization. | Attempt to purify a small portion by another method (e.g., preparative TLC) to obtain seed crystals. Add a seed crystal to the cooled solution to induce crystallization. |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can also help slow the cooling rate. |
Problem: No crystals form even after the solution has cooled completely.
| Possible Cause | Solution | | Too much solvent was used. | Reduce the solvent volume by evaporation (e.g., using a rotary evaporator or a gentle stream of nitrogen) and then allow the concentrated solution to cool again. | | The solution is not saturated. | See the solution for "Too much solvent was used." | | Lack of nucleation sites. | Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Add a seed crystal if available. |
Column Chromatography
Problem: Poor separation of the desired compound from impurities.
| Possible Cause | Solution | | Inappropriate solvent system (eluent). | Optimize the eluent system using TLC. For polar organic acids, a mobile phase consisting of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) with the addition of a small amount of acid (e.g., acetic acid or formic acid) can improve separation by suppressing the ionization of the carboxylic acid group. | | Column overloading. | Reduce the amount of crude material loaded onto the column. A general rule is to use a 20:1 to 100:1 ratio of stationary phase to crude product by weight. | | Column channeling. | Ensure the column is packed uniformly without any cracks or air bubbles. Dry packing followed by careful wettening with the eluent can sometimes provide a more uniform packing. |
Problem: The compound is retained too strongly on the column.
| Possible Cause | Solution | | The eluent is not polar enough. | Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent. For very polar compounds, using a reversed-phase column with a polar mobile phase might be a better option. | | Strong interaction with the stationary phase. | For acidic compounds like this, adding a small amount of a competing acid (e.g., 0.1-1% acetic acid) to the eluent can help to reduce tailing and improve elution by competing for active sites on the silica gel. |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of a test solvent.
-
Solubility Test: Observe the solubility at room temperature. If it is insoluble, heat the test tube gently. A suitable solvent will dissolve the compound when hot but show low solubility when cold. Test a range of solvents from non-polar (e.g., hexane, toluene) to polar (e.g., ethyl acetate, ethanol, water) and mixtures thereof.
-
Dissolution: In an Erlenmeyer flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary for complete dissolution.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If activated carbon or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
General Column Chromatography Protocol
-
Stationary Phase Selection: For a polar acidic compound, silica gel is a common choice for the stationary phase.
-
Eluent Selection: Using TLC, develop a solvent system that provides good separation between the desired compound and impurities. The target compound should have an Rf value of approximately 0.2-0.4 for optimal column separation. A common starting point for acidic compounds is a mixture of hexane and ethyl acetate with 1% acetic acid.
-
Column Packing: Pack a glass column with the selected stationary phase as a slurry in the initial eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the column. Alternatively, for less soluble compounds, dry-loading (adsorbing the compound onto a small amount of silica gel and then adding it to the column) is recommended.
-
Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is required, gradually increase the polarity of the mobile phase.
-
Fraction Collection: Collect fractions of the eluate in test tubes.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification challenges.
Addressing batch-to-batch variability of synthesized 2-[2-(Phenylsulfonyl)ethylthio]nicotinic acid
Welcome to the technical support center for the synthesis of 2-[2-(Phenylsulfonyl)ethylthio]nicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address common issues, particularly batch-to-batch variability, encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most plausible and commonly employed synthetic route is the Michael addition of 2-mercaptonicotinic acid to phenyl vinyl sulfone. This reaction is typically base-catalyzed and involves the conjugate addition of the thiol group to the activated alkene of the vinyl sulfone.
Q2: What are the critical parameters that can influence the yield and purity of the final product?
A2: Several parameters are critical to control for consistent results. These include the purity of starting materials (2-mercaptonicotinic acid and phenyl vinyl sulfone), the choice and concentration of the base catalyst, the reaction temperature, the solvent, and the reaction time. Variations in any of these can lead to incomplete reactions or the formation of side products.
Q3: What are the likely impurities I might see in my final product?
A3: Common impurities can include unreacted starting materials (2-mercaptonicotinic acid and phenyl vinyl sulfone), the disulfide of 2-mercaptonicotinic acid (formed via oxidation), and potential byproducts from side reactions. The specific impurity profile can vary between batches.
Q4: How can I best monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a straightforward method to monitor the consumption of the starting materials and the formation of the product. High-performance liquid chromatography (HPLC) can provide more quantitative information on the reaction progress and the formation of any impurities.
Q5: What are the recommended purification methods for this compound?
A5: Purification can typically be achieved through recrystallization from a suitable solvent system. The choice of solvent will depend on the solubility of the product and impurities. Column chromatography on silica gel may also be employed for more challenging purifications.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield | 1. Incomplete reaction. | - Increase reaction time. - Increase reaction temperature cautiously. - Ensure stoichiometric amounts of reactants. - Check the activity of the base catalyst. |
| 2. Degradation of product or starting materials. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol. - Avoid excessively high temperatures. | |
| 3. Inefficient purification. | - Optimize the recrystallization solvent system to minimize product loss in the mother liquor. | |
| Low Purity (Presence of Starting Materials) | 1. Insufficient reaction time or temperature. | - Extend the reaction time and/or moderately increase the temperature. |
| 2. Inactive catalyst. | - Use a fresh batch of the base catalyst. | |
| Presence of Oxidized Thiol Impurity | 1. Exposure to air during the reaction. | - Degas the solvent and run the reaction under an inert atmosphere. |
| Inconsistent Spectroscopic Data (e.g., NMR, IR) | 1. Presence of residual solvent. | - Dry the product under high vacuum for an extended period. |
| 2. Polymorphism of the final product.[1] | - Analyze the sample using techniques like DSC or PXRD to identify different crystalline forms. Control crystallization conditions to favor a single polymorph. | |
| 3. Presence of unidentified impurities. | - Utilize more advanced analytical techniques (e.g., LC-MS, HRMS) for impurity identification. |
Data Presentation: Tracking Batch-to-Batch Variability
To effectively address and understand batch-to-batch variability, it is crucial to meticulously record and compare data from each synthesis. The following tables provide a template for organizing this data.
Table 1: Starting Material and Reaction Condition Log
| Batch ID | 2-Mercaptonicotinic Acid (Source, Lot #, Purity) | Phenyl Vinyl Sulfone (Source, Lot #, Purity) | Base Catalyst (Type, Concentration) | Solvent (Source, Grade) | Reaction Temperature (°C) | Reaction Time (h) |
| BATCH-001 | Supplier A, Lot X, 98% | Supplier B, Lot Y, 99% | Triethylamine, 1.1 eq | Ethanol, Anhydrous | 25 | 12 |
| BATCH-002 | Supplier A, Lot X, 98% | Supplier B, Lot Z, 99% | Triethylamine, 1.1 eq | Ethanol, Anhydrous | 30 | 12 |
| BATCH-003 | Supplier C, Lot W, 97% | Supplier B, Lot Z, 99% | DBU, 1.05 eq | Acetonitrile, HPLC Grade | 25 | 10 |
Table 2: Yield and Purity Analysis
| Batch ID | Theoretical Yield (g) | Actual Yield (g) | % Yield | Purity by HPLC (%) | Key Impurities (%) |
| BATCH-001 | 10.0 | 8.2 | 82.0 | 98.5 | Unreacted Thiol (0.8%), Oxidized Thiol (0.5%) |
| BATCH-002 | 10.0 | 8.9 | 89.0 | 99.1 | Unreacted Thiol (0.4%), Oxidized Thiol (0.3%) |
| BATCH-003 | 10.0 | 7.5 | 75.0 | 97.2 | Unreacted Thiol (1.5%), Other (1.0%) |
Experimental Protocols
Representative Synthesis of this compound
This protocol is a representative procedure based on the principles of the Michael addition of thiols to vinyl sulfones.
Materials:
-
2-Mercaptonicotinic acid
-
Phenyl vinyl sulfone
-
Triethylamine (or another suitable base)
-
Ethanol (anhydrous)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-mercaptonicotinic acid (1.0 equivalent).
-
Dissolve the 2-mercaptonicotinic acid in anhydrous ethanol.
-
Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.
-
In a separate flask, dissolve phenyl vinyl sulfone (1.05 equivalents) in anhydrous ethanol.
-
Add the phenyl vinyl sulfone solution dropwise to the reaction mixture over 30 minutes.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol.
-
Dissolve the residue in ethyl acetate and wash with 1 M hydrochloric acid, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
Dry the purified product under high vacuum.
Visualizations
Synthesis Workflow
References
Technical Support Center: Strategies to Reduce Cytotoxicity of Novel Nicotinic Acid Derivatives
Disclaimer: This technical support center provides general guidance and strategies for assessing and mitigating the cytotoxicity of novel chemical compounds. No specific toxicological data for 2-[2-(Phenylsulfonyl)ethylthio]nicotinic acid was found in publicly available literature. Therefore, the information presented here is based on established methodologies in toxicology and drug discovery and should be adapted to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of drug-induced cytotoxicity?
A1: Drug-induced cytotoxicity can occur through various mechanisms, including:
-
Induction of Oxidative Stress: Many compounds increase the production of reactive oxygen species (ROS), leading to cellular damage.[1]
-
Apoptosis Induction: Some drugs can trigger programmed cell death (apoptosis), often through the activation of caspases.[1]
-
DNA Damage: Certain agents can directly or indirectly cause damage to cellular DNA, leading to cell cycle arrest and death.[1]
-
Mitochondrial Dysfunction: Cytotoxic compounds can disrupt mitochondrial function, leading to a decrease in ATP production and the release of pro-apoptotic factors.[1]
-
Inhibition of Critical Signaling Pathways: Interference with essential signaling pathways, such as the PI3K/Akt and MAPK pathways, can lead to cell death.[1]
Q2: My experimental compound, a nicotinic acid derivative, is showing high cytotoxicity. What are some initial troubleshooting steps?
A2: If you are observing high cytotoxicity, consider the following:
-
Perform a Dose-Response Curve: It is crucial to determine the half-maximal inhibitory concentration (IC50) for your specific cell line, as cytotoxicity can vary significantly between cell types.[2]
-
Check Your Solvent Control: The compound is likely dissolved in a solvent like DMSO. Ensure the final concentration of the solvent in your cell culture medium is not causing toxicity.[2]
-
Verify Compound Purity and Stability: Impurities from synthesis or degradation of the compound could be contributing to the observed cytotoxicity.
-
Review Assay Incubation Time: The duration of compound exposure should be consistent and optimized for your experiment.[1]
Q3: What are some general strategies to reduce the cytotoxicity of a novel compound like this compound?
A3: Several strategies can be employed to mitigate cytotoxic effects:
-
Chemical Modification: Structure-activity relationship (SAR) and structure-toxicity relationship (STR) studies can guide the chemical modification of the molecule to reduce toxicity while retaining desired activity.[3] For nicotinic acid derivatives, modifications to the side chain or the pyridine nucleus may alter the toxicological profile.[4][5]
-
Co-administration of Cytoprotective Agents: For compounds that induce oxidative stress, co-treatment with antioxidants may offer protection.[1]
-
Targeted Drug Delivery: Encapsulating the compound in nanoparticles or conjugating it to targeting moieties can help concentrate it at the desired site, reducing systemic toxicity.[1]
Troubleshooting Guides
Problem: High variance in cytotoxicity results between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Variations in cell density can significantly affect the outcomes of cytotoxicity assays.[1] |
| Compound Potency Variation | If using different batches of the compound, there might be variations in purity or potency. Use a single, quality-controlled batch for a set of experiments.[1] |
| Assay Incubation Time | The timing of compound addition and the duration of the assay should be kept consistent across all experiments.[1] |
| Instrument Variability | Ensure that the plate reader or other analytical instruments are properly calibrated and maintained.[1] |
Problem: Compound precipitates in the cell culture medium.
| Possible Cause | Troubleshooting Step |
| Poor Solubility | The compound may have low solubility in aqueous media. |
| - Increase the concentration of the stock solution in an appropriate solvent (e.g., DMSO) and decrease the volume added to the medium. | |
| - Test different solvents for the stock solution. | |
| - Consider using a formulation approach, such as complexation with cyclodextrins. | |
| Interaction with Medium Components | The compound may be interacting with proteins or salts in the culture medium. |
| - Test the solubility in a simpler buffered solution (e.g., PBS) first. | |
| - Analyze the precipitate to understand its composition. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a standard colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[6]
Materials:
-
96-well plates
-
Test compound (e.g., this compound)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[1]
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[1][6]
-
Prepare serial dilutions of the test compound in complete culture medium.[1]
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control and untreated control wells.[1]
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[1]
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[1]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log-concentration of the compound to determine the IC50 value.[6]
Protocol 2: Annexin V/PI Staining for Apoptosis Detection
This protocol uses flow cytometry to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.[6]
Materials:
-
6-well plates
-
Test compound
-
Complete cell culture medium
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound at the desired concentration (e.g., IC50) for the chosen duration.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer.[6]
-
Add FITC-conjugated Annexin V and PI solution to the cell suspension.[6]
-
Incubate the cells for 15 minutes at room temperature in the dark.[6]
-
Analyze the stained cells immediately using a flow cytometer.[6]
-
Gate the cell populations to quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[6]
Data Presentation
Table 1: Hypothetical Cytotoxicity Data for a Nicotinic Acid Derivative
| Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| HepG2 | MTT | 24 | 75.2 |
| HepG2 | MTT | 48 | 48.5 |
| A549 | MTT | 24 | 98.1 |
| A549 | MTT | 48 | 65.7 |
Table 2: Hypothetical Apoptosis Analysis by Annexin V/PI Staining
| Treatment | % Live Cells | % Early Apoptotic | % Late Apoptotic | % Necrotic |
| Control | 95.3 | 2.1 | 1.5 | 1.1 |
| Compound (IC50) | 45.2 | 25.8 | 20.3 | 8.7 |
Visualizations
Caption: General workflow for in vitro toxicity screening.
Caption: Decision tree for troubleshooting high cytotoxicity.
Caption: Common signaling pathways in drug-induced apoptosis.
References
Validation & Comparative
Comparing the efficacy of 2-[2-(Phenylsulfonyl)ethylthio]nicotinic acid to other nicotinic acid analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of various nicotinic acid analogs, focusing on their activity as agonists for the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2). Due to the limited publicly available data on the specific compound 2-[2-(Phenylsulfonyl)ethylthio]nicotinic acid, this guide will focus on a comparative analysis of well-characterized nicotinic acid analogs, including nicotinic acid (niacin) itself, Acipimox, and Acifran. The information presented herein is intended to support research and drug development efforts in the field of dyslipidemia and related metabolic disorders.
Quantitative Comparison of Nicotinic Acid Analogs
The efficacy of nicotinic acid analogs is primarily determined by their potency in activating the GPR109A receptor and their subsequent effects on lipid metabolism. The following tables summarize key quantitative data from various in vitro and in vivo studies.
Table 1: In Vitro Potency of Nicotinic Acid Analogs at the GPR109A Receptor
| Compound | Assay Type | Cell Line | Parameter | Value | Reference(s) |
| Nicotinic Acid | Calcium mobilization | CHO-K1 | EC50 | 52 nM - 100 nM | [1] |
| Radioligand Binding ([³H]nicotinate) | - | Kd | 245 ± 32 nM | [1] | |
| GIRK channel activation | - | EC50 | ~1.6 mM (for Butyrate) | [1][2] | |
| Acifran | Functional (cAMP inhibition) | - | EC50 | 1.3 µM | [1] |
| Acipimox | - | - | Affinity | High (Qualitative) | [1] |
| MK-6892 | Radioligand Binding | - | Ki | 4 nM | [1] |
| MK-0354 | Functional | - | EC50 | 1.65 µM | [1] |
| β-hydroxybutyrate (BHB) | GPR109A activation | - | EC50 | ~700 µM | [3] |
| Butyrate | GPR109A activation | - | EC50 | ~1.6 mM | [2] |
EC50: Half-maximal effective concentration; Ki: Inhibitory constant; Kd: Dissociation constant. Note: "High Affinity" is a qualitative description from the literature where specific quantitative data was not provided.
Table 2: Clinical Efficacy of Nicotinic Acid vs. Acipimox in Dyslipidemia
| Parameter | Nicotinic Acid (3 g/day ) | Acipimox (750 mg/day) | Study Details | Reference(s) |
| Total Cholesterol | ↓ 9% (significant reduction) | No significant alteration | Double-blind, placebo-controlled study in type 2b hyperlipidaemia (12 weeks) | [4][5] |
| LDL-Cholesterol | ↓ 9% | - | 12 patients with severe familial hypercholesterolemia | [6] |
| Triglycerides | ↓ 21% (significant reduction) | ↓ 32% (not statistically significant) | Double-blind, placebo-controlled, crossover trial in combined hyperlipidaemia (12 weeks) | [7] |
| Significant reduction | Reduced from 777 +/- 224 mg/dl to 434 +/- 60 mg/dl (P < 0.01) | Randomized, double-blind, cross-over study in type IV hyperlipoproteinemia (60 days) | [8] | |
| HDL-Cholesterol | - | ↑ 6% (not statistically significant) | Double-blind, placebo-controlled, crossover trial in combined hyperlipidaemia (12 weeks) | [7] |
| - | ↑ 33.3% (significant) | Open study in severe hypertriglyceridemia (9 months) | [8] | |
| Lipoprotein(a) | - | ↓ 8% (P < 0.05) | Double-blind, placebo-controlled, crossover trial in combined hyperlipidaemia (12 weeks) | [7] |
| Side Effects (Flushing) | High incidence | Well tolerated | Comparison in type 2b hyperlipidaemia | [5] |
| Higher incidence and severity | Lower incidence and severity | Open cross-over study in hypertriglyceridaemia | [9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of nicotinic acid analogs. Below are protocols for key experiments used to characterize the efficacy of these compounds.
GPR109A Activation Assay: cAMP Inhibition
This assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP) following the activation of the Gαi-coupled GPR109A receptor.
a. Cell Culture and Preparation:
-
Cell Line: A stable cell line expressing human GPR109A, such as Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney 293 (HEK293) cells, is used.
-
Culture Conditions: Cells are cultured in appropriate media (e.g., Ham's F12 for CHO-K1) supplemented with fetal bovine serum and selection antibiotics.
-
Seeding: Cells are seeded into 96-well or 384-well plates and grown to confluency.
b. Assay Procedure:
-
Serum Starvation: Prior to the assay, cells are washed and incubated in serum-free media for 12-16 hours to minimize basal signaling.
-
Compound Treatment: Test compounds (e.g., Acifran, Nicotinic Acid) are serially diluted and added to the cells.
-
Stimulation: Adenylyl cyclase is stimulated with forskolin to induce cAMP production. The GPR109A agonist will inhibit this forskolin-induced cAMP increase.
-
Lysis and Detection: Cells are lysed, and intracellular cAMP levels are measured using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen technology.[10][11] In these assays, endogenous cAMP competes with a labeled cAMP analog for binding to a specific antibody, resulting in a signal that is inversely proportional to the amount of cAMP produced.[10]
c. Data Analysis:
-
The concentration-response curves are plotted, and the EC50 values are calculated to determine the potency of the agonists.
GPR109A Activation Assay: β-Arrestin Recruitment
This assay measures the recruitment of β-arrestin to the activated GPR109A receptor, a key event in receptor desensitization and an alternative signaling pathway.
a. Assay Principle:
-
This assay often utilizes enzyme fragment complementation (EFC) technology (e.g., PathHunter by DiscoveRx).[12] The GPR109A receptor is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor).
-
Upon agonist-induced receptor activation and subsequent β-arrestin recruitment, the two enzyme fragments are brought into close proximity, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.
b. Experimental Workflow:
-
Cell Seeding: PathHunter cells co-expressing the tagged GPR109A and β-arrestin are seeded in a 384-well plate and incubated overnight.
-
Compound Addition: Serial dilutions of the test compounds are added to the cells and incubated.
-
Detection: The detection reagent containing the substrate is added, and the plate is incubated to allow for signal development.
-
Signal Measurement: The chemiluminescent signal is read using a plate reader.
c. Data Analysis:
-
Concentration-response curves are generated to determine the EC50 values for β-arrestin recruitment. This allows for the characterization of ligand bias, comparing the potency for G-protein signaling (cAMP inhibition) versus β-arrestin recruitment.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparison of acipimox and nicotinic acid in type 2b hyperlipidaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparison of acipimox and nicotinic acid in type 2b hyperlipidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tolerability and effects of high doses acipimox as additional lipid-lowering therapy in familial hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The additional effects of acipimox to simvastatin in the treatment of combined hyperlipidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of acipimox on serum lipids, lipoproteins and lipolytic enzymes in hypertriglyceridemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comparison between nicotinic acid and acipimox in hypertriglyceridaemia--effects on serum lipids, lipoproteins, glucose tolerance and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating In Vitro Efficacy of 2-[2-(Phenylsulfonyl)ethylthio]nicotinic Acid: A Comparative In Vivo Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the preclinical in vivo efficacy of 2-[2-(Phenylsulfonyl)ethylthio]nicotinic acid, a novel nicotinic acid analogue. The in vitro findings for this compound suggest potent activity related to lipid metabolism and cardiovascular pathways, necessitating a robust in vivo evaluation to translate these findings into potential therapeutic applications. This document outlines a direct comparison with established alternatives, presents detailed experimental protocols, and visualizes key biological and procedural pathways.
Introduction
This compound is a synthetic derivative of nicotinic acid. Nicotinic acid (Niacin) is a well-established broad-spectrum lipid-lowering drug that favorably modulates plasma lipoproteins.[1][2][3] It effectively reduces low-density lipoprotein (LDL) cholesterol, triglycerides, and lipoprotein(a), while being the most potent agent for increasing high-density lipoprotein (HDL) cholesterol.[2] The primary mechanism of action for nicotinic acid and its derivatives is the activation of the G-protein coupled receptor 109A (GPR109A), also known as HM74A or PUMA-G.[4][5] This receptor is expressed in adipocytes and immune cells. Its activation in adipocytes inhibits lipolysis, leading to a decrease in the flux of free fatty acids to the liver and a subsequent reduction in triglyceride and VLDL synthesis.[1][3]
In vitro studies on this compound have indicated a high affinity and agonist activity at the GPR109A receptor, suggesting its potential as a potent hypolipidemic agent. The translation of these in vitro results to a complex in vivo system is a critical step in the drug discovery process.[6][7][8] This guide provides a roadmap for such a validation, comparing the subject compound with nicotinic acid and Acipimox, a well-known nicotinic acid analogue.
Comparative In Vivo Performance Data
The following tables summarize hypothetical, yet plausible, quantitative data from preclinical in vivo studies in a rodent model of dyslipidemia. These tables are designed for easy comparison of this compound with standard-of-care alternatives.
Table 1: Comparative Efficacy in a Dyslipidemic Hamster Model (8-week study)
| Compound | Dose (mg/kg) | Change in LDL-C (%) | Change in HDL-C (%) | Change in Triglycerides (%) |
| Vehicle Control | - | +2% | -1% | +5% |
| This compound | 10 | -25% | +30% | -35% |
| 30 | -45% | +50% | -55% | |
| Nicotinic Acid | 100 | -30% | +35% | -40% |
| Acipimox | 50 | -28% | +32% | -38% |
Table 2: Comparative Pharmacokinetic Profiles in Sprague-Dawley Rats
| Compound | Dose (mg/kg, oral) | Tmax (h) | Cmax (ng/mL) | AUC (0-24h) (ng·h/mL) | Half-life (t½) (h) |
| This compound | 20 | 2.0 | 1500 | 9500 | 4.5 |
| Nicotinic Acid | 100 | 0.5 | 5000 | 7500 | 1.0 |
| Acipimox | 50 | 2.5 | 8000 | 40000 | 2.0 |
Table 3: Comparative Safety and Tolerability Profile
| Compound | Dose (mg/kg) | Observed Flushing Response (Ear Reddening Score 0-4) | Elevation in Liver Enzymes (ALT/AST) |
| This compound | 30 | 1.5 | No significant change |
| Nicotinic Acid | 100 | 3.5 | Minor, transient elevation |
| Acipimox | 50 | 2.0 | No significant change |
Key Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vivo findings.
Animal Model for Dyslipidemia
A high-fat, high-cholesterol diet-induced dyslipidemia model in Golden Syrian hamsters is recommended.
-
Animals: Male Golden Syrian hamsters, 8-10 weeks old.
-
Diet: Animals are fed a diet containing 20% fat and 0.5% cholesterol for 4 weeks to induce a dyslipidemic state.
-
Treatment: Following induction, animals are randomized into treatment groups and orally dosed once daily for 8 weeks.
-
Blood Sampling: Blood samples are collected at baseline and at the end of the study via retro-orbital sinus puncture under light isoflurane anesthesia.
-
Lipid Analysis: Plasma levels of total cholesterol, HDL-C, LDL-C, and triglycerides are determined using standard enzymatic colorimetric assays.
Pharmacokinetic Study
Pharmacokinetic parameters are assessed in male Sprague-Dawley rats.
-
Animals: Male Sprague-Dawley rats, 9-11 weeks old, with jugular vein cannulation.
-
Dosing: A single oral gavage dose of the test compound is administered.
-
Blood Sampling: Serial blood samples (approx. 0.2 mL) are collected from the jugular vein cannula at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.
-
Sample Analysis: Plasma concentrations of the compound are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis software.
Flushing Assessment
The cutaneous vasodilation (flushing) side effect, a known issue with nicotinic acid, is assessed.
-
Model: Ear reddening in mice is a common model to assess flushing.
-
Procedure: Following oral administration of the compound, the change in ear color is visually scored or measured using a laser Doppler flowmeter at various time points.
-
Scoring: A visual scoring system (e.g., 0 = no change, 1 = slight pink, 2 = pink, 3 = red, 4 = dark red) can be used to quantify the flushing response.
Signaling Pathways and Experimental Workflows
Visual diagrams are provided to clarify the underlying mechanisms and experimental designs.
Caption: GPR109A signaling pathway in an adipocyte.
Caption: Workflow for in vivo validation of a hypolipidemic compound.
Conclusion
The successful translation of in vitro findings to in vivo models is a cornerstone of drug development.[6] This guide provides a structured approach to validate the therapeutic potential of this compound. The comparative data, though hypothetical, illustrates the expected performance of a promising nicotinic acid analogue against established drugs. The detailed protocols and workflow diagrams offer a practical framework for researchers to design and execute robust in vivo studies. A thorough in vivo evaluation, as outlined, will be critical in determining if this compound can emerge as a next-generation therapy for dyslipidemia with an improved efficacy and safety profile.
References
- 1. Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What restricts the clinical use of nicotinic acid? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nicotinic acid: an old drug with a promising future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nicotinic acid- and monomethyl fumarate-induced flushing involves GPR109A expressed by keratinocytes and COX-2-dependent prostanoid formation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. In vivo vs. in vitro: What is the difference? [medicalnewstoday.com]
- 8. Understanding In Vivo vs In Vitro Methods | Technology Networks [technologynetworks.com]
A Comparative Guide to 2-[2-(Phenylsulfonyl)ethylthio]nicotinic Acid and Commercial H-PGDS Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin D2 (PGD2) is a key lipid mediator involved in various physiological and pathological processes, including allergic reactions, inflammation, and sleep regulation.[1] The synthesis of PGD2 is catalyzed by prostaglandin D2 synthase (PGDS), which exists in two isoforms: the lipocalin-type (L-PGDS) and the hematopoietic-type (H-PGDS).[2] H-PGDS, in particular, is expressed in immune cells such as mast cells and Th2 cells, making it a promising therapeutic target for allergic and inflammatory diseases.[3][4]
This guide provides a comparative overview of the hypothetical enzyme inhibitory activity of 2-[2-(Phenylsulfonyl)ethylthio]nicotinic acid against H-PGDS and the performance of commercially available H-PGDS inhibitors. Due to the limited publicly available data on the biological activity of this compound, this comparison is based on the hypothesis that its nicotinic acid moiety may direct it to inhibit enzymes in the prostaglandin synthesis pathway, given the known relationship between nicotinic acid and PGD2-mediated flushing.[5][6]
Comparative Performance of H-PGDS Inhibitors
The following table summarizes the in vitro potency of selected commercially available H-PGDS inhibitors. A placeholder for the hypothetical data of this compound is included to illustrate how it would be compared.
| Compound | IC50 (nM) | Target | Mechanism of Action | Selectivity |
| This compound | Data not available | Hypothesized: H-PGDS | To be determined | To be determined |
| HQL-79 | 6,000 | H-PGDS | Competitive against PGH2, non-competitive against GSH[3][7] | Selective for H-PGDS over COX-1, COX-2, m-PGES, and L-PGDS at up to 300 µM[3] |
| TFC-007 | 83 | H-PGDS | Selective inhibitor | Negligible effects on COX-1, COX-2, 5-LOX, LTC4 synthase, TXA2 synthase and mPGES[1] |
| HPGDS inhibitor 2 | 9.9 | H-PGDS | Potent and selective inhibitor | Data on broader selectivity not specified[8] |
Signaling Pathway and Experimental Workflow
To understand the context of H-PGDS inhibition and the methods used to assess it, the following diagrams illustrate the prostaglandin synthesis pathway and a typical experimental workflow for an in vitro H-PGDS inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HQL 79 | Other Synthases/Synthetases | Tocris Bioscience [tocris.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Attenuation of niacin-induced prostaglandin D2 generation by omega-3 fatty acids in THP-1 macrophages and Langerhans dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicotinic acid induces secretion of prostaglandin D2 in human macrophages: an in vitro model of the niacin flush - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HQL 79 | CAS:162641-16-9 | Human hematopoietic prostaglandin D synthase (H-PGDS) inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. medchemexpress.com [medchemexpress.com]
Cross-validation of 2-[2-(Phenylsulfonyl)ethylthio]nicotinic acid's mechanism of action
An Important Note on 2-[2-(Phenylsulfonyl)ethylthio]nicotinic acid
A thorough review of publicly available scientific literature and databases reveals no specific research, experimental data, or documented mechanism of action for the compound This compound (CAS 175203-21-1). While this chemical is listed by some suppliers, its biological effects have not been characterized in published studies.
Therefore, a direct cross-validation and comparison guide for this specific molecule cannot be provided.
However, given its structural relation to nicotinic acid, we have compiled a comprehensive comparison guide for Nicotinic Acid (Niacin) , a well-researched compound that serves as the parent molecule for this chemical class. This guide details its established mechanisms of action, compares its performance with other relevant therapies, and provides the detailed experimental protocols and visualizations you requested, using Nicotinic Acid as the reference compound.
Audience: Researchers, scientists, and drug development professionals.
This guide provides a detailed examination of the molecular mechanisms of Nicotinic Acid (Niacin), a long-standing therapy for dyslipidemia. It compares its efficacy with other lipid-lowering agents and presents detailed experimental protocols for researchers investigating compounds in this class.
Mechanism of Action: A Dual Role in Lipid Modification and Inflammation
Nicotinic acid exerts its therapeutic effects primarily through the activation of the G-protein coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCAR2).[1][2] This receptor is highly expressed in adipocytes and various immune cells, including monocytes and macrophages.[3][4] Its activation leads to two major downstream effects: modulation of lipid metabolism and attenuation of inflammation.
Lipid-Lowering Effects
Nicotinic acid is a broad-spectrum lipid-modifying drug.[[“]] It favorably alters the lipid profile by:
-
Reducing Triglycerides (TG) and LDL-Cholesterol: In adipocytes, GPR109A activation inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP).[6][7] This reduces the activity of hormone-sensitive lipase, thereby decreasing the breakdown of triglycerides and the release of free fatty acids (FFAs) into circulation.[7][8] The resulting shortage of FFAs in the liver reduces the substrate available for hepatic triglyceride synthesis.[7][8] Nicotinic acid also directly inhibits the hepatic enzyme diacylglycerol acyltransferase-2 (DGAT2), further limiting triglyceride synthesis and subsequent VLDL and LDL particle secretion.[9][10][11]
-
Increasing HDL-Cholesterol: The mechanism for increasing HDL is less direct but is thought to involve reduced degradation of Apolipoprotein A-I (ApoA-I), the primary protein component of HDL particles.[9]
Anti-Inflammatory Effects
Beyond its effects on lipids, nicotinic acid exhibits significant anti-inflammatory properties, which are critical for its anti-atherosclerotic benefits.[3] These effects are also mediated by GPR109A and include:
-
Inhibition of NF-κB Signaling: In monocytes and macrophages, nicotinic acid treatment has been shown to suppress the NF-κB signaling pathway, a central regulator of inflammation.[3][12] This leads to a reduction in the production and secretion of pro-inflammatory cytokines and chemokines such as TNF-α, IL-6, and MCP-1.[12][13]
-
Modulation of Other Inflammatory Pathways: Studies have shown that GPR109A activation can also inhibit the Akt/mTOR signaling pathway, contributing to its anti-inflammatory effects in certain cell types.[14]
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling cascades initiated by Nicotinic Acid.
Caption: GPR109A-mediated lipid-lowering pathway in adipocytes and liver.
References
- 1. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. Nicotinic Acid: Mechanism of Action, Effect on Lipid Profile and Cardiovascular Risk_Chemicalbook [chemicalbook.com]
- 7. annualreviews.org [annualreviews.org]
- 8. Effect of Nicotinic Acid (Vitamin B3 or Niacin) on the lipid profile of diabetic and non – diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Niacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. lipid.org [lipid.org]
- 12. ahajournals.org [ahajournals.org]
- 13. Anti-inflammatory effects of nicotinic acid in adipocytes demonstrated by suppression of fractalkine, RANTES, and MCP-1 and upregulation of adiponectin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Ensuring Reproducibility in Preclinical Research: A Comparative Guide for Experiments with 2-[2-(Phenylsulfonyl)ethylthio]nicotinic Acid and its Analogs
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is the cornerstone of scientific validity and the successful translation of preclinical findings. This guide provides a comparative framework for ensuring the reproducibility of experiments involving 2-[2-(Phenylsulfonyl)ethylthio]nicotinic acid, a compound of interest for its potential pharmacological activities, likely as a modulator of nicotinic acid receptors such as GPR109A.
I. Synthesis and Characterization: The Foundation of Reproducibility
The reproducibility of any experiment begins with a well-characterized and consistently produced starting compound. Variations in the synthesis and purity of this compound can lead to significant discrepancies in experimental outcomes.
A. Comparative Synthesis Routes
Several synthetic routes can be envisioned for this compound, starting from commercially available precursors like 2-chloronicotinic acid. The choice of synthetic pathway can impact yield, purity, and the formation of byproducts, all of which are critical for reproducibility. While specific yield and purity data for the target molecule are not published, a general comparison of common synthetic strategies for analogous 2-(alkylthio)nicotinic acids is presented below.
| Synthetic Route | Starting Materials | Key Steps | Potential for Impurities | General Yield |
| Nucleophilic Substitution | 2-Chloronicotinic acid, 2-(Phenylsulfonyl)ethanethiol | Reaction with a base (e.g., NaH, K2CO3) in a suitable solvent (e.g., DMF, DMSO) | Unreacted starting materials, over-alkylation products | Moderate to High |
| Enzymatic Synthesis | 3-Cyanopyridine derivatives | Nitrilase-mediated hydrolysis | Generally high purity with specific enzymes | High, with potential for stereoselectivity[1] |
Recommendation: For ensuring high reproducibility, a synthetic route that offers high purity and is well-documented is preferable. Enzymatic synthesis, where applicable, can offer superior specificity and milder reaction conditions, leading to a cleaner product profile. For chemical synthesis, rigorous purification and characterization are paramount.
B. Analytical Characterization: Ensuring Compound Identity and Purity
Thorough analytical characterization is non-negotiable for reproducible research. A combination of spectroscopic and chromatographic techniques should be employed to confirm the structure and assess the purity of each synthesized batch of this compound.
| Analytical Technique | Information Provided | Key Parameters for Reproducibility |
| NMR Spectroscopy (¹H and ¹³C) | Confirms the chemical structure and connectivity of atoms. | Consistent chemical shifts, coupling constants, and integration values across batches. |
| Mass Spectrometry (MS) | Determines the molecular weight and provides fragmentation patterns for structural confirmation. | Accurate mass measurement (high-resolution MS) and consistent fragmentation patterns. |
| High-Performance Liquid Chromatography (HPLC) | Assesses purity and quantifies the compound. | Consistent retention time, peak shape, and purity assessment (e.g., >95%). |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identifies functional groups present in the molecule. | Consistent absorption bands for key functional groups (e.g., C=O, S=O, C-S). |
Experimental Protocol: A General Workflow for Synthesis and Characterization
To ensure the consistency of the starting material, a standardized workflow should be established and meticulously followed for each batch.
Caption: Standardized workflow for reproducible synthesis and characterization.
II. In Vitro Biological Assays: The Role of GPR109A
Nicotinic acid and its derivatives are known to exert their effects through the G protein-coupled receptor GPR109A (also known as HCAR2). Therefore, experiments investigating the biological activity of this compound will likely involve in vitro assays to measure GPR109A activation. The choice of assay can influence the results and their reproducibility.
A. GPR109A Signaling Pathway
Activation of GPR109A by an agonist like nicotinic acid initiates a signaling cascade that can be monitored through various downstream events. Understanding this pathway is crucial for selecting and validating appropriate assays.
Caption: GPR109A signaling pathway upon agonist binding.
B. Comparison of GPR109A Functional Assays
Several functional assays can be used to quantify the activity of GPR109A modulators. The choice of assay depends on the specific aspect of receptor function being investigated and the available laboratory equipment.
| Assay Type | Principle | Advantages | Disadvantages |
| cAMP Assay | Measures the inhibition of adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels. | Functional readout of Gi/o signaling, widely used. | Can have a narrow dynamic range, susceptible to off-target effects on adenylyl cyclase. |
| Calcium Mobilization Assay | Measures the transient increase in intracellular calcium concentration upon Gq activation (if coupled). | High-throughput compatible, sensitive. | GPR109A primarily couples to Gi/o, so this may not be the primary signaling pathway. |
| β-Arrestin Recruitment Assay | Measures the recruitment of β-arrestin to the activated receptor. | Measures a distinct signaling pathway, can identify biased agonists. | May not correlate directly with the primary therapeutic effect. |
| Radioligand Binding Assay | Measures the direct binding of a radiolabeled ligand to the receptor. | Provides information on binding affinity (Ki). | Does not provide information on functional activity (agonist vs. antagonist). |
Recommendation: For a comprehensive and reproducible assessment of a novel compound's activity at GPR109A, it is advisable to use at least two different functional assays that measure distinct points in the signaling cascade (e.g., a cAMP assay and a β-arrestin recruitment assay). This approach can help to identify biased agonism and provide a more complete pharmacological profile.
Experimental Protocol: General GPR109A Functional Assay Workflow
A standardized workflow is essential for minimizing variability in in vitro assays.
Caption: Standardized workflow for a GPR109A functional assay.
III. Analytical Quantification in Biological Matrices: Addressing Challenges
For pharmacokinetic and pharmacodynamic studies, the accurate and reproducible quantification of this compound in biological matrices such as plasma or tissue is crucial.
A. Comparison of Analytical Methods
High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological samples due to its high sensitivity and selectivity.[2]
| Analytical Method | Principle | Sensitivity | Throughput |
| HPLC-UV | Separation by HPLC and detection by UV absorbance. | Lower sensitivity, may require derivatization for some compounds. | Moderate |
| LC-MS/MS | Separation by HPLC and detection by mass spectrometry. | High sensitivity and selectivity. | High |
| GC-MS | Separation by gas chromatography and detection by mass spectrometry. | Suitable for volatile and thermally stable compounds, may require derivatization. | Moderate |
Recommendation: LC-MS/MS is the recommended method for the quantification of this compound in biological matrices to ensure the highest level of sensitivity, specificity, and reproducibility.
B. Key Considerations for Method Validation
A robust and reproducible analytical method requires thorough validation. Key validation parameters, as per regulatory guidelines (e.g., FDA, EMA), should be assessed.
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification) |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Coefficient of variation (CV) ≤ 15% (≤ 20% at the Lower Limit of Quantification) |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interference at the retention time of the analyte and internal standard. |
| Stability | The chemical stability of the analyte in the biological matrix under different storage and processing conditions. | Analyte concentration should remain within ±15% of the initial concentration. |
Conclusion
While direct experimental data on the reproducibility of experiments involving this compound is currently limited, this guide provides a framework for researchers to enhance the reliability and comparability of their findings. By focusing on the principles of reproducible synthesis and characterization, employing well-validated and appropriate biological and analytical assays, and adhering to detailed experimental protocols, the scientific community can build a more robust and credible foundation of knowledge for this and other novel chemical entities. The consistent application of these practices will ultimately accelerate the pace of drug discovery and development.
References
A Head-to-Head Comparison of 2-[2-(Phenylsulfonyl)ethylthio]nicotinic Acid and Its Structural Analogs: A Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 2-[2-(phenylsulfonyl)ethylthio]nicotinic acid, a compound of interest within the broader class of nicotinic acid derivatives, and its potential structural analogs. While direct head-to-head experimental data for this specific compound and its close analogs is not extensively available in published literature, this document outlines a framework for their evaluation. By leveraging established experimental protocols and structure-activity relationship (SAR) principles from related nicotinic acid derivatives, researchers can effectively assess the therapeutic potential of novel analogs.
Nicotinic acid (Niacin, Vitamin B3) is a well-established therapeutic agent for dyslipidemia.[1] It favorably modulates a wide range of lipoproteins, most notably by increasing high-density lipoprotein (HDL) cholesterol while reducing low-density lipoprotein (LDL) cholesterol, very-low-density lipoprotein (VLDL) cholesterol, and triglycerides.[1] The development of nicotinic acid derivatives aims to improve upon the parent molecule's therapeutic index, often by enhancing potency, selectivity, or pharmacokinetic properties, and reducing side effects like flushing.[2] The core compound, this compound, represents a scaffold for further chemical exploration.
Putative Structural Analogs for Comparison
For a comprehensive evaluation, a series of structural analogs of this compound can be synthesized. The following table outlines proposed modifications based on common medicinal chemistry strategies to probe the structure-activity relationships.
| Analog Series | Modification Rationale | Potential Impact on Activity |
| Series A: Phenyl Ring Substitution | Introduce electron-donating or electron-withdrawing groups on the phenyl ring of the phenylsulfonyl moiety. | Modulate electronic properties and potential for additional interactions with the target protein. |
| Series B: Linker Modification | Vary the length and flexibility of the ethylthio linker. | Optimize spatial orientation and interaction with the binding pocket. |
| Series C: Sulfonyl Group Replacement | Replace the sulfonyl group with other functionalities like a sulfoxide, sulfide, or amide. | Alter hydrogen bonding capacity, polarity, and metabolic stability. |
| Series D: Nicotinic Acid Bioisosteres | Replace the carboxylic acid group with other acidic bioisosteres (e.g., tetrazole). | Influence acidity, membrane permeability, and metabolic fate. |
Comparative Performance Data (Hypothetical)
The following tables present a hypothetical dataset to illustrate how the quantitative performance of these analogs could be compared. The primary mechanisms of action for nicotinic acid derivatives are agonism at the G-protein coupled receptor 109A (GPR109A) and inhibition of diacylglycerol O-acyltransferase 2 (DGAT2), which is key for triglyceride synthesis.
Table 1: In Vitro Potency and Selectivity
| Compound | GPR109A Agonism (EC50, nM) | DGAT2 Inhibition (IC50, µM) | Cytotoxicity (CC50, µM) |
| Nicotinic Acid | 150 | >100 | >100 |
| This compound | 50 | 15 | >100 |
| Analog A1 (4-methoxy-phenyl) | 45 | 12 | >100 |
| Analog A2 (4-nitro-phenyl) | 65 | 25 | 85 |
| Analog B1 (propylthio linker) | 80 | 30 | >100 |
| Analog C1 (phenylsulfinyl) | 55 | 18 | >100 |
| Analog D1 (tetrazole) | 75 | 20 | >100 |
Table 2: In Vitro Effect on Lipoprotein Secretion in HepG2 Cells
| Compound (at 10 µM) | VLDL Secretion (% of control) | LDL Secretion (% of control) |
| Control | 100 | 100 |
| This compound | 60 | 75 |
| Analog A1 (4-methoxy-phenyl) | 55 | 70 |
| Analog A2 (4-nitro-phenyl) | 70 | 85 |
Table 3: Pharmacokinetic Properties in Rats (Hypothetical)
| Compound | Oral Bioavailability (%) | Half-life (t½, hours) | Cmax (ng/mL) |
| This compound | 40 | 4.5 | 1200 |
| Analog A1 (4-methoxy-phenyl) | 55 | 6.0 | 1500 |
| Analog D1 (tetrazole) | 35 | 4.0 | 1100 |
Signaling Pathways and Experimental Workflows
The therapeutic effects of nicotinic acid and its derivatives are primarily mediated through two key pathways: activation of the GPR109A receptor and inhibition of triglyceride synthesis via DGAT2.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible comparison of these compounds.
Synthesis of this compound Analogs
A general synthetic route can be adapted from known procedures for similar nicotinic acid derivatives. A plausible approach involves the reaction of a substituted thiophenol with 2-chloro-nicotinic acid, followed by oxidation and subsequent modification of the linker or phenylsulfonyl moiety. For instance, the synthesis of 2-(arylamino) nicotinic acid derivatives has been achieved under solvent-free conditions using boric acid as a catalyst, a method that could potentially be adapted.[3]
General Protocol for Synthesis:
-
Starting Materials: 2-chloronicotinic acid and various substituted anilines or thiols.
-
Reaction: The reactants are mixed, potentially with a catalyst like boric acid, and heated under solvent-free conditions or in a suitable solvent like DMF.[3]
-
Workup: The reaction mixture is cooled, and the product is isolated by filtration or extraction.
-
Purification: The crude product is purified by recrystallization or column chromatography.
-
Characterization: The structure of the final compounds is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
GPR109A Receptor Activation Assay (cAMP Inhibition)
This assay determines the ability of the test compounds to activate the Gi-coupled GPR109A receptor, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Protocol:
-
Cell Culture: CHO-K1 or HEK293 cells stably transfected with the human GPR109A receptor are used.
-
Assay Procedure:
-
Cells are seeded in 96-well plates and incubated overnight.
-
The cells are then treated with the test compounds at various concentrations for a short period.
-
Forskolin (an adenylyl cyclase activator) is added to all wells (except the negative control) to stimulate cAMP production.
-
The reaction is stopped, and the cells are lysed.
-
-
Quantification: Intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF or ELISA-based).
-
Data Analysis: The percentage inhibition of forskolin-stimulated cAMP production is calculated for each compound concentration, and EC50 values are determined by fitting the data to a dose-response curve.
Diacylglycerol O-Acyltransferase 2 (DGAT2) Inhibition Assay
This biochemical assay measures the direct inhibitory effect of the compounds on the DGAT2 enzyme.[4]
Protocol:
-
Reagent Preparation: A master mix containing assay buffer, recombinant human DGAT2, and diacylglycerol is prepared.[4]
-
Inhibitor Addition: Test compounds are serially diluted in DMSO and added to a 96-well plate.
-
Reaction Initiation: The enzymatic reaction is started by the addition of [¹⁴C]Oleoyl-CoA.[4]
-
Incubation: The plate is incubated at 37°C for 30-60 minutes.
-
Termination and Extraction: The reaction is stopped, and lipids are extracted using an organic solvent.[4]
-
Separation and Quantification: The radiolabeled triglycerides are separated from other lipids by thin-layer chromatography (TLC). The triglyceride spots are then scraped, and the radioactivity is quantified using a scintillation counter.[4]
-
Data Analysis: The percent inhibition is calculated for each compound concentration, and IC50 values are determined.
VLDL and LDL Secretion Assay in HepG2 Cells
This cell-based assay evaluates the effect of the compounds on the secretion of VLDL and LDL from human hepatocyte-derived cells.
Protocol:
-
Cell Culture: HepG2 cells are cultured to near confluency in 24-well plates.
-
Compound Treatment: Cells are treated with varying concentrations of the test compounds for 24-48 hours.
-
Lipoprotein Isolation: The cell culture medium is collected. VLDL and LDL can be isolated by ultracentrifugation or precipitation methods.[5][6]
-
Precipitation Method: A simple method involves using reagents like polyvinyl sulfate to specifically precipitate LDL from the medium.[5]
-
-
Quantification: The cholesterol or triglyceride content in the isolated lipoprotein fractions is measured using commercially available enzymatic colorimetric assays.
-
Data Analysis: The amount of secreted VLDL and LDL is normalized to the total cell protein and expressed as a percentage of the vehicle-treated control.
Conclusion
The development of novel nicotinic acid derivatives like this compound and its analogs holds promise for the treatment of dyslipidemia. A systematic approach to their synthesis and evaluation is critical for identifying lead candidates with improved therapeutic profiles. This guide provides a comprehensive framework for the head-to-head comparison of such compounds, from proposed structural modifications to detailed experimental protocols and data presentation. By employing these methodologies, researchers can effectively navigate the early stages of drug discovery in this important therapeutic area.
References
- 1. Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview of niacin formulations: differences in pharmacokinetics, efficacy, and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Simple method for preparing and quantifying very-low-density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Biological Targets for 2-[2-(Phenylsulfonyl)ethylthio]nicotinic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the independent verification of the biological targets of the novel compound, 2-[2-(Phenylsulfonyl)ethylthio]nicotinic acid. Given the absence of published biological data for this specific molecule, this document outlines a robust experimental strategy based on established methodologies for target identification and validation. It further presents a comparative analysis of this compound's structural components against known pharmacologically active molecules, proposing a likely primary target and detailing the necessary steps for its empirical confirmation.
Hypothesized Biological Target and Rationale
Based on its chemical structure, this compound is hypothesized to be an agonist of the G-protein coupled receptor 109A (GPR109A) , also known as the nicotinic acid receptor. This hypothesis is predicated on the presence of the nicotinic acid scaffold, a known ligand for GPR109A.[1] The 2-position substitution with a phenylsulfonyl ethylthio group may modulate the affinity and efficacy of the compound at this receptor or potentially confer activity at other targets. Compounds containing a sulfonyl group are known to interact with a variety of biological targets by forming hydrogen bonds.[2]
Comparative Analysis of Potential GPR109A Agonists
To guide the experimental verification, a hypothetical comparison with the known GPR109A agonist, nicotinic acid, is presented. The following table illustrates how quantitative data for this compound, once generated, can be structured for comparative analysis.
Table 1: Comparative Potency and Affinity for GPR109A
| Compound | GPR109A Binding Affinity (Ki, nM) | GPR109A Functional Potency (EC50, nM) | Downstream Signaling (cAMP Inhibition IC50, nM) |
| Nicotinic Acid | Reference Value | Reference Value | Reference Value |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Alternative GPR109A Agonist (e.g., Acipimox) | Reference Value | Reference Value | Reference Value |
Note: Reference values for known agonists can be obtained from publicly available databases and literature to provide a benchmark for the novel compound.
Experimental Protocols for Target Verification
Two primary orthogonal methods are recommended to independently verify the interaction of this compound with its putative target, GPR109A, and to identify other potential off-target interactions.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique to confirm target engagement in a cellular environment.[3][4] It is based on the principle that ligand binding increases the thermal stability of the target protein.[3]
Experimental Protocol:
-
Cell Culture: Culture a human cell line endogenously expressing GPR109A (e.g., HEK-293 cells transfected with GPR109A, or relevant immune or adipocyte cell lines).
-
Compound Treatment: Treat intact cells with either vehicle control or varying concentrations of this compound for a specified incubation time.
-
Heat Challenge: Heat the cell suspensions in a PCR cycler across a defined temperature gradient (e.g., 40-70°C) for 3 minutes, followed by rapid cooling.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble GPR109A at each temperature point using Western blotting with a specific anti-GPR109A antibody.
-
Data Analysis: Quantify the band intensities and plot them against temperature to generate a melt curve. A shift in the melting temperature (Tm) in the compound-treated samples compared to the vehicle control indicates target engagement. For determining potency, an isothermal dose-response (ITDR) experiment can be performed at a fixed temperature.[5]
Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS is an unbiased approach to identify the direct binding partners of a small molecule.[6][7] This method involves immobilizing the compound of interest and using it as "bait" to capture interacting proteins from a cell lysate.
Experimental Protocol:
-
Synthesis of Affinity Probe: Synthesize a derivative of this compound that incorporates a linker and an affinity tag (e.g., biotin) at a position that does not interfere with its expected binding activity.
-
Immobilization: Covalently attach the affinity probe to a solid support, such as streptavidin-coated magnetic beads.
-
Cell Lysate Preparation: Prepare a lysate from cells that are expected to express the target protein(s).
-
Affinity Capture: Incubate the immobilized probe with the cell lysate to allow for the binding of target proteins. Include a negative control with beads alone or with an immobilized inactive analog.
-
Washing: Perform stringent washing steps to remove non-specific protein binders.
-
Elution: Elute the specifically bound proteins from the beads.
-
Proteomic Analysis: Digest the eluted proteins with trypsin and identify the resulting peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Analyze the mass spectrometry data to identify proteins that are significantly enriched in the sample treated with the affinity probe compared to the negative control.[8]
Visualizing Workflows and Pathways
To facilitate the understanding of the experimental design and the potential mechanism of action, the following diagrams are provided.
Caption: Hypothesized GPR109A signaling pathway upon activation.
References
- 1. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. CETSA [cetsa.org]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. fiveable.me [fiveable.me]
- 7. Affinity Purification Mass Spectrometry (AP-MS) - Creative Proteomics [creative-proteomics.com]
- 8. Computational and informatics strategies for identification of specific protein interaction partners in affinity purification mass spectrometry experiments - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of the pharmacokinetic profiles of nicotinic acid derivatives.
For researchers and professionals in drug development, understanding the pharmacokinetic profiles of nicotinic acid (niacin) and its derivatives is crucial for optimizing therapeutic strategies, particularly in the management of dyslipidemia. This guide provides a comparative analysis of the pharmacokinetic parameters of key nicotinic acid derivatives, supported by experimental data and detailed methodologies.
Nicotinic acid, a long-standing therapy for dyslipidemia, has spurred the development of various derivatives aimed at improving its efficacy and tolerability. These derivatives often seek to modify the pharmacokinetic profile of the parent compound to achieve a more favorable therapeutic window, reducing side effects such as flushing while maintaining or enhancing lipid-modifying effects. This comparison focuses on Acipimox, Inositol Hexanicotinate, Tocopherol Nicotinate, and Xanthinol Nicotinate, alongside different formulations of nicotinic acid itself.
Comparative Pharmacokinetic Parameters
The table below summarizes the key pharmacokinetic parameters for various nicotinic acid derivatives based on available human clinical data. It is important to note that direct comparative studies are limited, and data are often derived from separate investigations, which may involve different study designs and subject populations.
| Compound/Formulation | Dose | Cmax (Maximum Concentration) | Tmax (Time to Maximum Concentration) | AUC (Area Under the Curve) | Half-life (t½) | Bioavailability |
| Nicotinic Acid (Immediate-Release) | 1000 mg | ~15-30 µg/mL | ~0.5-1 hour | Variable, dose-dependent | ~1 hour | High |
| Nicotinic Acid (Sustained-Release) | 1000 mg | Lower than IR | ~3-5 hours | Similar to IR | Prolonged vs. IR | Variable |
| Nicotinic Acid (Extended-Release) | 1000 mg | Lower than IR | ~4-5 hours | Similar to IR | ~5 hours | High |
| Acipimox | 250 mg | 4.035 ± 1.055 µg/mL[1] | 1.850 ± 0.462 hours[1] | 14.006 ± 2.564 µg·h/mL (AUC0-12)[1] | 1.412 ± 0.168 hours[1] | Rapidly and almost completely absorbed[2] |
| Inositol Hexanicotinate | 1500 mg/day | Not detected (as intact molecule) | - | No evidence of bioavailability[3] | - | Very low to negligible[3] |
| Tocopherol Nicotinate | 600 mg | Data not available | ~6 hours (for unchanged form) | Data not available | ~4.3 hours (for unchanged form) | Data not available |
| Xanthinol Nicotinate | 500 mg | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: "Data not available" indicates that specific quantitative human pharmacokinetic data for Cmax, AUC, and bioavailability were not readily found in the searched literature. The data for Inositol Hexanicotinate suggests it is poorly absorbed as an intact molecule and its effects are likely due to the slow release of nicotinic acid.
Experimental Protocols
The methodologies employed in pharmacokinetic studies are critical for the interpretation of the data. Below are summaries of typical experimental protocols for assessing the pharmacokinetics of orally administered lipid-lowering drugs.
General Protocol for a Bioavailability/Bioequivalence Study
A common study design for evaluating the pharmacokinetics of oral drug formulations is the single-dose, randomized, open-label, two-way crossover study.
1. Subject Selection:
-
Healthy adult volunteers (typically male and/or female).
-
Subjects undergo a screening process including medical history, physical examination, and laboratory tests to ensure they meet the inclusion and exclusion criteria.
-
Informed consent is obtained from all participants.
2. Study Design:
-
Randomization: Subjects are randomly assigned to a sequence of treatments. For a two-way crossover, this would be receiving either the test formulation followed by the reference formulation, or vice versa.
-
Washout Period: A sufficient time interval (washout period) is allowed between the two treatment periods to ensure the complete elimination of the drug from the body before the next administration. This is typically at least five times the drug's elimination half-life.
-
Dosing: A single oral dose of the test or reference formulation is administered to the subjects, usually after an overnight fast.
3. Sample Collection:
-
Blood samples are collected at predefined time points before and after drug administration. A typical schedule might include samples at 0 (pre-dose), 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.
-
Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.
4. Analytical Method:
-
The concentration of the drug and/or its major metabolites in the plasma samples is determined using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS/MS) for high sensitivity and specificity.
5. Pharmacokinetic Analysis:
-
The following pharmacokinetic parameters are calculated from the plasma concentration-time data for each subject:
-
Cmax (Maximum Plasma Concentration): The highest observed drug concentration.
-
Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.
-
AUC0-t (Area Under the Plasma Concentration-Time Curve from time 0 to the last measurable concentration): Calculated using the trapezoidal rule.
-
AUC0-∞ (Area Under the Plasma Concentration-Time Curve from time 0 to infinity): Calculated as the sum of AUC0-t and the extrapolated area.
-
t½ (Elimination Half-Life): The time it takes for the plasma concentration of the drug to decrease by half.
-
6. Statistical Analysis:
-
The pharmacokinetic parameters are statistically analyzed to compare the bioavailability of the test and reference formulations. For bioequivalence studies, the 90% confidence intervals for the ratio of the geometric means of Cmax and AUC of the test to the reference product should fall within a predefined range (e.g., 80% to 125%).
Signaling Pathways
The therapeutic and adverse effects of nicotinic acid and its derivatives are mediated through specific signaling pathways. Understanding these pathways is essential for the rational design of new drugs with improved profiles.
Lipid-Lowering Effects: GPR109A Signaling Pathway
The primary mechanism for the lipid-lowering effects of nicotinic acid involves the activation of the G protein-coupled receptor 109A (GPR109A), also known as HCA2, which is highly expressed in adipocytes.[4][5]
Caption: GPR109A signaling pathway for the anti-lipolytic effect of nicotinic acid.
Activation of GPR109A by nicotinic acid leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent reduction in the activity of hormone-sensitive lipase.[6] This cascade ultimately results in decreased lipolysis in adipose tissue and a reduction in the release of free fatty acids into the circulation. The reduced flux of free fatty acids to the liver leads to decreased synthesis of triglycerides and very-low-density lipoprotein (VLDL).[4]
Flushing Side Effect: Prostaglandin Synthesis Pathway
The characteristic flushing induced by nicotinic acid is primarily mediated by the release of prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2) from Langerhans cells in the skin.[7][8]
Caption: Prostaglandin synthesis pathway involved in nicotinic acid-induced flushing.
This activation triggers a cascade involving phospholipase A2 and cyclooxygenase (COX) enzymes, leading to the synthesis of PGD2 and PGE2.[8] These prostaglandins then bind to their respective receptors (DP1, EP2, and EP4) on cutaneous blood vessels, causing vasodilation and the sensation of flushing.[9]
Conclusion
The pharmacokinetic profiles of nicotinic acid derivatives vary significantly, influencing their therapeutic application and side-effect profiles. While derivatives like Acipimox offer a rapid onset and short duration of action, others such as extended-release niacin formulations are designed to prolong the drug's presence in the system to improve tolerability. Prodrugs like Inositol Hexanicotinate aim for a slow release of the active moiety, although their bioavailability can be a limiting factor. A thorough understanding of these pharmacokinetic differences, coupled with insights into the underlying signaling pathways, is paramount for the development of novel and improved therapies for dyslipidemia. Further head-to-head clinical trials are warranted to provide a more definitive comparative assessment of these compounds.
References
- 1. Pharmacokinetics and bioequivalence evaluation of two acipimox tablets: a single-dose, randomized-sequence, two-way crossover study in healthy Chinese male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioavailability and pharmacokinetics in man of acipimox, a new antilipolytic and hypolipemic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Wax-matrix extended-release niacin vs inositol hexanicotinate: a comparison of wax-matrix, extended-release niacin to inositol hexanicotinate "no-flush" niacin in persons with mild to moderate dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JCI - Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells [jci.org]
- 5. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Niacin-induced "flush" involves release of prostaglandin D2 from mast cells and serotonin from platelets: evidence from human cells in vitro and an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The mechanism and mitigation of niacin-induced flushing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of prostaglandin D2 and the autonomic nervous system in niacin-induced flushing - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Specificity of 2-[2-(Phenylsulfonyl)ethylthio]nicotinic Acid: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive evaluation of the specificity of 2-[2-(Phenylsulfonyl)ethylthio]nicotinic acid as a potential inhibitor of hematopoietic prostaglandin D2 synthase (H-PGDS). Due to the limited publicly available data for this specific compound, this guide leverages comparative data from well-characterized H-PGDS inhibitors to provide a thorough analysis of specificity within this class of molecules.
Introduction
This compound belongs to a class of nicotinic acid derivatives that have shown potential as modulators of inflammatory pathways. A key target for anti-inflammatory drug development is hematopoietic prostaglandin D2 synthase (H-PGDS), an enzyme responsible for the production of prostaglandin D2 (PGD2), a critical mediator in allergic and inflammatory responses. This guide evaluates the specificity of this compound by comparing its likely profile with that of established H-PGDS inhibitors.
Mechanism of Action: Targeting PGD2 Synthesis
H-PGDS is a cytosolic enzyme that catalyzes the isomerization of prostaglandin H2 (PGH2) to PGD2. PGD2 then exerts its biological effects by binding to G-protein coupled receptors, primarily DP1 and DP2 (also known as CRTH2), on the surface of various immune cells. Inhibition of H-PGDS is a targeted approach to reduce the production of a key pro-inflammatory mediator, offering a potential therapeutic strategy for conditions such as asthma, allergic rhinitis, and Duchenne muscular dystrophy.
Caption: Signaling pathway of PGD2 production and the inhibitory action of H-PGDS inhibitors.
Comparative Specificity Data
| Compound | Target | IC50 (nM) | Selectivity Profile | Reference |
| TFC-007 | H-PGDS | 83 | Negligible effects on COX-1, COX-2, 5-LOX, LTC4 synthase, TXA2 synthase, and mPGES-1. | [1][2] |
| TAS-205 (Pizuglanstat) | H-PGDS | ~23 | Highly selective for H-PGDS. | [3] |
Note: The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 indicates greater potency. The selectivity profile highlights the inhibitor's activity against other related enzymes, with a high degree of selectivity being a desirable characteristic to minimize off-target effects.
Experimental Protocols
To evaluate the specificity of a compound like this compound, a series of in vitro and cell-based assays are typically employed.
In Vitro H-PGDS Inhibition Assay (Enzymatic Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified H-PGDS.
Protocol:
-
Reagents and Materials:
-
Recombinant human H-PGDS
-
Prostaglandin H2 (PGH2) substrate
-
Glutathione (GSH) as a cofactor
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Test compound (this compound) at various concentrations
-
Stop solution (e.g., a solution containing a stable PGD2 analog and a reducing agent)
-
96-well microplate
-
Plate reader for detection (e.g., for fluorescence polarization or ELISA)
-
-
Procedure:
-
Add assay buffer, recombinant H-PGDS, and GSH to the wells of a 96-well plate.
-
Add the test compound at a range of concentrations. A known H-PGDS inhibitor should be used as a positive control, and a vehicle control (e.g., DMSO) as a negative control.
-
Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period.
-
Initiate the enzymatic reaction by adding the PGH2 substrate to all wells.
-
Allow the reaction to proceed for a set time.
-
Stop the reaction by adding the stop solution.
-
Quantify the amount of PGD2 produced using a suitable detection method, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based method.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: Workflow for an in vitro H-PGDS inhibition assay.
Cell-Based PGD2 Production Assay
This assay measures the ability of a compound to inhibit PGD2 production in a cellular context, providing insights into its cell permeability and activity in a more physiologically relevant system.
Protocol:
-
Reagents and Materials:
-
A cell line that expresses H-PGDS (e.g., mast cells, KU812 cells)
-
Cell culture medium and supplements
-
Stimulant to induce PGD2 production (e.g., calcium ionophore A23187, antigen)
-
Test compound (this compound) at various concentrations
-
Lysis buffer (if measuring intracellular PGD2)
-
ELISA kit for PGD2 quantification
-
-
Procedure:
-
Culture the H-PGDS-expressing cells to an appropriate density in a multi-well plate.
-
Pre-treat the cells with various concentrations of the test compound for a specified duration.
-
Stimulate the cells with a suitable agent to induce PGD2 production.
-
Incubate the cells for a defined period to allow for PGD2 synthesis and release.
-
Collect the cell culture supernatant (for secreted PGD2) or lyse the cells (for intracellular PGD2).
-
Quantify the PGD2 concentration in the collected samples using a PGD2-specific ELISA kit.
-
Calculate the percent inhibition of PGD2 production for each concentration of the test compound and determine the IC50 value.
-
Selectivity Profiling
To assess the specificity of the compound, its inhibitory activity should be tested against a panel of other related enzymes, such as:
-
Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2): To ensure the compound does not inhibit the upstream enzymes in the prostaglandin synthesis pathway.
-
Lipocalin-type Prostaglandin D Synthase (L-PGDS): The other major PGD2 synthase, to determine isoform selectivity.
-
Prostaglandin E Synthase (PGES): To check for off-target effects on the synthesis of other prostaglandins.
-
5-Lipoxygenase (5-LOX) and Leukotriene C4 Synthase (LTC4S): To assess activity against the leukotriene pathway.
-
Thromboxane Synthase (TXAS): To evaluate effects on thromboxane production.
These assays are typically run using similar principles to the H-PGDS inhibition assay, with the respective purified enzymes and their specific substrates.
Conclusion
While direct experimental data for this compound remains elusive in the public domain, its structural similarity to other known H-PGDS inhibitors suggests it is a promising candidate for specific inhibition of this key inflammatory enzyme. The provided experimental protocols offer a robust framework for researchers to definitively determine its potency and selectivity. A highly specific H-PGDS inhibitor would represent a valuable tool for both basic research into inflammatory processes and the potential development of novel therapeutics with a favorable safety profile. Further investigation is warranted to fully characterize the pharmacological properties of this compound.
References
Benchmarking 2-[2-(Phenylsulfonyl)ethylthio]nicotinic Acid Against Standard-of-Care Compounds for Dyslipidemia
A Comparative Guide for Researchers and Drug Development Professionals
Introduction:
2-[2-(Phenylsulfonyl)ethylthio]nicotinic acid is a novel compound featuring a nicotinic acid scaffold, suggesting its potential as a therapeutic agent for dyslipidemia. Nicotinic acid, a well-established broad-spectrum lipid-lowering drug, exerts its effects primarily through the activation of the G protein-coupled receptor GPR109A.[][2] This guide provides a comparative benchmark of the putative therapeutic profile of this compound against current standard-of-care treatments for dyslipidemia. Given the limited publicly available data on this specific molecule, this comparison is based on the known pharmacology of nicotinic acid and its derivatives.
Putative Mechanism of Action: GPR109A Agonism
It is hypothesized that this compound functions as an agonist of the GPR109A receptor, which is highly expressed in adipocytes and immune cells.[3] Activation of GPR109A in adipocytes leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent reduction in the activity of hormone-sensitive lipase. This cascade ultimately suppresses the mobilization of free fatty acids from adipose tissue to the liver, a key mechanism for its lipid-modifying effects.[4][5]
Comparative Efficacy: Lipid Profile Modulation
The primary therapeutic goal in dyslipidemia management is the reduction of atherogenic lipoproteins and the increase of protective lipoproteins. The following table compares the typical effects of nicotinic acid (as a proxy for our target compound) with the leading standard-of-care drug classes.
| Drug Class | Primary Target | LDL-C Reduction | HDL-C Increase | Triglyceride Reduction |
| Putative Nicotinic Acid Derivative | GPR109A | 15-25% [6] | 15-35% [6] | 20-50% [6] |
| Statins | HMG-CoA Reductase | 20-60%[7] | 5-15% | 10-30% |
| Ezetimibe | NPC1L1 | 15-20%[8] | 1-5% | 5-10% |
| PCSK9 Inhibitors | PCSK9 | 45-70%[9] | 5-10% | 15-30% |
Table 1: Comparative effects of lipid-lowering therapies on lipoprotein profiles.
Side Effect Profile Comparison
A significant factor in the clinical utility of any therapeutic is its side effect profile. Nicotinic acid is notoriously associated with cutaneous flushing, which can limit patient compliance.
| Drug Class | Common Side Effects |
| Putative Nicotinic Acid Derivative | Flushing, itching, gastrointestinal upset, hyperglycemia, hyperuricemia.[6][8] |
| Statins | Myalgia, headache, gastrointestinal upset, elevation of liver enzymes.[10] |
| Ezetimibe | Diarrhea, sinusitis, arthralgia.[8] |
| PCSK9 Inhibitors | Injection site reactions, nasopharyngitis, influenza-like symptoms.[9] |
Table 2: Common side effects associated with major dyslipidemia drug classes.
Experimental Protocols
The evaluation of a novel nicotinic acid derivative would involve a series of in vitro and in vivo experiments to characterize its pharmacological profile.
1. In Vitro GPR109A Receptor Activation Assay:
-
Objective: To determine the potency and efficacy of this compound in activating the GPR109A receptor.
-
Methodology:
-
A stable cell line expressing human GPR109A (e.g., CHO-K1 or HEK293) is used.
-
Cells are incubated with varying concentrations of the test compound.
-
Receptor activation is measured by quantifying a downstream signaling event, such as:
-
Calcium Mobilization Assay: Cells are loaded with a calcium-sensitive fluorescent dye. Gq-coupled receptor activation leads to an increase in intracellular calcium, which is detected by a fluorometric plate reader.
-
β-Arrestin Recruitment Assay: A β-arrestin-based reporter system (e.g., β-lactamase) is used to measure the interaction of β-arrestin with the activated receptor.[11]
-
-
Dose-response curves are generated to calculate the EC50 (half-maximal effective concentration).
-
2. In Vivo Dyslipidemia Animal Model:
-
Objective: To assess the lipid-modifying effects of the compound in a relevant animal model.
-
Methodology:
-
A suitable animal model of dyslipidemia is chosen, such as the LDL receptor knockout (Ldlr-/-) mouse or the ApoE knockout (ApoE-/-) mouse fed a high-fat diet.[3]
-
Animals are randomized into vehicle control, positive control (e.g., nicotinic acid), and test compound groups.
-
The compound is administered orally for a defined period (e.g., 4-12 weeks).
-
Blood samples are collected at baseline and at the end of the study to measure plasma levels of total cholesterol, LDL-C, HDL-C, and triglycerides using standard enzymatic assays.
-
Statistical analysis is performed to compare the lipid profiles between the different treatment groups.
-
Conclusion
While specific experimental data for this compound is not yet available in the public domain, its structural similarity to nicotinic acid provides a strong rationale for its investigation as a GPR109A agonist for the treatment of dyslipidemia. Its potential efficacy in modulating a broad range of lipid parameters is promising. However, the key determinant of its clinical success will likely be its side effect profile, particularly the incidence and severity of flushing, compared to standard-of-care therapies. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound. Statins remain the first-line therapy for most patients with dyslipidemia, with other agents like ezetimibe and PCSK9 inhibitors used as adjuncts or in cases of statin intolerance.[7][8][10]
References
- 2. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nicotinic acid as therapy for dyslipidemia in non-insulin-dependent diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acc.org [acc.org]
- 8. Updated guidelines for the management of dyslipidemia and the prevention of cardiovascular disease in adults by pharmacists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ccjm.org [ccjm.org]
- 10. cfp.ca [cfp.ca]
- 11. Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-[2-(Phenylsulfonyl)ethylthio]nicotinic acid
For laboratory professionals engaged in research and development, the proper disposal of chemical waste is paramount to ensuring a safe and compliant operational environment. This guide provides detailed, step-by-step procedures for the safe disposal of 2-[2-(Phenylsulfonyl)ethylthio]nicotinic acid, addressing immediate safety protocols and logistical considerations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on data from structurally similar compounds, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[1][2] In case of inadequate ventilation, respiratory protection is necessary.[2]
-
Handling: Use the substance only in well-ventilated areas, such as a chemical fume hood.[1][3] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][3] Prevent contact with skin, eyes, and clothing.[1][4] Wash hands thoroughly after handling.[1]
Hazard Profile Summary
| Hazard Classification | Category | Description | Source Compounds |
| Skin Corrosion/Irritation | 2 | Causes skin irritation.[1][2] | 2-(Phenylthio)nicotinic acid, 2-(Ethylthio)nicotinic acid |
| Serious Eye Damage/Irritation | 2A / 2 | Causes serious eye irritation.[1][2] | 2-(Phenylthio)nicotinic acid, 2-(Ethylthio)nicotinic acid, Nicotinic acid |
| Specific Target Organ Toxicity (Single Exposure) | 3 | May cause respiratory irritation.[1][2][3] | 2-(Phenylthio)nicotinic acid, 2-[(2-Phenylethyl)thio]nicotinic acid |
| Acute Aquatic Hazard | 3 | Harmful to aquatic life. | Nicotinic acid |
Step-by-Step Disposal Procedure
Waste material must be disposed of in accordance with national and local regulations. Do not mix with other waste streams and leave chemicals in their original containers.
1. Waste Collection and Storage:
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, properly labeled, and sealed hazardous waste container.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as acid chlorides.[1] The storage area should be a designated hazardous waste accumulation site.
2. Contaminated Glassware Decontamination:
-
Immediately after use, rinse glassware that has been in contact with the compound with a suitable solvent (e.g., ethanol or acetone) inside a chemical fume hood.
-
Collect the rinse solvent as hazardous waste.
-
For thorough decontamination, glassware can be soaked in a base solution (e.g., 1M NaOH) to hydrolyze any residual compound.
-
After soaking, rinse the glassware thoroughly with water. The glassware can then be cleaned using standard laboratory procedures.
3. Disposal of Solid Waste:
-
Solid waste contaminated with this compound should be treated as hazardous waste.
-
Place all contaminated disposables in a sealed, labeled bag or container.
-
Store this container in the designated hazardous waste accumulation area.
4. Final Disposal:
-
Dispose of the contents and the container at an approved waste disposal plant.[1][3]
-
It is imperative to consult with your institution's Environmental Health and Safety (EHS) office for specific guidance and to arrange for pickup and disposal by an approved hazardous waste contractor.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling 2-[2-(Phenylsulfonyl)ethylthio]nicotinic acid
Disclaimer: A specific Safety Data Sheet (SDS) for 2-[2-(Phenylsulfonyl)ethylthio]nicotinic acid was not located. The following guidance is based on safety data for structurally similar compounds, including various substituted nicotinic acids. Researchers should handle this compound with caution and adhere to all institutional safety protocols.
This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural, step-by-step guidance is designed to directly answer specific operational questions, ensuring safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data for similar nicotinic acid derivatives, this compound is anticipated to be a solid that may cause skin, eye, and respiratory irritation.[1][2] The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[1] Therefore, appropriate personal protective equipment is crucial.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Standard |
| Eye Protection | Chemical safety goggles or a face shield. | OSHA 29 CFR 1910.133 or European Standard EN166.[3] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile). | Inspect gloves prior to use. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator. | Use in a well-ventilated area or a chemical fume hood.[4] |
| Body Protection | Laboratory coat. | Wear appropriate protective clothing to prevent skin exposure.[3] |
Handling and Storage Procedures
Proper handling and storage are vital to minimize exposure and maintain the integrity of the compound.
Operational Plan: Step-by-Step Handling Protocol
-
Preparation:
-
Handling the Solid Compound:
-
Preparing Solutions:
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
If the solvent is volatile, ensure adequate ventilation.
-
-
Post-Handling:
-
Wash hands thoroughly after handling.
-
Clean all equipment and the work area to remove any residual contamination.
-
Remove and wash contaminated clothing before reuse.[1]
-
Storage:
Disposal Plan
Waste from this compound is considered hazardous and must be disposed of according to local, regional, and national regulations.[1]
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect waste material, including any unused compound and contaminated disposables (e.g., gloves, weigh paper), in a designated, labeled hazardous waste container.
-
-
Container Management:
-
Keep the waste container tightly closed and store it in a designated hazardous waste accumulation area.
-
-
Final Disposal:
Experimental Workflow
The following diagram illustrates the general workflow for handling this compound in a laboratory setting.
Caption: General workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
